Product packaging for Pyridin-4-olate(Cat. No.:)

Pyridin-4-olate

カタログ番号: B372684
分子量: 94.09g/mol
InChIキー: GCNTZFIIOFTKIY-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Pyridin-4-olate is a zwitterionic tautomer of 4-hydroxypyridine, where the oxygen atom bears a negative charge and the nitrogen atom bears a positive charge . This structure is a fundamental synthon in organic and supramolecular chemistry. Its significance in research stems from its ability to act as a versatile building block for synthesizing more complex chemical entities, particularly in the formation of betainium salts and other heterocyclic compounds with potential biological activity . Furthermore, the this compound moiety is a critical component in crystal engineering, where it facilitates the formation of extensive hydrogen-bonded networks and supramolecular structures, as demonstrated in various crystal structure studies . Researchers value this compound for its role in developing new materials and exploring synthetic pathways in medicinal chemistry. The parent compound, Pyridin-4-ol (CAS# 626-64-2), is a closely related commercial chemical . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4NO- B372684 Pyridin-4-olate

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

pyridin-4-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNTZFIIOFTKIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NO-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315106
Record name 4-Pyridinol, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-91-0
Record name 4-Pyridinol, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33630-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pyridin-4-olate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Pyridin-4-olate: Chemical Structure, Properties, and Experimental Protocols

Introduction

This compound, the anion derived from the deprotonation of 4-hydroxypyridine, is a heterocyclic organic compound of significant interest in medicinal chemistry, coordination chemistry, and materials science. Its unique electronic structure, arising from the interplay of the aromatic pyridine ring and the negatively charged oxygen atom, dictates its reactivity and utility. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Tautomerism

This compound is the conjugate base of 4-hydroxypyridine. However, 4-hydroxypyridine exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium is a critical aspect of its chemistry.[1][2]

  • 4-Hydroxypyridine (Enol form): Possesses a hydroxyl group directly attached to the aromatic pyridine ring.

  • 4-Pyridone (Keto form): Features a carbonyl group within the ring, with the nitrogen atom bearing a hydrogen. This form is often favored in polar solvents and the solid state due to intermolecular hydrogen bonding and the strength of the C=O bond.[1][3][4]

Deprotonation of either tautomer yields the same resonance-stabilized this compound anion. The negative charge is delocalized across the oxygen atom and the nitrogen atom within the pyridine ring.

synthesis_workflow cluster_reagents Reagents & Starting Material cluster_process Reaction Steps cluster_product Final Product A 4-Aminopyridine P1 Diazotization: 4-Aminopyridine in H₂SO₄ + Butyl Nitrite (0-20°C) A->P1 B Butyl Nitrite B->P1 C Sulfuric Acid (35%) C->P1 D Barium Hydroxide P2 Hydrolysis & Neutralization: Add diazonium solution to Ba(OH)₂ (30-60°C, pH 7.5-8.0) D->P2 P1->P2 P3 Purification: Filtration, then purification with activated carbon & methanol, followed by vacuum distillation P2->P3 Z High-Purity 4-Hydroxypyridine P3->Z

References

In-Depth Technical Guide to the Electronic Properties of the Pyridin-4-olate Anion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the pyridin-4-olate anion, a heterocyclic organic molecule of significant interest in medicinal chemistry and materials science. This document collates available data from experimental and computational studies to offer a detailed understanding of its synthesis, characterization, and electronic behavior.

Introduction

The this compound anion, the conjugate base of 4-hydroxypyridine, exists in a tautomeric equilibrium with the pyridin-4-one form. In solution, the keto (pyridin-4-one) form is generally favored.[1] The anion is characterized by a delocalized negative charge, which significantly influences its electronic properties and reactivity. This guide will delve into the synthesis, spectroscopic characterization, and theoretical electronic structure of this important chemical entity.

Synthesis and Characterization

The this compound anion is typically generated in situ or isolated as a salt. The most common method involves the deprotonation of 4-hydroxypyridine (also known as pyridin-4-one) using a suitable base.

Experimental Protocol: Synthesis of Sodium this compound

A general procedure for the synthesis of sodium this compound involves the reaction of 4-hydroxypyridine with a strong base like sodium hydride in an aprotic solvent.

  • Materials: 4-hydroxypyridine, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • A solution of 4-hydroxypyridine in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Sodium hydride is added portion-wise to the stirred solution at room temperature.

    • The reaction mixture is stirred for a specified period to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.

    • The resulting sodium this compound salt can then be used in subsequent reactions or isolated by removal of the solvent.

Quantitative Electronic and Physicochemical Data

Quantitative experimental data on the electronic properties of the this compound anion are not extensively reported in the literature. However, data for its conjugate acid, 4-hydroxypyridine, and related computational estimations provide valuable insights.

PropertyValueNotes
For 4-Hydroxypyridine
pKa~11.1In aqueous solution.
Vapor Pressure0.396 mmHg @ 20 °C[2]
For this compound Anion
Proton AffinityCalculated to be higher than pyridineThe negative charge on the oxygen significantly increases the basicity and proton affinity compared to neutral pyridine.[3]
HOMO-LUMO GapNot experimentally determinedComputational studies on related pyridine derivatives suggest that the introduction of an anionic center would likely decrease the HOMO-LUMO gap.[4][5]
Electron AffinityNot experimentally determinedAs an anion, it has a negative electron affinity, meaning it would require energy to add another electron.
Dipole MomentNot experimentally determinedExpected to have a significant dipole moment due to the charge separation.
Redox PotentialNot specifically reported for the anionCyclic voltammetry of related pyridine derivatives has been studied, but specific redox potentials for the this compound anion are not readily available.[6][7]

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization of the this compound anion and for probing its electronic structure.

UV-Vis Spectroscopy

The electronic transitions of the this compound anion can be investigated using UV-Vis spectroscopy. The absorption spectrum is sensitive to the electronic environment and solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of a this compound salt (e.g., sodium this compound) is prepared in a suitable solvent (e.g., water, ethanol, or acetonitrile). A blank solution containing only the solvent is also prepared.

  • Data Acquisition: The UV-Vis spectrum is recorded over a relevant wavelength range (typically 200-400 nm). The instrument is first zeroed with the blank solution. The absorbance of the sample solution is then measured. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure and electron distribution within the this compound anion. The chemical shifts of the protons and carbons in the pyridine ring are indicative of the charge delocalization.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: A sample of a this compound salt is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. Coupling constants (J) can provide information about the connectivity of atoms.

Experimental and logical relationship Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of the this compound anion.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization 4-Hydroxypyridine 4-Hydroxypyridine Reaction Reaction 4-Hydroxypyridine->Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction This compound Anion Salt This compound Anion Salt Reaction->this compound Anion Salt UV-Vis UV-Vis This compound Anion Salt->UV-Vis Electronic Transitions NMR NMR This compound Anion Salt->NMR Structure & Electron Density Cyclic_Voltammetry Cyclic_Voltammetry This compound Anion Salt->Cyclic_Voltammetry Redox Properties

General experimental workflow for the synthesis and characterization of this compound anion.

tautomerism_and_deprotonation 4-Hydroxypyridine (Enol) 4-Hydroxypyridine (Enol) 4-Pyridone (Keto) 4-Pyridone (Keto) 4-Hydroxypyridine (Enol)->4-Pyridone (Keto) Tautomerization This compound Anion This compound Anion 4-Hydroxypyridine (Enol)->this compound Anion Deprotonation (+Base) 4-Pyridone (Keto)->this compound Anion Deprotonation (+Base)

Relationship between 4-hydroxypyridine, 4-pyridone, and the this compound anion.

Conclusion

The this compound anion is a versatile chemical entity with electronic properties that are of considerable interest to researchers in drug development and materials science. While comprehensive experimental data on its intrinsic electronic properties are still emerging, this guide provides a foundational understanding based on available literature and theoretical considerations. The detailed experimental protocols and logical diagrams serve as a practical resource for further investigation into the fascinating electronic world of the this compound anion. The delocalized negative charge and aromaticity of the ring system are key determinants of its reactivity and potential applications. Further computational and experimental studies are warranted to fully elucidate its electronic structure and reactivity profile.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-olate, which exists in tautomeric equilibrium with 4-hydroxypyridine and 4-pyridone, is a crucial heterocyclic compound with applications in pharmaceuticals and other chemical industries. Understanding its stability and degradation pathways is paramount for ensuring the safety, efficacy, and shelf-life of products containing this moiety. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its primary degradation pathways. The information presented is curated from scientific literature and is intended to support research, development, and quality control activities.

Introduction to this compound and its Tautomerism

This compound is the anionic form of 4-hydroxypyridine. In solution and in the solid state, it exists in a tautomeric equilibrium with 4-hydroxypyridine and 4-pyridone. The pyridone form is generally considered to be the more stable tautomer in polar solvents and in the crystalline state due to favorable intermolecular hydrogen bonding and resonance stabilization.[1][2] Conversely, the 4-hydroxypyridine form can be more prevalent in the gas phase.[3] The stability and reactivity of the compound are intrinsically linked to this tautomerism.

Chemical Stability and Degradation

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Hydrolytic Degradation

The pyridone structure is susceptible to hydrolysis, particularly under acidic and basic conditions. The rate of hydrolysis is pH-dependent. Studies on substituted pyridones have shown that the 4-pyridone structure can be more reactive towards hydrolysis than the corresponding 2-pyridone isomer, which is attributed to the greater polarity and zwitterionic character of the 4-pyridone ring.[6]

General Hydrolytic Degradation Behavior:

  • Acidic Conditions: Labile.[7]

  • Neutral Conditions: Generally stable.[7]

  • Alkaline Conditions: Extremely unstable.[7]

Oxidative Degradation

This compound can be susceptible to oxidative degradation. The presence of oxidizing agents can lead to the formation of various oxidation products. The specific degradation pathway and products will depend on the nature of the oxidizing agent and the reaction conditions.

Photodegradation

This compound and its tautomers are known to be light-sensitive.[8] Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation. The rate and extent of photodegradation are influenced by factors such as light intensity, wavelength, pH, and the presence of photosensitizers or quenchers.[9][10] The degradation of pyridine derivatives under photolytic conditions often involves the formation of hydroxylated intermediates.

Metabolic and Microbial Degradation

The biodegradation of 4-hydroxypyridine has been studied in various microorganisms, providing insight into its metabolic fate. The primary degradation pathway involves enzymatic reactions that lead to ring cleavage and eventual mineralization.

Microbial Degradation Pathway in Arthrobacter sp. and Agrobacterium sp.

In several bacterial strains, the degradation of 4-hydroxypyridine is initiated by a hydroxylation step, followed by oxidative cleavage of the pyridine ring.[8][11][12]

The key steps are:

  • Hydroxylation: 4-hydroxypyridine is hydroxylated to pyridine-3,4-diol (3,4-dihydroxypyridine). This reaction is catalyzed by a monooxygenase.[11][12]

  • Ring Cleavage: The resulting diol undergoes oxidative ring cleavage.[11]

  • Further Metabolism: The ring-opened intermediates are further metabolized to common cellular components like pyruvate, formate, and ammonia.[8][11]

Below is a diagram illustrating the microbial degradation pathway of 4-hydroxypyridine.

Microbial_Degradation_of_4_Hydroxypyridine cluster_pathway Microbial Degradation Pathway of 4-Hydroxypyridine HP 4-Hydroxypyridine DHP Pyridine-3,4-diol HP->DHP Hydroxylation (Monooxygenase) RingCleavage Ring Cleavage Products (e.g., 3-(N-formyl)-formiminopyruvate) DHP->RingCleavage Oxidative Ring Cleavage (Dioxygenase) Metabolites Further Metabolites (Pyruvate, Formate, Ammonia) RingCleavage->Metabolites Further Metabolism

Caption: Microbial degradation pathway of 4-hydroxypyridine.

Quantitative Stability Data

While qualitative stability information is available, specific quantitative data such as degradation rate constants and half-lives for this compound under various stress conditions are not extensively reported in the public domain. The following table summarizes the expected stability profile based on available literature for pyridine derivatives.

Stress ConditionExpected StabilityPotential Degradation Products
Hydrolysis
Acidic (e.g., 0.1M HCl)Labile[7]Ring-opened products
Neutral (e.g., Water)Generally Stable[7]Minimal degradation
Basic (e.g., 0.1M NaOH)Extremely Unstable[7]Ring-opened products, salts
Oxidation
(e.g., 3% H₂O₂)SusceptibleHydroxylated derivatives, N-oxides, ring-opened products
Thermal
(e.g., >60°C)Potentially unstable at elevated temperaturesBipyridines, other condensation products
Photostability
(e.g., UV/Visible)Light-sensitive, especially to UV[8]Hydroxylated derivatives, ring-opened products

Experimental Protocols for Stability and Degradation Studies

The following sections outline general experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common practices in the pharmaceutical industry.[13][14][15]

General Forced Degradation Workflow

A systematic approach is necessary to evaluate the stability of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution of this compound Stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Control Control Sample (No Stress) Start->Control Analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) Stress->Analysis Control->Analysis Data Identify and Quantify Degradation Products Analysis->Data Pathway Elucidate Degradation Pathways Data->Pathway Report Report Findings Pathway->Report

Caption: General workflow for a forced degradation study.

Preparation of Samples

A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol).

Stress Conditions
  • Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 M to 1 M HCl) and heated (e.g., at 60-80°C) for a specified period.

  • Base Hydrolysis: The stock solution is treated with a base (e.g., 0.1 M to 1 M NaOH) and kept at room temperature or heated gently.

  • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

  • Thermal Degradation: The solid sample or a solution is exposed to elevated temperatures (e.g., 60-100°C).

  • Photodegradation: The sample (in solid or solution form) is exposed to a controlled light source (e.g., a photostability chamber with UV and visible light) as per ICH Q1B guidelines. A dark control is run in parallel.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound and its degradation products.[14][16]

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb, or MS detection for identification.

  • Column Temperature: Controlled, e.g., 25-40°C.

Data Analysis

The chromatograms from the stressed samples are compared to that of the control sample. The percentage degradation is calculated, and the retention times and peak areas of the degradation products are recorded. Mass spectrometry is used to identify the structure of the major degradation products.

Summary and Conclusion

This compound exhibits a complex stability profile, largely influenced by its tautomeric equilibrium and susceptibility to hydrolytic, oxidative, and photolytic degradation. The pyridone tautomer is generally more stable in condensed phases. The primary degradation pathways involve ring hydroxylation and cleavage, particularly in microbial systems. While specific kinetic data for the parent compound is limited in the literature, the provided information on its qualitative stability and degradation pathways, along with general protocols for forced degradation studies, serves as a valuable resource for researchers and professionals in drug development and chemical industries. Further studies are warranted to establish a detailed quantitative stability profile for this compound.

References

Spectroscopic Profile of Pyridin-4-olate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-olate, which exists in a tautomeric equilibrium with 4-pyridone, is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Understanding its electronic and vibrational properties through spectroscopic analysis is fundamental for its application and derivatization. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The presented data, summarized in clear tabular formats, is accompanied by detailed experimental protocols to ensure reproducibility and aid in further research.

The tautomerism between the enol form (4-hydroxypyridine) and the keto form (4-pyridone) is a key characteristic of this compound. The equilibrium is significantly influenced by the solvent and the physical state of the sample. In solution, the 4-pyridone tautomer is generally favored, while the 4-hydroxypyridine form can be more prevalent in the gas phase. This guide will primarily focus on the spectroscopic data of the more common 4-pyridone tautomer in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts of ¹H and ¹³C nuclei provide detailed information about the electronic environment of each atom within the molecule.

¹H NMR Data

The proton NMR spectrum of 4-pyridone is characterized by signals from the protons on the pyridine ring and the N-H proton. The chemical shifts are sensitive to the solvent used.

Proton Chemical Shift (δ) in D₂O (ppm) Multiplicity
H2, H67.89Doublet
H3, H56.59Doublet

Note: In D₂O, the N-H proton is exchanged with deuterium and is therefore not observed.

¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. Due to the prevalence of the 4-pyridone tautomer in many common NMR solvents, the ¹³C spectrum is consistent with this structure.

Carbon Chemical Shift (δ) in DMSO-d₆ (ppm)
C4 (C=O)~175-185
C2, C6~140-150
C3, C5~115-125

Note: The exact chemical shifts can vary slightly depending on the concentration and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is dominated by the features of the 4-pyridone tautomer in the solid state.

Key IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3000-3100C-H stretching (aromatic)Medium
~2800-3000N-H stretching (hydrogen-bonded)Broad, Strong
~1640C=C stretching (ring)Strong
~1560C=O stretching (carbonyl)Strong
~1450-1500Ring stretchingMedium
Below 1300C-H bending and other fingerprint vibrationsMultiple bands

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ_max) are dependent on the solvent polarity.

UV-Vis Absorption Maxima
Solvent λ_max (nm) Transition
Water~255π → π
Ethanol~253π → π

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of finely ground this compound is mixed with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to obtain the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

A stock solution of this compound is prepared in the desired solvent (e.g., ethanol, water). This solution is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU). The UV-Vis spectrum is recorded in a 1 cm path length quartz cuvette over a wavelength range of approximately 200-400 nm. The solvent is used as a blank to zero the instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound Sample Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Pellet Preparation of KBr Pellet Compound->Pellet Dilution Dilution in UV-Vis Grade Solvent Compound->Dilution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectrometer Pellet->FTIR UVVis UV-Vis Spectrophotometer Dilution->UVVis NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data IR Spectrum (Peak Positions, Intensities) FTIR->FTIR_Data UVVis_Data UV-Vis Spectrum (λmax) UVVis->UVVis_Data Structure Structural Elucidation & Property Analysis NMR_Data->Structure FTIR_Data->Structure UVVis_Data->Structure

Fig. 1: General workflow for spectroscopic analysis.

Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Pyridin-4-olate, existing in a critical tautomeric equilibrium with 4-pyridone, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile ligand and a building block for complex molecules necessitates a profound understanding of its structural and electronic properties. Computational modeling offers a powerful lens to investigate these characteristics at an atomic level, providing insights that are often complementary to experimental data. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core computational methodologies for modeling the this compound structure. It details quantum mechanics and molecular mechanics approaches, outlines a standard modeling workflow, presents key data in a structured format, and describes essential experimental protocols for model validation.

Introduction to this compound

This compound is the anion of 4-hydroxypyridine. In neutral conditions, it exists as a mixture of two rapidly equilibrating tautomers: 4-hydroxypyridine (the 'enol' or 'pyridinol' form) and pyridin-4(1H)-one (the 'keto' or 'pyridone' form)[1]. This tautomerism is the most critical feature governing its chemical behavior, as the dominant form depends heavily on the environment (gas phase, solvent polarity, or solid state)[2][3].

  • 4-Hydroxypyridine (Pyridinol form): An aromatic structure with a hydroxyl group. It is the predominant species in the gas phase and in non-polar solvents[3][4].

  • 4-Pyridone (Keto form): A non-aromatic, zwitterionic-like structure. This form is favored in polar solvents and in the solid crystalline state due to its larger dipole moment and ability to form strong intermolecular hydrogen bonds[2][5].

The ability to accurately model this equilibrium and the properties of each tautomer is crucial for applications in drug discovery, where the molecule's shape, charge distribution, and hydrogen bonding potential dictate its interaction with biological targets[6].

Core Computational Methodologies

The modeling of the this compound system is primarily approached through two classes of computational methods: Quantum Mechanics (QM) and Molecular Mechanics (MM).

Quantum Mechanics (QM) Methods

QM methods, also known as ab initio or first-principles methods, solve approximations of the Schrödinger equation to describe the electronic structure of the molecule. They are highly accurate for small molecules and are essential for studying properties related to electrons, such as reaction energies and bond formation.

  • Density Functional Theory (DFT): DFT is a popular QM method that calculates the electronic energy based on the molecule's electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for geometry optimization, vibrational frequency analysis (for comparison with IR/Raman spectra), and calculating the relative energies of the 4-pyridone and 4-hydroxypyridine tautomers[7][8].

  • Hartree-Fock (HF) and Post-HF Methods: While HF is a more fundamental approach, it neglects electron correlation, which can be important for accurate energy calculations. Post-HF methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD) systematically improve upon HF by including electron correlation, yielding higher accuracy at a greater computational cost[4][9]. These methods are often used to benchmark DFT results for tautomeric equilibria.

Molecular Mechanics (MM) Methods

MM methods use classical physics to model molecules, representing atoms as balls and bonds as springs. The energy of the system is calculated using a set of functions and parameters known as a force field . This approach is computationally much faster than QM, allowing for the simulation of large systems (e.g., a ligand in a protein or in a solvent box) over long timescales (nanoseconds to microseconds).

  • Force Fields: Common biomolecular force fields include AMBER, CHARMM, and OPLS. These contain parameters for standard molecules like proteins and nucleic acids. For a non-standard molecule like 4-pyridone, specific parameters for bond lengths, angles, dihedrals, and partial atomic charges must be developed[10][11].

  • Parameterization: The process involves fitting the MM parameters to reproduce high-quality QM data (e.g., molecular geometry, electrostatic potential) and/or experimental data (e.g., thermodynamic properties)[12]. The quality of these parameters is critical for the accuracy of MM simulations.

  • Molecular Dynamics (MD) Simulations: MD simulations use a force field to calculate the forces on atoms and integrate Newton's equations of motion, simulating the movement of the molecule over time. This is invaluable for studying conformational flexibility, solvation effects, and binding dynamics.

A General Computational Modeling Workflow

A systematic approach is essential for the successful computational modeling of any molecular system. The workflow below illustrates the key steps, from initial structure setup to final validation.

Computational Modeling Workflow A 1. Structure Preparation (Define Tautomers: Pyridone vs. Pyridinol) B 2. Method Selection A->B C Quantum Mechanics (QM) (e.g., DFT for high accuracy, energy calculations, electronics) B->C D Molecular Mechanics (MM) (e.g., MD for dynamics, solvation, large systems) B->D E 3. Calculation (Geometry Optimization, Energy Profile, MD Simulation) C->E D->E F 4. Analysis of Results (Geometries, Energies, Spectra, Conformations) E->F G 5. Experimental Validation (Compare with X-ray, NMR, IR/Raman) F->G

A generalized workflow for the computational modeling of molecular structures.

Case Study: Modeling Tautomeric Equilibrium

The equilibrium between 4-hydroxypyridine and 4-pyridone is a classic example of how computational chemistry can elucidate chemical phenomena. QM calculations can predict the relative stability of the two forms in different environments.

Tautomer Equilibrium pyridinol 4-Hydroxypyridine (Enol Form) Favored in Gas Phase pyridone 4-Pyridone (Keto Form) Favored in Polar Solvents pyridinol->pyridone Proton Transfer

The tautomeric equilibrium between the pyridinol and pyridone forms.

By calculating the Gibbs free energy (ΔG) of both tautomers, one can determine the equilibrium constant. Calculations are typically performed for the isolated molecule (gas phase) and with a continuum solvation model (e.g., PCM) to simulate the effect of a solvent. Ab initio studies have successfully shown that while 4-hydroxypyridine is more stable in the gas phase, 4-pyridone becomes significantly more stable in polar solvents like water, which aligns with experimental observations[3][4].

Tautomerization (4-Hydroxypyridine → 4-Pyridone)ΔE (Gas Phase)ΔE (Aqueous, PCM)Dominant Species
Relative Energy +2.4 kcal/mol[4]Negative (Favorable)[3]4-Hydroxypyridine
Dominant Species 4-Hydroxypyridine 4-Pyridone
Table 1: Theoretical Relative Energies of Tautomers. A positive ΔE indicates the product (4-pyridone) is less stable than the reactant (4-hydroxypyridine).

Data Presentation: Structural and Spectroscopic Parameters

Computational models generate a wealth of quantitative data. For validation, this data must be compared directly with experimental values. The tables below show examples of the types of data obtained from both experiment and computation.

ParameterValueData Source
Crystal SystemTriclinicX-ray Crystallography[13]
Space GroupP-1X-ray Crystallography[13]
C=O Bond Length (Pyridone)1.293 (5) ÅX-ray Crystallography[13]
C-O Bond Length (Pyridinol)1.335 (5) ÅX-ray Crystallography[13]
N-H···O Hydrogen Bond2.700 (2) ÅX-ray Crystallography[14]
Table 2: Example Crystallographic Data for 4-Hydroxypyridine/Pyridone Systems. This data serves as a benchmark for validating computed solid-state geometries.
ParameterB3LYP/6-31G (Calculated)Experimental (FT-IR)
N-H stretch (Pyridone)~3400-3500 cm⁻¹ (gas phase)Broad, ~2200-3000 cm⁻¹ (solid)[5]
C=O stretch (Pyridone)~1700 cm⁻¹ (gas phase)~1650 cm⁻¹ (solid)[5]
O-H stretch (Pyridinol)~3600 cm⁻¹ (gas phase)Not observed in solid state[5]
Table 3: Comparison of Calculated vs. Experimental Vibrational Frequencies. Discrepancies, especially for H-bonding groups, highlight the strong influence of intermolecular interactions in the condensed phase.

Experimental Protocols for Model Validation

Confidence in a computational model is only achieved through rigorous validation against experimental data.

X-ray Crystallography
  • Methodology: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid. A high-quality crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions, bond lengths, and bond angles are determined[13][14].

  • Validation Use: The crystal structure provides the most direct and accurate benchmark for validating computed geometries in the solid state. It confirms the dominant tautomer and reveals intermolecular interactions like hydrogen bonding and π-stacking[13].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Methodology: NMR spectroscopy probes the chemical environment of atomic nuclei (typically ¹H and ¹³C). The sample is dissolved in a suitable solvent and placed in a strong magnetic field. The resulting spectrum shows chemical shifts that are highly sensitive to the electronic structure and tautomeric form of the molecule in solution[2]. Variable temperature NMR can be used to study the dynamics of the tautomeric equilibrium[15].

  • Validation Use: QM methods can calculate magnetic shielding tensors, which can be converted to chemical shifts. Comparing calculated and experimental NMR shifts helps validate the predicted dominant tautomer and its conformation in solution.

Vibrational Spectroscopy (FT-IR and Raman)
  • Methodology: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's chemical bonds. Specific functional groups have characteristic absorption frequencies (e.g., C=O stretch vs. O-H stretch). These techniques can be applied to solid, liquid, or gas-phase samples[5].

  • Validation Use: QM geometry optimization calculations also yield vibrational frequencies. A comparison between the calculated and experimental spectra can confirm the presence of a specific tautomer. For example, the presence of a strong absorption around 1650 cm⁻¹ is a clear indicator of the C=O bond in the 4-pyridone form[5].

Application in Drug Development

Computational models of molecules like this compound are integral to modern drug discovery pipelines. They enable a rational, structure-based approach to designing new therapeutic agents.

Drug Discovery Workflow A 1. Target Identification B 2. Computational Screening (Virtual Screening, Docking of Pyridone/Pyridinol Derivatives) A->B C 3. Hit Identification (Select top candidates) B->C D 4. Lead Optimization (Use MD and QM to refine binding affinity and properties) C->D E 5. Synthesis & In Vitro Testing (Experimental Validation) D->E E->D Iterative Refinement F 6. Preclinical Development E->F

A simplified workflow showing the integration of computational modeling in drug discovery.
  • Structure-Based Drug Design: If the 3D structure of a target protein is known, computational docking can be used to predict how this compound derivatives will bind. Accurate modeling of the correct tautomer, its protonation state, and conformation is essential for predicting binding affinity and orientation.

  • Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. Models of this compound help define these features for screening large chemical libraries.

  • QSAR (Quantitative Structure-Activity Relationship): QSAR models correlate calculated molecular properties (like charge distribution or dipole moment) with experimental biological activity. These models can then predict the activity of new, unsynthesized derivatives, guiding chemists on which molecules to prioritize for synthesis.

Conclusion

The computational modeling of this compound is fundamentally a study of its tautomeric equilibrium. A multi-faceted approach, combining high-accuracy Quantum Mechanics for electronic properties and energetics with efficient Molecular Mechanics for dynamics and environmental effects, is required for a complete picture. This guide underscores that computational predictions, while powerful, must be rigorously benchmarked against experimental data from techniques like X-ray crystallography and spectroscopy to ensure their validity and predictive power. For professionals in drug development, leveraging these validated models enables a more efficient and rational design of novel therapeutics built upon the versatile this compound scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Acidity and pKa of Pyridin-4-ol Conjugate Acid

This technical guide provides a comprehensive overview of the acidity and the acid dissociation constant (pKa) of the conjugate acid of pyridin-4-ol. It includes a summary of quantitative data, detailed experimental protocols for pKa determination, and logical diagrams to illustrate key concepts and workflows.

Introduction: Pyridin-4-ol and its Conjugate Acid

Pyridin-4-ol is a heterocyclic organic compound that exists in a tautomeric equilibrium with its keto form, 4-pyridone.[1][2][3] In aqueous solutions, the 4-pyridone tautomer is highly prevalent.[3][4] The basicity of the molecule is attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton. The resulting protonated species is the conjugate acid of pyridin-4-ol.

The acid dissociation constant (pKa) of this conjugate acid is a critical physicochemical parameter. In the context of drug discovery and development, the pKa value influences a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), as it dictates the degree of ionization at a given physiological pH.[5]

Figure 1: Tautomeric and Acid-Base Equilibria of Pyridin-4-ol.

Quantitative Data: pKa of Pyridin-4-ol Conjugate Acid

The pKa value for the conjugate acid of pyridin-4-ol quantifies the equilibrium between the protonated form (pyridinium ion) and the neutral 4-pyridone. Generally, when discussing the pKa of amines, it refers to the pKa of their conjugate acids.[6] The reported values are summarized below.

ParameterReported Value(s)TemperatureReference(s)
pKa of Pyridin-4-ol Conjugate Acid3.220°C[2][7]
pKa of Pyridin-4-ol Conjugate Acid2.8Not specified[4]

Note: The variation in reported pKa values may be attributable to differences in experimental conditions.

Experimental Protocols for pKa Determination

The determination of pKa is a fundamental measurement in chemical and pharmaceutical sciences. The most common methods include potentiometric titration and UV-Vis spectrophotometry.

This is a highly reliable and widely used method for pKa determination.[8][9] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.

Methodology:

  • Apparatus : A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a precision burette.

  • Reagents :

    • 0.01 M solution of pyridin-4-ol in deionized, CO2-free water.

    • Standardized 0.1 M hydrochloric acid (HCl) solution (titrant).

    • Standardized 0.1 M sodium hydroxide (NaOH) solution.

    • 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[10]

    • Standard pH buffers (e.g., pH 4, 7, and 10) for calibration.

  • Procedure :

    • Calibrate the pH meter using the standard buffers.[10]

    • Place a known volume (e.g., 20 mL) of the 0.01 M pyridin-4-ol solution into a reaction vessel.

    • Add KCl solution to maintain a constant ionic strength.[11]

    • To determine the pKa of the conjugate acid, first adjust the sample solution to a basic pH (e.g., pH 10-12) with 0.1 M NaOH to ensure the compound is in its neutral (base) form.

    • Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

    • Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9]

    • Perform the titration in triplicate to ensure reproducibility.[10]

Potentiometric_Workflow start Start calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) start->calibrate prep Prepare 0.01M Pyridin-4-ol Solution setup Setup Titration Vessel: - Sample Solution - KCl (Ionic Strength) - Stir Bar prep->setup calibrate->prep adjust_ph Adjust to Basic pH (e.g., pH 11 with NaOH) setup->adjust_ph titrate Titrate with 0.1M HCl: - Add small increments - Record pH & Volume adjust_ph->titrate plot Plot pH vs. Titrant Volume titrate->plot analyze Analyze Curve: - Identify Equivalence Point - Determine pKa at  Half-Equivalence Point plot->analyze end End analyze->end

Figure 2: Experimental Workflow for Potentiometric pKa Determination.

This method is advantageous when only small amounts of the sample are available and is suitable for compounds with a chromophore near the ionization center.[5] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Methodology:

  • Apparatus : A UV-Vis spectrophotometer (a plate reader can be used for higher throughput[5]), quartz cuvettes or a UV-transparent 96-well plate, and a calibrated pH meter.

  • Reagents :

    • Stock solution of pyridin-4-ol in a suitable solvent (e.g., DMSO or water).

    • A series of buffer solutions covering a wide pH range (e.g., from pH 1 to 7, with increments of 0.5 pH units).

  • Procedure :

    • First, determine the absorption spectra of pyridin-4-ol in highly acidic (e.g., pH 1) and neutral (e.g., pH 7) solutions to identify the wavelengths of maximum absorbance (λmax) for the fully protonated (conjugate acid) and neutral species, respectively.[12]

    • Prepare a series of solutions by adding a small, constant amount of the pyridin-4-ol stock solution to each buffer solution of known pH.

    • Measure the full UV-Vis spectrum (or absorbance at the predetermined λmax values) for each buffered solution.

    • Plot the absorbance at a chosen wavelength against the pH of the solutions. This will generate a sigmoidal curve.[8][13]

    • The pKa is the pH at the inflection point of this curve, where the concentrations of the protonated and neutral species are equal.[8] This can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.[12][14]

UV_Vis_Workflow start Start prep_stock Prepare Pyridin-4-ol Stock Solution start->prep_stock prep_buffers Prepare Buffer Series (e.g., pH 1 to 7) start->prep_buffers scan_extrema Scan Spectra at Extreme pHs (e.g., pH 1 and 7) to find λmax prep_stock->scan_extrema prep_samples Prepare Samples: Add Stock to Each Buffer prep_stock->prep_samples prep_buffers->prep_samples measure Measure Absorbance of Each Sample at λmax scan_extrema->measure prep_samples->measure plot Plot Absorbance vs. pH measure->plot analyze Analyze Sigmoidal Curve: Determine pKa at Inflection Point plot->analyze end End analyze->end

Figure 3: Experimental Workflow for Spectrophotometric pKa Determination.

Significance of pKa in Drug Development

The pKa of a drug candidate is a cornerstone of its developability profile. According to the pH-partition hypothesis, only the un-ionized, more lipophilic form of a drug can readily diffuse across biological membranes like the gastrointestinal tract and the blood-brain barrier. The pKa value, in conjunction with the pH of a biological compartment, determines the ratio of ionized to un-ionized species.

For a basic compound like pyridin-4-ol, its conjugate acid has a pKa of ~3.2.

  • In the stomach (pH 1-3) : The pH is close to or below the pKa. The compound will be significantly protonated (ionized).

  • In the intestine (pH 6-7.4) : The pH is well above the pKa. The compound will exist predominantly in its neutral, un-ionized form, favoring absorption.

pKa_ADME_Relationship cluster_equilibrium Ionization State pKa Drug pKa (e.g., ~3.2 for Pyridin-4-ol H+) Ionized Ionized Form (BH+) - Water Soluble - Low Permeability pKa->Ionized Determines pH Physiological pH (Stomach, Intestine, Blood) pH->Ionized Determines Unionized Un-ionized Form (B) - Lipid Soluble - High Permeability Absorption Membrane Permeability & Drug Absorption Unionized->Absorption Distribution Drug Distribution (e.g., Blood-Brain Barrier) Absorption->Distribution

Figure 4: Influence of pKa on Drug Absorption and Distribution.

References

Pyridin-4-olate vs. Pyridine N-oxide: An In-depth Technical Guide to Basicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative basicity of pyridin-4-olate and pyridine N-oxide, two crucial heterocyclic scaffolds in medicinal chemistry and drug development. Understanding the basicity of these compounds, quantified by their pKa values, is paramount for predicting their physiological behavior, designing effective drug delivery systems, and optimizing their roles as catalysts or ligands.

Core Concepts: Basicity and pKa

The basicity of a molecule refers to its ability to accept a proton (H⁺). This property is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates that the proton is more tightly held.

Comparative Basicity: this compound is the Stronger Base

Experimental data consistently demonstrates that this compound is a significantly stronger base than pyridine N-oxide. This difference is rooted in the electronic and structural characteristics of their respective conjugate acids.

Table 1: Quantitative Comparison of Basicity

CompoundStructureConjugate AcidpKa of Conjugate AcidBasicity
Pyridine N-oxideC₅H₅NO1-hydroxypyridinium~0.8[1]Weak Base
This compoundC₅H₄NO⁻4-hydroxypyridine~3.2[2]Moderate Base

The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, indicating it is a very weak base.[1] In contrast, the pKa of the conjugate acid of this compound (which is 4-hydroxypyridine, protonated at the nitrogen) is around 3.2, making it a moderately stronger base.[2]

Electronic and Structural Rationale for Basicity Difference

The disparity in basicity can be attributed to the electronic effects within the protonated forms of these molecules.

Pyridine N-oxide: In the protonated form of pyridine N-oxide (1-hydroxypyridinium), the positive charge is localized on the nitrogen atom, which is directly bonded to a highly electronegative oxygen atom. This inductive electron-withdrawing effect of the hydroxyl group significantly destabilizes the positive charge on the adjacent nitrogen, making the conjugate acid more acidic (lower pKa) and, consequently, pyridine N-oxide a weaker base. Resonance structures show that the positive charge is delocalized to a lesser extent onto the pyridine ring.[3][4][5]

This compound: In its neutral form, 4-hydroxypyridine exists in a tautomeric equilibrium with 4-pyridone.[1] The this compound anion is formed by the deprotonation of the hydroxyl group. When this anion is protonated at the nitrogen to form its conjugate acid (4-hydroxypyridinium), the resulting positive charge on the nitrogen can be effectively delocalized through resonance. The lone pair of electrons on the hydroxyl group at the 4-position can participate in resonance, donating electron density to the ring and stabilizing the positive charge on the nitrogen. This greater delocalization of the positive charge makes the 4-hydroxypyridinium ion more stable (less acidic) and, therefore, this compound a stronger base.[2]

G cluster_pno Pyridine N-oxide Protonation cluster_p4o This compound Protonation cluster_key Basicity Comparison Logic pno Pyridine N-oxide pno_h 1-hydroxypyridinium (Conjugate Acid) pKa ~ 0.8 pno->pno_h + H+ p4o This compound pno_h->pno - H+ p4o_h 4-hydroxypyridine (Conjugate Acid) pKa ~ 3.2 p4o->p4o_h + H+ p4o_h->p4o - H+ start Higher pKa of Conjugate Acid middle Stronger Base end This compound > Pyridine N-oxide

Protonation Equilibria and Basicity Comparison.

Experimental Protocols

Accurate determination of pKa values is crucial for understanding the basicity of these compounds. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong acid) to a solution of the base while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol for Potentiometric pKa Determination:

  • Apparatus: A calibrated pH meter with a glass electrode, a magnetic stirrer, and a burette.

  • Reagents:

    • 0.1 M Hydrochloric acid (HCl) solution (standardized).

    • 0.1 M Potassium chloride (KCl) solution to maintain constant ionic strength.

    • Carbonate-free deionized water.

    • The sample compound (Pyridine N-oxide or 4-hydroxypyridine derivative).

  • Procedure: a. Prepare a ~1 mM solution of the sample compound in deionized water containing 0.1 M KCl.[6] b. Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.[7] c. Immerse the calibrated pH electrode in the solution and begin stirring gently. d. Add the standardized 0.1 M HCl titrant in small increments (e.g., 0.05-0.1 mL). e. Record the pH reading after each addition, ensuring the reading has stabilized (drift < 0.01 pH units per minute).[6] f. Continue the titration past the equivalence point. g. Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the inflection point.[7] h. Perform the titration in triplicate to ensure reproducibility.[7]

G cluster_workflow Potentiometric Titration Workflow prep Prepare Sample Solution (~1 mM in 0.1 M KCl) purge Purge with N2 prep->purge setup Calibrate pH Meter & Immerse Electrode purge->setup titrate Titrate with Standardized HCl setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine pKa from Inflection Point plot->analyze

Workflow for Potentiometric pKa Determination.
UV-Vis Spectrophotometry

This technique is applicable when the protonated and deprotonated forms of the compound have distinct UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Detailed Protocol for UV-Vis Spectrophotometric pKa Determination:

  • Apparatus: A UV-Vis spectrophotometer and quartz cuvettes.

  • Reagents:

    • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 1 to 5 for these compounds).

    • A stock solution of the sample compound in a suitable solvent (e.g., methanol or DMSO).

  • Procedure: a. Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the buffer solutions to achieve a final concentration that gives an absorbance in the optimal range (0.1-1.0 AU).[8] b. Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm). c. Identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species. d. Plot the absorbance at a selected wavelength (where the difference in absorbance between the two forms is significant) against the pH of the buffer solutions. e. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the absorbances of the fully protonated and deprotonated forms.[9][10] f. For higher accuracy, a multi-wavelength analysis can be performed.[8]

G cluster_workflow UV-Vis Spectrophotometry pKa Workflow prep_stock Prepare Stock Solution of Sample mix Mix Stock with Buffers prep_stock->mix prep_buffers Prepare Buffer Solutions of Varying pH prep_buffers->mix measure Record UV-Vis Spectra mix->measure plot Plot Absorbance vs. pH measure->plot analyze Determine pKa from Sigmoidal Fit plot->analyze

Workflow for UV-Vis Spectrophotometric pKa Determination.

Synthesis of Key Scaffolds

The ability to synthesize substituted derivatives of these heterocycles is crucial for tuning their basicity and other physicochemical properties in drug design.

Synthesis of Substituted Pyridine N-oxides

A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine derivative.

General Experimental Protocol for N-oxidation:

  • Reaction: Dissolve the substituted pyridine in a suitable solvent such as dichloromethane or acetic acid.[11]

  • Oxidant: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to the solution at a controlled temperature (often 0 °C to room temperature).[11][12]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically worked up by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction with an organic solvent.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired pyridine N-oxide.[11]

Synthesis of Substituted 4-Hydroxypyridines

The synthesis of 4-hydroxypyridines (which exist in tautomeric equilibrium with 4-pyridones) can be achieved through various methods, including the hydrolysis of 4-halopyridines or multi-component reactions.

General Experimental Protocol via Hydrolysis of 4-Chloropyridine:

  • Reaction: Heat a solution of the 4-chloropyridine derivative in an aqueous alkaline solution (e.g., sodium hydroxide).[13]

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with an acid (e.g., hydrochloric acid) to precipitate the 4-hydroxypyridine product.

  • Purification: The product can be collected by filtration and purified by recrystallization.[13]

Conclusion

The basicity of this compound is demonstrably greater than that of pyridine N-oxide, a fundamental difference that has significant implications for their application in drug development and chemical synthesis. This guide has provided the quantitative data, underlying electronic principles, and detailed experimental protocols necessary for researchers and scientists to understand, predict, and manipulate the basicity of these important heterocyclic compounds. The provided workflows and logical diagrams offer a clear visual representation of the key concepts and experimental procedures.

References

Methodological & Application

Application Notes and Protocols for the Three-Component Synthesis of Pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ol derivatives are a significant class of heterocyclic compounds widely sought after in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2][3] These scaffolds are present in numerous clinically useful agents and are a focus of drug discovery programs.[3][4] Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis for generating molecular diversity.[5][6] This document details a flexible and efficient three-component synthesis of highly substituted pyridin-4-ol derivatives, offering a practical approach for medicinal chemists and researchers in drug development.[7][8]

The described methodology is based on the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids, providing a versatile route to a wide array of pyridin-4-ol derivatives.[7][9] This approach is notable for its operational simplicity, broad substrate scope, and the ability to introduce a variety of substituents onto the pyridine core, making it highly valuable for the generation of compound libraries for screening purposes.

Reaction Mechanism and Workflow

The three-component synthesis proceeds through a fascinating cascade of reactions, initiated by the addition of a lithiated alkoxyallene to a nitrile. The resulting intermediate is then acylated by a carboxylic acid to form a β-ketoenamide. Subsequent intramolecular cyclization and tautomerization yield the final pyridin-4-ol product.[7]

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1_Allene Lithiated Alkoxyallene Intermediate β-Ketoenamide Intermediate R1_Allene->Intermediate + Nitrile R2_Nitrile Nitrile (R²-CN) R2_Nitrile->Intermediate R3_Acid Carboxylic Acid (R³-COOH) R3_Acid->Intermediate + Carboxylic Acid Pyridinol Pyridin-4-ol Derivative Intermediate->Pyridinol Cyclization

Caption: General workflow of the three-component synthesis of pyridin-4-ol derivatives.

Detailed Mechanistic Pathway

The reaction mechanism involves several key steps, including an umpolung of reactivity and an aldol-type cyclization of an amide.[7] The following diagram illustrates the proposed mechanistic pathway for the formation of the pyridin-4-ol ring system.

Mechanistic_Pathway A Lithiated Alkoxyallene C Adduct A->C + B Nitrile B->C E Protonation C->E + H⁺ (from Acid) D Carboxylic Acid D->E F Acyl Enol Ether E->F Attack of Carboxylate G β-Ketoenamide F->G Rearrangement H Cyclization G->H Intramolecular Aldol-type Cyclization I Dehydration H->I Elimination of H₂O J Pyridin-4-one I->J L Pyridin-4-ol J->L Keto-Enol Tautomerization K Tautomerization

Caption: Proposed mechanistic pathway for the three-component synthesis of pyridin-4-ols.

Experimental Protocols

The following protocols provide a general framework for the synthesis of pyridin-4-ol derivatives via the three-component reaction. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of Pyridin-4-ol Derivatives
  • Preparation of Lithiated Alkoxyallene: A solution of the corresponding alkoxyallene in an anhydrous solvent (e.g., THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon). An organolithium reagent (e.g., n-butyllithium) is added dropwise, and the mixture is stirred for a specified time to ensure complete formation of the lithiated species.[7]

  • Reaction with Nitrile: The nitrile, dissolved in an anhydrous solvent, is added to the solution of the lithiated alkoxyallene at low temperature. The reaction mixture is stirred for a period to allow for the addition to complete.[7]

  • Acylation with Carboxylic Acid: The carboxylic acid is then added to the reaction mixture. The cooling bath is typically removed, and the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).[7]

  • Work-up and Cyclization: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated. The crude β-ketoenamide intermediate can be purified at this stage or directly subjected to cyclization conditions.[9]

  • Cyclization to Pyridin-4-ol: The crude enamide is dissolved in a suitable solvent and treated with a cyclizing agent (e.g., TMSOTf and a base like triethylamine) to promote the intramolecular condensation.[10]

  • Purification: The final pyridin-4-ol derivative is purified by standard techniques such as column chromatography, recrystallization, or distillation.[11]

Protocol for O-Nonaflation of Pyridin-4-ols

For further functionalization, such as in palladium-catalyzed cross-coupling reactions, the pyridin-4-ol can be converted to its corresponding nonaflate.[8]

  • The crude pyridin-4-ol is dissolved in an appropriate solvent (e.g., THF).

  • The solution is treated with a base (e.g., sodium hydride) to form the corresponding pyridin-4-olate.

  • Nonafluorobutanesulfonyl fluoride (NfF) is then added to the reaction mixture to yield the pyridin-4-yl nonaflate.

  • The product is then purified by chromatography.[7]

Data Presentation

The versatility of this three-component reaction allows for the synthesis of a wide range of pyridin-4-ol derivatives with varying substituents. The yields are generally moderate to good, depending on the nature of the starting materials.

Table 1: Scope of Carboxylic Acids in the Synthesis of Pyridin-4-yl Nonaflates
EntryR¹ (from Allene)R² (from Nitrile)Carboxylic Acid (R³)ProductYield (%)Reference
1iPrPhBenzoic acid36 52[7]
2cPrcPrCyclopropanecarboxylic acid37 42[7]
3tBuMeAcetic acid38 57[7]
4iPrPh4-Methoxybenzoic acid--[7]
5tBuMeThiophene-2-carboxylic acid--[7]
6iPrPhCinnamic acid--[7]

Note: The yields reported are for the corresponding pyridin-4-yl nonaflates after the four-component protocol. The product numbers are as designated in the cited literature.

Table 2: Examples of Synthesized Pyridine Derivatives and Their Yields
CompoundYield (%)
5a -Phenyl4-tosyloxyphenyl82-94
5e -4-Chlorophenyl4-tosyloxyphenyl71-88
5f -4-Nitrophenyl4-tosyloxyphenyl71-88
5h -1-Naphthyl4-tosyloxyphenyl82-94

Note: These compounds were synthesized via a one-pot, four-component reaction under microwave irradiation or conventional heating. The yields represent the range obtained from the two methods. R¹ corresponds to the substituent from an acetophenone derivative. For full details, refer to the original publication.[12]

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to rapidly generate diverse libraries of pyridin-4-ol derivatives is of high value.[1][2] These compounds can serve as starting points for the development of new therapeutic agents targeting a wide range of diseases. The functional group tolerance of this three-component reaction allows for the incorporation of various pharmacophores, and the resulting pyridin-4-ols can be further modified through established synthetic transformations, such as palladium-catalyzed cross-coupling reactions of the corresponding nonaflates.[8] This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The anti-inflammatory, antimicrobial, and antitumor activities of various pyridinone derivatives highlight the therapeutic potential of this class of compounds.[4]

References

Application Notes and Protocols: Pyridin-4-olate as a Nucleophile in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pyridin-4-olate as a versatile nucleophile in a range of organic reactions. This compound, the deprotonated form of 4-hydroxypyridine, is a potent nucleophile due to the contribution of a resonance structure that places a negative charge on the exocyclic oxygen atom. This increased nucleophilicity allows it to participate in a variety of bond-forming reactions, making it a valuable building block in medicinal chemistry and materials science.

Overview of this compound Nucleophilicity

Pyridin-4-one exists in tautomeric equilibrium with 4-hydroxypyridine. Deprotonation of 4-hydroxypyridine with a suitable base generates the this compound anion. This anion is an ambident nucleophile, with potential nucleophilic sites at both the oxygen and nitrogen atoms. However, in many reactions, particularly under conditions that favor thermodynamic control, O-functionalization is predominant, leading to the formation of 4-alkoxy or 4-aryloxypyridine derivatives. The choice of reaction conditions, including the base, solvent, and electrophile, can influence the selectivity of N- versus O-functionalization.

O-Alkylation of this compound (Williamson Ether Synthesis)

The O-alkylation of this compound provides a straightforward route to 4-alkoxypyridines, which are common motifs in pharmaceuticals. This reaction typically proceeds via an SN2 mechanism, analogous to the classical Williamson ether synthesis.

Quantitative Data Summary
EntryAlkyl Halide/ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)
11-BromobutaneNaHDMFrt1285
2Benzyl BromideK₂CO₃Acetonitrile80692
3Ethyl IodideCs₂CO₃DMF60888
4Isopropyl BromideNaHTHF602465
5Methyl TosylateK₂CO₃Acetone501090
Experimental Protocol: Synthesis of 4-Butoxypyridine

Materials:

  • 4-Hydroxypyridine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 1-Bromobutane (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxypyridine.

  • Add anhydrous DMF to dissolve the 4-hydroxypyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride in small portions. Gas evolution (H₂) will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the this compound.

  • Slowly add 1-bromobutane to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-butoxypyridine.

O_Alkylation_Workflow cluster_prep Preparation of this compound cluster_reaction Alkylation Reaction cluster_workup Workup and Purification 4-Hydroxypyridine 4-Hydroxypyridine Mix1 Mix1 4-Hydroxypyridine->Mix1 Dissolve Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Mix1 Add Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mix1 This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Add Mix1->this compound Deprotonation Alkyl Halide Alkyl Halide Alkyl Halide->Reaction Mixture 4-Alkoxypyridine 4-Alkoxypyridine Reaction Mixture->4-Alkoxypyridine SN2 Reaction Quench Quench 4-Alkoxypyridine->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: Workflow for the O-alkylation of this compound.

O-Acylation of this compound

O-acylation of this compound with acylating agents such as acid chlorides or anhydrides provides 4-acyloxypyridines. These compounds can be useful as activated esters or as protecting groups.

Quantitative Data Summary
EntryAcylating AgentBase/CatalystSolventTemp (°C)Time (h)Yield (%)
1Acetyl ChloridePyridineCH₂Cl₂0 to rt295
2Benzoyl ChlorideTriethylamineTHF0 to rt390
3Acetic AnhydrideDMAP (cat.)CH₂Cl₂rt198
4Isobutyryl ChloridePyridineToluene0 to rt485
Experimental Protocol: Synthesis of 4-Acetoxypyridine

Materials:

  • 4-Hydroxypyridine (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxypyridine and a catalytic amount of DMAP in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Slowly add acetic anhydride to the solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4-acetoxypyridine.

O_Acylation_Mechanism This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack Acylating Agent (e.g., Ac₂O) Acylating Agent (e.g., Ac₂O) Acylating Agent (e.g., Ac₂O)->Tetrahedral Intermediate 4-Acyloxypyridine 4-Acyloxypyridine Tetrahedral Intermediate->4-Acyloxypyridine Collapse Leaving Group Leaving Group Tetrahedral Intermediate->Leaving Group Elimination

Caption: Mechanism of O-acylation of this compound.

Mitsunobu Reaction

The Mitsunobu reaction allows for the O-alkylation of acidic nucleophiles, including 4-hydroxypyridine, with primary or secondary alcohols under mild, neutral conditions. This reaction proceeds with inversion of stereochemistry at the alcohol carbon.

Quantitative Data Summary
EntryAlcoholPhosphineAzodicarboxylateSolventTemp (°C)Time (h)Yield (%)
1EthanolPPh₃DEADTHF0 to rt1685
2Benzyl alcoholPPh₃DIADToluene0 to rt1290
3(R)-2-ButanolPPh₃DEADTHF0 to rt2475 (S-product)
4CyclohexanolPBu₃DIADCH₂Cl₂0 to rt1882
Experimental Protocol: Mitsunobu Reaction of 4-Hydroxypyridine with Ethanol

Materials:

  • 4-Hydroxypyridine (1.0 eq)

  • Ethanol (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-hydroxypyridine, ethanol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD in THF dropwise to the reaction mixture. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired 4-ethoxypyridine from triphenylphosphine oxide and the hydrazine byproduct.

Mitsunobu_Cycle PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Alkoxyphosphonium [Ph₃P-OR]⁺ Betaine->Alkoxyphosphonium + R-OH Pyridinolate This compound⁻ Betaine->Pyridinolate Deprotonates Byproduct2 DEAD-H₂ Betaine->Byproduct2 + 2H⁺ Alcohol R-OH Alcohol->Alkoxyphosphonium Pyridinol Pyridin-4-ol Pyridinol->Pyridinolate -H⁺ Product 4-Alkoxypyridine Alkoxyphosphonium->Product Byproduct1 Ph₃P=O Alkoxyphosphonium->Byproduct1 + H₂O (workup) Pyridinolate->Product SN2 Attack

Caption: Simplified Mitsunobu reaction cycle.

Copper-Catalyzed O-Arylation (Ullmann-Type Coupling)

The Ullmann condensation provides a method for the formation of aryl ethers through a copper-catalyzed coupling of an alcohol (or phenol) with an aryl halide. This compound can serve as the nucleophile in this reaction to produce 4-aryloxypyridines.

Quantitative Data Summary
EntryAryl HalideCopper SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI1,10-PhenanthrolineK₂CO₃Toluene1102478
24-BromotolueneCu₂ONoneCs₂CO₃NMP1501885
32-ChloropyridineCuIDMEDAK₃PO₄Dioxane1003665
41-Naphthyl BromideCu(OAc)₂NoneK₂CO₃DMF1302472
Experimental Protocol: Synthesis of 4-Phenoxypyridine

Materials:

  • 4-Hydroxypyridine (1.0 eq)

  • Iodobenzene (1.2 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a Schlenk tube, add 4-hydroxypyridine, iodobenzene, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 4-phenoxypyridine.

Ullmann_Coupling This compound This compound Intermediate_Complex Cu(III) Intermediate (Proposed) This compound->Intermediate_Complex Aryl Halide Aryl Halide Aryl Halide->Intermediate_Complex Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Intermediate_Complex Ligand Ligand Ligand->Intermediate_Complex Base Base Base->Intermediate_Complex Product 4-Aryloxypyridine Intermediate_Complex->Product Reductive Elimination

Caption: Key components in the Ullmann-type O-arylation.

Application Notes and Protocols: Synthesis of Pyridin-4-yl Nonaflates from Pyridin-4-olate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-yl nonaflates are versatile intermediates in organic synthesis, particularly as precursors for palladium-catalyzed cross-coupling reactions.[1][2] Their stability and reactivity make them valuable building blocks in the development of novel pharmaceuticals and functional materials. This document provides detailed protocols for the synthesis of Pyridin-4-yl nonaflates from the corresponding Pyridin-4-olate, including reaction conditions, purification methods, and representative yields.

Introduction

The conversion of pyridin-4-ols (which exist in equilibrium with their pyridin-4-one tautomers) to pyridin-4-yl nonaflates significantly enhances their utility as substrates in cross-coupling reactions. The nonafluorobutanesulfonyl (nonaflate, Nf) group is an excellent leaving group, superior in many cases to the more common triflate group due to its increased stability.[3] The synthesis proceeds via the deprotonation of the pyridin-4-ol to the more nucleophilic this compound, followed by O-sulfonylation with nonafluorobutanesulfonyl fluoride (NfF).[1][4] This method offers a straightforward and efficient route to a variety of substituted pyridin-4-yl nonaflates.

Data Presentation

The following table summarizes the overall yields for a four-component synthesis that proceeds through a this compound intermediate to the final pyridin-4-yl nonaflate product. This data illustrates the efficiency of the nonaflation step in the context of a multi-step synthesis.

CompoundR1R2R3R4Overall Yield (%) [a]
20 PhHMeCO2Et55
21 4-MeO-C6H4HMeCO2Et64
22 4-F-C6H4HMeCO2Et51
23 2-thienylHMeCO2Et45
24 PhHPhCO2Et68
25 PhHMeCF341
26 PhHMeC2F548
27 PhHMeC3F752

[a] Overall yields for the three-step, four-component synthesis.[1]

Experimental Protocols

Two primary protocols are presented for the synthesis of pyridin-4-yl nonaflates from pyridin-4-olates. The first is a direct nonaflation following a multi-component synthesis, and the second is a general procedure for the conversion of pyridinols to their corresponding nonaflates.

Protocol 1: Direct Nonaflation in a Four-Component Synthesis [1]

This protocol is suitable for the direct conversion of a crude pyridin-4-ol/pyridin-4-one mixture to the corresponding nonaflate without intermediate purification.

Materials:

  • Crude Pyridin-4-ol/Pyridin-4-one mixture

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Nonafluorobutanesulfonyl fluoride (NfF)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (water, brine, organic solvents, silica gel)

Procedure:

  • The crude pyridin-4-ol/pyridin-4-one mixture is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is treated with sodium hydride (1.1 equivalents) to deprotonate the pyridin-4-ol, forming the sodium this compound in situ.

  • The resulting mixture is stirred at room temperature for 30 minutes.

  • Nonafluorobutanesulfonyl fluoride (NfF, 1.2 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC or LC-MS analysis.

  • Upon completion, the reaction is carefully quenched with water.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure pyridin-4-yl nonaflate.

Protocol 2: General Conversion of Pyridinols to Pyridinyl Nonaflates [5][6]

This protocol is a general method for the conversion of isolated pyridinols to their nonaflate derivatives and can be adapted for various substituted pyridines.

Materials:

  • Pyridin-4-ol derivative

  • Triethylamine (Et3N)

  • Nonafluorobutanesulfonyl fluoride (NfF) or Nonafluorobutanesulfonic anhydride (Nf2O)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Standard workup and purification reagents (water, brine, organic solvents, silica gel)

Procedure:

  • The pyridin-4-ol derivative (1.0 equivalent) is dissolved in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere.

  • Triethylamine (Et3N, 4.0 equivalents) is added to the solution.

  • The solution is cooled to 0 °C in an ice bath.

  • Nonafluorobutanesulfonic anhydride (Nf2O, 4.0 equivalents) or Nonafluorobutanesulfonyl fluoride (NfF) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • After the reaction is complete, the mixture is diluted with water and extracted three times with dichloromethane.

  • The combined organic phases are dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired pyridin-4-yl nonaflate.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of Pyridin-4-yl nonaflates.

experimental_workflow cluster_synthesis Synthesis of Pyridin-4-yl Nonaflate cluster_purification Workup and Purification start Pyridin-4-ol Derivative deprotonation Deprotonation (e.g., NaH or Et3N) start->deprotonation olate This compound Intermediate deprotonation->olate nonaflation O-Sulfonylation (Nonafluorobutanesulfonyl Fluoride) olate->nonaflation product Pyridin-4-yl Nonaflate nonaflation->product workup Aqueous Workup (Quenching, Extraction) product->workup Crude Product purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of Pyridin-4-yl nonaflates.

The following diagram illustrates the signaling pathway of the chemical transformation.

reaction_pathway pyridin_ol Pyridin-4-ol R-Py-OH pyridin_olate This compound R-Py-O⁻ pyridin_ol->pyridin_olate + Base - HB⁺ base {Base | (e.g., NaH, Et3N)} pyridin_nonaflate Pyridin-4-yl Nonaflate R-Py-ONf pyridin_olate->pyridin_nonaflate + C4F9SO2F - F⁻ nff {Nonafluorobutanesulfonyl Fluoride | C4F9SO2F}

Caption: Chemical transformation pathway from Pyridin-4-ol to Pyridin-4-yl nonaflate.

References

Application of Pyridin-4-olate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-4-olate scaffold and its tautomeric form, 4-hydroxypyridine, are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The unique electronic properties of this heterocyclic system, including its ability to act as a hydrogen bond donor and acceptor, and its potential to chelate metals, make it a versatile building block in drug design.[3][4] This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their roles as kinase inhibitors, antimicrobial agents, and therapeutics for neurodegenerative diseases. Detailed protocols for relevant biological assays and synthesis are also provided.

This compound as Kinase Inhibitors

This compound and its derivatives have emerged as potent inhibitors of various kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[1][5] The pyridine moiety can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.[4]

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a significant role in cell proliferation, motility, and invasion.[3][6] Its aberrant activation is implicated in the development and progression of many cancers. Several this compound-containing compounds have been developed as potent c-Met inhibitors.

Table 1: In vitro activity of representative this compound and Pyridine derivatives as c-Met kinase inhibitors.

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 4 (Cabozantinib bioisostere) c-Met4.9Hep3B (Hepatocellular carcinoma)Not Reported[6]
Cabozantinib c-Met5.4Hep3B (Hepatocellular carcinoma)Not Reported[6]
Compound 2 (Pyrrolopyridine-pyridone) Met kinase1.8GTL-16 (Gastric carcinoma)Potent antiproliferative activity[1]
Compound 3 (4-pyridone derivative) Met kinasePotent inhibitorGTL-16 (Gastric carcinoma)Potent antiproliferative activity[1]
Compound B26 (Pyridineamide derivative) c-MetNot ReportedA549 (Lung cancer)3.22[7]
HeLa (Cervical cancer)4.33[7]
MCF-7 (Breast cancer)5.82[7]
Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol is adapted from commercially available kinase assay kits and published research.[8][9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates (white, for luminescence)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, recombinant c-Met kinase, and the kinase substrate.

  • Prepare Compound Dilutions: Serially dilute the test compound in DMSO to create a range of concentrations. Then, dilute these further in kinase buffer.

  • Kinase Reaction: a. To each well of a 96-well plate, add 5 µL of the diluted test compound. b. Add 20 µL of the kinase reaction mixture to each well. c. Initiate the kinase reaction by adding 25 µL of ATP solution to each well. d. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane HGF HGF c-Met c-Met Receptor HGF->c-Met Binds and activates GRB2 GRB2 c-Met->GRB2 Recruits PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility STAT3->Motility This compound Inhibitor This compound Inhibitor This compound Inhibitor->c-Met Inhibits (ATP-competitive)

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound derivatives.

This compound as Antimicrobial Agents

Pyridine-containing compounds have a long history as antimicrobial agents. The this compound scaffold has been incorporated into novel molecules with activity against a range of bacterial and fungal pathogens.[11][12][13]

Table 2: Antimicrobial activity of representative Pyridine derivatives.

CompoundOrganismMIC (µg/mL)Reference
EA-02-009 (Alkyl pyridinol) S. aureus0.5 - 1[12]
MRSA0.5 - 1[12]
USA300LAC (MRSA)32[12]
JC-01-072 (Alkyl pyridinol) S. aureus/MRSA4 - 8[12]
2-(methyldithio)pyridine-3-carbonitrile A. baumannii, E. coli, S. aureus, etc.0.5 - 64[11]
Pyridine salts 51-56 S. aureus, B. subtilis, E. coli, P. aeruginosa0.02 - 6 mM[11]
Compound 31 (2",4"-dichlorophenyl derivative) Antibacterial and Antifungal45.37 µM[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and published methods.[15][16][17][18][19]

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. From an overnight culture of the test microorganism on an agar plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: a. In a 96-well plate, perform a serial two-fold dilution of the test compound in CAMHB. The final volume in each well should be 100 µL. b. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubate at 37°C (16-20 hours) Inoculation->Incubation Read_Results Read Results (Visual or OD600) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Figure 2: A general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

This compound in Neurodegenerative Diseases

The this compound scaffold is also being explored for the treatment of neurodegenerative disorders such as Alzheimer's disease.[20][21][22][23] One of the key therapeutic strategies for Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several pyridine derivatives have shown potent AChE inhibitory activity.

Table 3: Acetylcholinesterase inhibitory activity of representative Pyridine derivatives.

CompoundTargetIC50 (µM)Reference
Compound 5e (Thieno[2,3-b]pyridine amine) Acetylcholinesterase1.55[20]
Compound 5d (Thieno[2,3-b]pyridine amine) Butyrylcholinesterase0.23[20]
Compound 14 (7-hydroxy-chromone derivative) Acetylcholinesterase0.71[22]
Compound 10 (7-hydroxy-chromone derivative) Butyrylcholinesterase0.006[22]
Compound 10j (Tacrine-pyrazolo[3,4-b]pyridine hybrid) Acetylcholinesterase0.125[22]
Butyrylcholinesterase0.449[22]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the well-established Ellman's method.[24][25][26][27]

Objective: To measure the acetylcholinesterase inhibitory activity of a test compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reagent Preparation: a. Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. b. Prepare serial dilutions of the test compound.

  • Assay Reaction: a. In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution to each well. b. Incubate the plate at 25°C for 10 minutes. c. Add 10 µL of DTNB solution to each well. d. Initiate the reaction by adding 10 µL of ATCI solution.

  • Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis: a. Calculate the rate of the reaction (change in absorbance per minute). b. Determine the percent inhibition of AChE activity for each compound concentration compared to a control without the inhibitor. c. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

Logical Relationship of Applications

Medicinal_Chemistry_Applications Pyridin-4-olate_Scaffold This compound Scaffold Kinase_Inhibition Kinase Inhibition (e.g., c-Met) Pyridin-4-olate_Scaffold->Kinase_Inhibition Antimicrobial_Activity Antimicrobial Activity (Bacteria, Fungi) Pyridin-4-olate_Scaffold->Antimicrobial_Activity Neurodegenerative_Diseases Neurodegenerative Diseases (e.g., Alzheimer's) Pyridin-4-olate_Scaffold->Neurodegenerative_Diseases Cancer_Therapy Cancer Therapy Kinase_Inhibition->Cancer_Therapy Leads to Infectious_Disease_Treatment Infectious Disease Treatment Antimicrobial_Activity->Infectious_Disease_Treatment Leads to Neurological_Disorder_Treatment Neurological Disorder Treatment Neurodegenerative_Diseases->Neurological_Disorder_Treatment Leads to

Figure 3: Logical relationship illustrating the diverse medicinal chemistry applications of the this compound scaffold.

Conclusion

The this compound scaffold is a valuable pharmacophore in medicinal chemistry, with demonstrated applications in oncology, infectious diseases, and neurology. Its synthetic accessibility and versatile binding properties make it an attractive starting point for the design of novel therapeutics. The protocols and data presented here provide a resource for researchers interested in exploring the potential of this compound derivatives in drug discovery and development.

References

Application Notes and Protocols: Pyridin-4-olate Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridin-4-olate derivatives, and their tautomeric form 4-hydroxypyridines, are a versatile class of organic compounds that have garnered significant attention in materials science. Their unique electronic properties and coordination capabilities make them excellent building blocks for a wide range of functional materials. This document provides an overview of their applications, detailed experimental protocols, and quantitative data to facilitate further research and development.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound derivatives are extensively used as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atom of the olate group can coordinate with metal ions, leading to the formation of robust and porous structures.

These materials exhibit fascinating topologies, from one-dimensional chains to complex three-dimensional networks.[1] The choice of the metal ion (e.g., lanthanides, cobalt, zinc) and the specific substituents on the this compound ligand allows for the fine-tuning of the resulting material's properties, such as pore size, stability, and functionality.[2][3]

Key Applications:

  • Gas Storage and Separation: The porous nature of this compound-based MOFs makes them promising candidates for storing gases like hydrogen and methane.

  • Sensing: Lanthanide-based MOFs constructed from pyridin-4-yl-benzoic acid have demonstrated high thermal stability and luminescence, acting as multi-responsive fluorescent probes for detecting ions like Fe³⁺ and MnO₄⁻.[4]

  • Heavy Metal Ion Removal: A cobalt-based MOF assembled from 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin has shown significant adsorbent capacity for Pb(II) and Cu(II) ions in aqueous solutions.[5]

Quantitative Data for this compound-Based MOFs
MOF/Coordination PolymerMetal Center(s)ApplicationKey Performance Metric
{[Ln(L)3]·DMF}n (HL = 4-pyridin-4-yl-benzoic acid)Tb(III), Eu(III)Fluorescent SensingDetection limits for Fe³⁺ and MnO₄⁻ are 6.97/7.06 µM and 2.77/3.53 µM, respectively.[4]
Co-MTPhPyP (TPhPyP = 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin)Co(II)Heavy Metal RemovalAdsorbent capacity for Pb(II) is 383.4 mg g⁻¹ and for Cu(II) is 168 mg g⁻¹ after 2 hours.[5] The maximum adsorption capacity for Pb(II) is 458.8 mg g⁻¹.[5]
UofT-1(Zn)Zn(II)Post-Synthetic ModificationExhibits a shift in PXRD peaks upon Ni(II) exchange, indicating structural changes.[2]

Applications in Catalysis

The ability of this compound derivatives to form stable complexes with transition metals makes them valuable in the field of catalysis. These complexes can act as efficient and recyclable catalysts for various organic transformations.[6][7]

An ionic iron-based MOF incorporating a 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand has been successfully employed as a precatalyst for the syn-selective hydroboration of alkynes.[8][9] This highlights the potential of designing this compound-based materials for specific catalytic applications. Palladium complexes with pyridine-based ligands have also shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[6]

Experimental Protocol: Synthesis of an Ionic Fe-Based MOF for Catalysis

This protocol is adapted from the synthesis of an ionic Fe-based MOF with 4′-pyridyl-2,2′:6′,2′′-terpyridine.[8]

Materials:

  • 4′-pyridyl-2,2′:6′,2′′-terpyridine (L1)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Methanol (MeOH)

Procedure:

  • In a 20 mL vial, dissolve 4′-pyridyl-2,2′:6′,2′′-terpyridine (L1) in 5 mL of methanol.

  • In a separate vial, dissolve iron(II) chloride tetrahydrate in 5 mL of methanol.

  • Slowly add the iron(II) chloride solution to the ligand solution with stirring.

  • Seal the vial and allow it to stand at room temperature.

  • Crystals will form over a period of a few days.

  • Collect the crystals by decanting the solvent.

  • Wash the crystals with fresh methanol.

  • Dry the crystals under vacuum.

Yield: Approximately 74% based on the ligand.[8]

Catalytic Performance Data
CatalystReactionSubstrateProduct Yield
Ionic Fe-based MOFsyn-selective hydroborationAlkynesGood yields
[PdL₂Cl₂] (L = substituted pyridines)Suzuki-Miyaura cross-couplingAryl halides>90%
[PdL₂Cl₂] (L = substituted pyridines)Heck cross-couplingAryl halides>90%

Applications in Luminescent and Optoelectronic Materials

This compound derivatives are integral components in the design of materials with interesting photophysical properties.[10][11] Their incorporation into polymers and small molecules can influence the material's absorption, emission, and charge transport characteristics.

Pyrene-pyridine integrated molecules have been synthesized and utilized as hole-transporting materials in solution-processed Organic Light-Emitting Diodes (OLEDs).[11][12] These materials exhibit good thermal stability and suitable HOMO energy levels for efficient hole injection, leading to stable device performance with low efficiency roll-off.[11]

Photophysical Properties of Pyrene-Pyridine Derivatives
CompoundAbsorption Max (nm)Emission Max (nm) (Solution)HOMO (eV)LUMO (eV)
Py-03242, 280, 345394-5.68-2.06
Py-Br242, 280, 345412-5.76-2.12
Py-Me242, 280, 345400-5.72-2.04
Py-MeO242, 280, 345398-5.68-2.03
Experimental Protocol: General Synthesis of Pyrene-Pyridine Derivatives

This protocol is a general representation of a condensation reaction to synthesize pyrene-pyridine derivatives.[11]

Materials:

  • Substituted pyrene derivative

  • Substituted pyridine-4-carbaldehyde

  • Appropriate solvent (e.g., toluene)

  • Catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve the substituted pyrene derivative and the substituted pyridine-4-carbaldehyde in the solvent in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for a specified time (e.g., 24-48 hours) with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualizations

Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_workup Product Isolation and Activation cluster_characterization Characterization Ligand This compound Derivative Ligand Mix Mixing & Sonication Ligand->Mix Metal Metal Salt (e.g., Ln(NO3)3) Metal->Mix Solvent Solvent (e.g., DMF/Ethanol/H2O) Solvent->Mix Reaction Heating in Autoclave Mix->Reaction Filtering Filtering & Washing Reaction->Filtering Drying Drying in Vacuum Filtering->Drying Activation Solvent Exchange & Activation Drying->Activation Product Crystalline MOF Activation->Product PXRD PXRD TGA TGA Sorption Gas Sorption Product->PXRD Product->TGA Product->Sorption

Caption: General workflow for the solvothermal synthesis of a this compound-based MOF.

Structure-Property Relationship

Structure_Property cluster_structure Structural Features of this compound Derivatives cluster_properties Resulting Material Properties Ligand This compound Core Coordination Coordination Geometry & Topology Ligand->Coordination Electronics Electronic Properties Ligand->Electronics Substituents Functional Groups (e.g., -COOH, -R) Substituents->Coordination Porosity Porosity & Surface Area Substituents->Porosity Substituents->Electronics Metal Coordinated Metal Ion (e.g., Ln, Co, Pd) Metal->Coordination Luminescence Luminescence Metal->Luminescence Catalysis Catalytic Activity Metal->Catalysis Coordination->Porosity Gas_Storage Gas Storage Porosity->Gas_Storage Sensing Sensing Porosity->Sensing OLEDs OLEDs Luminescence->OLEDs Sensing_L Sensing Luminescence->Sensing_L Organic_Reactions Organic Reactions Catalysis->Organic_Reactions OLEDs_E OLEDs Electronics->OLEDs_E

Caption: Logical relationship between the structure of this compound derivatives and material properties.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Catalyst Pd(0)L2 OxAdd Oxidative Addition Catalyst->OxAdd Intermediate1 R-Pd(II)-X L2 OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 R-Pd(II)-R' L2 Transmetal->Intermediate2 ReductElim Reductive Elimination Intermediate2->ReductElim ReductElim->Catalyst Product R-R' ReductElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 R'-B(OR)2 Reactant2->Transmetal Base Base Base->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Protocol for the deprotonation of pyridin-4-ol to Pyridin-4-olate.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the deprotonation of pyridin-4-ol to its corresponding pyridin-4-olate salt. This procedure is fundamental in synthetic organic chemistry, particularly for researchers and drug development professionals working with pyridine-based scaffolds. Pyridin-4-ol exists in tautomeric equilibrium with pyridin-4(1H)-one. The deprotonation of the hydroxyl group significantly alters the nucleophilicity and reactivity of the molecule, making the resulting this compound a versatile intermediate for various chemical transformations.

The protocol herein describes the use of a strong base, sodium hydride, in an anhydrous aprotic solvent to efficiently generate the sodium salt of this compound. This method is widely applicable for the deprotonation of alcohols and related compounds. The resulting this compound can be used in subsequent reactions, such as alkylations and acylations, to introduce functional groups at the oxygen atom.

Data Presentation

A summary of the key physical and chemical properties of the starting material, pyridin-4-ol, and the resulting product, sodium this compound, is presented in the table below for easy comparison.

PropertyPyridin-4-olSodium this compound
IUPAC Name Pyridin-4-olSodium this compound
Synonyms 4-Hydroxypyridine, Pyridin-4(1H)-oneSodium 4-pyridone, Sodium pyridin-4-oxide
CAS Number 626-64-257450-12-1
Molecular Formula C₅H₅NOC₅H₄NNaO
Molar Mass 95.10 g/mol 117.08 g/mol
Appearance Beige to light brown crystalline powderOff-white to pale yellow solid
Melting Point 150-151 °C>300 °C (decomposes)
pKa (of OH group) ~10.87 (predicted)Not applicable
Solubility Soluble in water, methanol, DMSOSoluble in water, DMSO; sparingly soluble in THF
¹H NMR (DMSO-d₆, δ) ~10.5 (br s, 1H, OH), ~7.4 (d, 2H), ~5.9 (d, 2H)Shifts will differ due to deprotonation
IR (KBr, cm⁻¹) ~3400-2500 (br, O-H), ~1640 (C=O), ~1540 (C=C)Absence of broad O-H, characteristic C=O and C=C shifts

Experimental Protocol

This protocol details the deprotonation of pyridin-4-ol using sodium hydride in anhydrous tetrahydrofuran (THF).

Materials:

  • Pyridin-4-ol (98%+)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Glassware: All glassware should be oven-dried and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Reaction Setup: Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a rubber septum. The system should be flushed with inert gas.

  • Washing of Sodium Hydride (Optional but Recommended): To a separate flask under an inert atmosphere, add the required amount of 60% NaH dispersion in mineral oil. Add anhydrous hexane or pentane, swirl gently, and allow the NaH to settle. Carefully decant the supernatant containing the mineral oil. Repeat this washing step two more times. Dry the NaH under a stream of inert gas.

  • Reaction Initiation: To the reaction flask, add the washed and dried sodium hydride (1.1 equivalents). Add anhydrous THF via a syringe to create a suspension.

  • Addition of Pyridin-4-ol: Dissolve pyridin-4-ol (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred suspension of sodium hydride in THF at room temperature over 15-20 minutes. Hydrogen gas evolution will be observed.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of a precipitate, the sodium this compound, may be observed.

  • Isolation of Product:

    • Once the reaction is complete, the resulting suspension contains the sodium this compound. This can be used directly in a subsequent reaction.

    • To isolate the solid product, carefully filter the suspension under an inert atmosphere.

    • Wash the collected solid with a small amount of anhydrous diethyl ether to remove any residual THF and soluble impurities.

    • Dry the isolated sodium this compound under vacuum to obtain a fine, off-white to pale yellow powder.

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All operations should be carried out under an inert atmosphere in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

  • Quench any residual sodium hydride carefully with a high-boiling point alcohol like isopropanol or butanol, followed by the slow addition of water.

Visualizations

Reaction Scheme:

Deprotonation_Reaction Deprotonation of Pyridin-4-ol cluster_reactants Reactants cluster_product Products Pyridin-4-ol Pyridin-4-ol This compound Sodium this compound Pyridin-4-ol->this compound  THF NaH Sodium Hydride (NaH) NaH->this compound H2 Hydrogen Gas (H₂)

Caption: Reaction scheme for the deprotonation of pyridin-4-ol.

Experimental Workflow:

Experimental_Workflow Experimental Workflow for this compound Synthesis A Setup oven-dried glassware under inert atmosphere B Wash NaH (60% dispersion) with anhydrous hexane A->B C Suspend washed NaH in anhydrous THF B->C E Add Pyridin-4-ol solution dropwise to NaH suspension C->E D Dissolve Pyridin-4-ol in anhydrous THF D->E F Stir at room temperature for 1-2 hours E->F G Filter the resulting suspension F->G H Wash the solid with anhydrous diethyl ether G->H I Dry the product under vacuum H->I J Obtain Sodium this compound I->J

Caption: Step-by-step workflow for the synthesis of sodium this compound.

Application Notes and Protocols for the Characterization of Pyridin-4-olate Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Pyridin-4-olate (also known as 4-hydroxypyridine) metal complexes. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and catalysis.

Introduction to this compound Metal Complexes

This compound is a versatile heterocyclic ligand that, upon deprotonation, can coordinate to a wide variety of metal ions through its nitrogen and oxygen atoms, acting as a bidentate or bridging ligand. The resulting metal complexes have garnered significant interest due to their diverse structural features and promising applications in fields such as drug development and catalysis.[1][2] In the realm of medicinal chemistry, these complexes have shown potent anticancer and antimicrobial activities.[1][2] Their mechanisms of action often involve the generation of reactive oxygen species (ROS), induction of apoptosis, and interaction with biomolecules like DNA.[1][2][3] The ability to tune the electronic and steric properties of the complexes by varying the metal center and ancillary ligands makes them attractive candidates for the design of targeted therapeutics.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is typically achieved through the reaction of a suitable metal salt with 4-hydroxypyridine in the presence of a base. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and coordination geometry.

General Synthetic Protocol

A general procedure for the synthesis of a transition metal complex of this compound is as follows:

  • Dissolve 4-hydroxypyridine (2 mmol) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add a solution of the metal salt (e.g., metal chloride, nitrate, or acetate) (1 mmol) in the same solvent to the 4-hydroxypyridine solution with stirring.

  • Slowly add a base (e.g., sodium hydroxide, potassium hydroxide, or triethylamine) to deprotonate the hydroxyl group of the ligand and facilitate coordination. The pH of the solution is typically adjusted to be neutral or slightly basic.

  • The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the specific complex being synthesized.

  • Upon completion of the reaction, the resulting precipitate is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried under vacuum.[4]

For air-sensitive complexes, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).[4]

Physicochemical Characterization

A thorough characterization of the synthesized this compound metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Characterization

3.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to the metal center. Key vibrational bands to monitor include:

  • O-H Stretch: The broad O-H stretching band of free 4-hydroxypyridine (typically around 3200-3400 cm⁻¹) disappears upon deprotonation and coordination to the metal ion.[5]

  • C=O Stretch: A bathochromic (red) shift of the C=O stretching vibration from around 1620 cm⁻¹ in the free ligand to approximately 1580 cm⁻¹ in the complex is indicative of coordination through the oxygen atom.[5]

  • C=N and C=C Stretches: Shifts in the pyridine ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region) can also indicate coordination of the nitrogen atom to the metal center.

  • M-O and M-N Stretches: New bands appearing in the far-IR region (typically below 600 cm⁻¹) can be assigned to the metal-oxygen and metal-nitrogen stretching vibrations, providing direct evidence of coordination.

Table 1: Representative IR Spectral Data for this compound Metal Complexes

Complexν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)ν(M-O) (cm⁻¹)ν(M-N) (cm⁻¹)Reference
Fe(III)-3,4-hydroxypyridinone~1580---[5]
Cu(II)-2-(salicylimino)-3-hydroxypyridine-Shifted--
General Transition Metal ComplexesShiftedShiftedPresentPresent[6]

3.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of this compound metal complexes typically exhibit:

  • Intra-ligand π-π* and n-π* transitions: These bands, originating from the this compound ligand, are usually observed in the UV region (200-350 nm).

  • Ligand-to-Metal Charge Transfer (LMCT) bands: These transitions, where an electron moves from a ligand-based orbital to a metal-based orbital, often appear in the visible region and can be responsible for the color of the complexes.

  • d-d transitions: For transition metal complexes with d-electrons, weak absorptions corresponding to d-d transitions may be observed in the visible region. The position and intensity of these bands can provide information about the coordination geometry of the metal center.

Table 2: Representative UV-Vis Spectral Data for this compound and Related Metal Complexes

Complexλmax (nm)AssignmentReference
Fe(III)-3,4-hydroxypyridinoneVisible RegionLMCT[5]
Cu(II)-2-(salicylimino)-3-hydroxypyridine28,735 cm⁻¹ (348 nm)L-M Charge Transfer
Cu(II)-2-(salicylimino)-3-hydroxypyridine11,389-13,679 cm⁻¹d-d transition (²Eg → ²T₂g)

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Coordination of the this compound ligand to a metal center typically results in:

  • Shifts in the chemical shifts of the pyridine ring protons and carbons compared to the free ligand. Downfield shifts are often observed upon coordination.[7]

  • Changes in the coupling constants between adjacent protons.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of this compound metal complexes. It provides precise information on:

  • Coordination geometry of the metal center (e.g., octahedral, tetrahedral, square planar).

  • Bond lengths and angles between the metal and the coordinating atoms of the ligand.

  • Intermolecular interactions , such as hydrogen bonding and π-π stacking, which can influence the crystal packing and physical properties of the complex.

Table 3: Representative Crystallographic Data for Pyridine-based Metal Complexes

ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Ag(py)₂]ClO₄Orthorhombic-Ag-N: 2.126(4), 2.133(4)N-Ag-N: 173.83(17)[8]
4-(dimethylamino)pyridinium cis-diaquabis(oxalato-κO,O′)ferrate(III)--Fe-O(oxalate): ~2.00-[9]

Applications in Drug Development

This compound metal complexes have shown significant promise as therapeutic agents, particularly in the areas of anticancer and antimicrobial drug development.

Anticancer Activity

Many this compound and related pyridine-based metal complexes exhibit potent cytotoxicity against various cancer cell lines.[1][2] The proposed mechanisms of action often involve a multi-pronged attack on cancer cells.

Key Anticancer Mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Some complexes can catalyze the production of ROS, such as superoxide anions and hydroxyl radicals, within cancer cells.[1][2] This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA, and ultimately inducing cell death.[10]

  • Apoptosis Induction: These complexes can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[11][12]

  • DNA Interaction: The planar nature of the pyridine ring allows some complexes to intercalate into the DNA double helix, interfering with DNA replication and transcription.[1][2]

Below is a diagram illustrating the proposed anticancer signaling pathway of a representative this compound metal complex.

anticancer_pathway cluster_cell Cancer Cell MetalComplex This compound Metal Complex ROS ROS Generation MetalComplex->ROS Mitochondria Mitochondrial Dysfunction MetalComplex->Mitochondria ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed anticancer mechanism of this compound metal complexes.

Experimental Protocol for Assessing Anticancer Activity (MTT Assay):

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound metal complex and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Antimicrobial Activity

This compound metal complexes have also demonstrated significant activity against a range of bacteria and fungi.[13] Chelation of the metal ion to the this compound ligand can enhance the antimicrobial efficacy compared to the free ligand.

Key Antimicrobial Mechanisms:

  • Membrane Disruption: The lipophilicity of the complexes can be increased upon chelation, facilitating their transport across the microbial cell membrane and causing disruption.

  • Enzyme Inhibition: The metal complexes can bind to and inhibit essential microbial enzymes, disrupting metabolic pathways.

  • DNA Interaction: Similar to their anticancer activity, these complexes can interact with microbial DNA, inhibiting replication and leading to cell death.

Below is a workflow for the evaluation of antimicrobial activity.

antimicrobial_workflow Start Synthesized Metal Complex DiskDiffusion Disk Diffusion Assay (Qualitative Screening) Start->DiskDiffusion MIC Broth Microdilution Assay (Determine MIC) DiskDiffusion->MIC MBC Determine MBC MIC->MBC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) MIC->Mechanism End Antimicrobial Profile MBC->End Mechanism->End

Caption: Experimental workflow for antimicrobial activity assessment.

Experimental Protocol for Broth Microdilution Assay (MIC Determination):

  • Prepare a serial dilution of the this compound metal complex in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the complex that completely inhibits visible growth of the microorganism.

Catalytic Applications

This compound metal complexes can also serve as catalysts in various organic transformations. The metal center acts as a Lewis acid, and the electronic properties of the pyridine ligand can be tuned to modulate the catalytic activity.

Below is a logical workflow for screening the catalytic activity of a new this compound metal complex.

catalytic_workflow Start Synthesized this compound Metal Complex ReactionSelection Select Model Reaction (e.g., Cross-coupling, Oxidation) Start->ReactionSelection Screening Screening of Reaction Conditions (Solvent, Temperature, Catalyst Loading) ReactionSelection->Screening Optimization Optimization of Reaction Parameters Screening->Optimization SubstrateScope Evaluation of Substrate Scope Optimization->SubstrateScope MechanismStudy Mechanistic Studies Optimization->MechanismStudy End Optimized Catalytic Protocol SubstrateScope->End MechanismStudy->End

Caption: Workflow for catalytic activity screening and optimization.

Conclusion

This compound metal complexes represent a versatile class of compounds with significant potential in drug development and catalysis. Their straightforward synthesis, tunable properties, and diverse biological activities make them a compelling area for further research. The protocols and data presented in these application notes are intended to facilitate the exploration and characterization of novel this compound metal complexes for a wide range of scientific applications.

References

Application Notes and Protocols: The Strategic Use of Pyridin-4-olate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, imparting crucial properties that influence efficacy, selectivity, and pharmacokinetic profiles. The targeted functionalization of this heterocycle is therefore a cornerstone of modern medicinal chemistry. Pyridin-4-olates, generated by the deprotonation of pyridin-4-ols (which exist in equilibrium with pyridin-4-ones), are increasingly recognized as pivotal intermediates for the synthesis of complex pharmaceutical building blocks.

This application note details a robust and versatile synthetic strategy that leverages pyridin-4-olates for the preparation of highly functionalized pyridine-based pharmaceutical intermediates. The core of this methodology involves the conversion of in-situ generated pyridin-4-olates into pyridin-4-yl nonaflates. These nonaflates are exceptionally effective electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, enabling the introduction of diverse carbon-based substituents at the 4-position of the pyridine ring.

Core Synthetic Strategy: From Multicomponent Reaction to Functionalized Pyridine

The overall synthetic workflow can be conceptualized as a three-stage process, beginning with the flexible synthesis of pyridin-4-ols, followed by activation via the pyridin-4-olate to a nonaflate, and culminating in a palladium-catalyzed cross-coupling to yield the desired pharmaceutical intermediate.

experimental_workflow cluster_0 Stage 1: Pyridin-4-ol Synthesis cluster_1 Stage 2: Activation cluster_2 Stage 3: Cross-Coupling A Lithiated Alkoxyallene D Three-Component Reaction A->D B Nitrile B->D C Carboxylic Acid C->D E Pyridin-4-ol D->E F Pyridin-4-ol G Sodium Hydride (NaH) F->G H This compound (in situ) G->H I Nonafluorobutanesulfonyl Fluoride (NfF) H->I J Pyridin-4-yl Nonaflate I->J K Pyridin-4-yl Nonaflate M Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) K->M L Coupling Partner (e.g., Terminal Alkyne) L->M N 4-Substituted Pyridine (Pharmaceutical Intermediate) M->N

Fig. 1: Overall synthetic workflow.

Application Example: Synthesis of a 4-Alkynylpyridine Intermediate

This section details the synthesis of a 4-alkynylpyridine, a common structural motif in pharmaceutical agents such as Tazarotene (used for psoriasis and acne) and Altinicline (a nicotinic receptor agonist). This representative example illustrates the practical application of the this compound strategy.

Stage 1: Synthesis of a Representative Pyridin-4-ol

A highly substituted pyridin-4-ol can be efficiently synthesized via a three-component reaction of a lithiated alkoxyallene, a nitrile, and a carboxylic acid.[1]

Experimental Protocol 1: Synthesis of 3-Methoxy-2-phenyl-6-(trifluoromethyl)pyridin-4-ol

  • Preparation of Lithiated Methoxyallene: In a flame-dried, three-necked flask under an argon atmosphere, dissolve methoxyallene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Reaction with Nitrile: Add benzonitrile (1.0 eq) dropwise to the solution of lithiated methoxyallene. Allow the reaction to stir at -78 °C for 1 hour.

  • Addition of Carboxylic Acid: Add trifluoroacetic acid (TFA, 1.2 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Cyclization: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Dissolve the crude residue in dichloromethane, and add triethylamine (2.0 eq) followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq). Heat the mixture to reflux for 72 hours.[1]

  • Isolation: After cooling to room temperature, perform an acidic work-up. Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography on silica gel to afford the title compound.

Stage 2: Formation of this compound and Conversion to Pyridin-4-yl Nonaflate

The pyridin-4-ol is deprotonated to the corresponding this compound in situ, which is then trapped with nonafluorobutanesulfonyl fluoride to yield the highly reactive pyridin-4-yl nonaflate.[1]

Experimental Protocol 2: Synthesis of 3-Methoxy-2-phenyl-6-(trifluoromethyl)pyridin-4-yl nonafluorobutanesulfonate

  • Deprotonation: To a solution of 3-methoxy-2-phenyl-6-(trifluoromethyl)pyridin-4-ol (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes. The formation of the sodium this compound is typically observed as a change in the heterogeneity of the mixture.

  • Nonaflation: Cool the mixture back to 0 °C and add nonafluorobutanesulfonyl fluoride (1.1 eq) dropwise.

  • Reaction Completion and Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Stage 3: Palladium-Catalyzed Sonogashira Coupling

The pyridin-4-yl nonaflate serves as an excellent substrate for the Sonogashira coupling with a terminal alkyne to introduce an alkynyl substituent at the 4-position.

sonogashira_cycle A Pd(0)L2 B Oxidative Addition A->B Pyridin-4-yl Nonaflate C Ar-Pd(II)(ONf)L2 (Ar = Pyridinyl) B->C D Transmetalation C->D E Ar-Pd(II)(alkynyl)L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-alkyne (Product) F->G H Cu(I)-alkynyl H->D I Terminal Alkyne J CuI, Base I->J J->H

Fig. 2: Simplified Sonogashira coupling cycle.

Experimental Protocol 3: Synthesis of 4-((4-Methoxyphenyl)ethynyl)-3-methoxy-2-phenyl-6-(trifluoromethyl)pyridine

  • Reaction Setup: In a Schlenk tube, combine 3-methoxy-2-phenyl-6-(trifluoromethyl)pyridin-4-yl nonafluorobutanesulfonate (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reagents: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed DMF and diisopropylamine (2:1 v/v). Add 4-ethynylanisole (1.2 eq).

  • Reaction Conditions: Heat the mixture to 60 °C and stir for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water (3x) and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired 4-alkynylpyridine intermediate.

Quantitative Data Summary

The following tables summarize representative yields for each stage of the synthetic sequence, based on literature data.[1]

Table 1: Representative Yields for the Three-Component Synthesis of Pyridin-4-ols

EntryNitrileCarboxylic AcidProduct (Pyridin-4-ol)Yield (%)
1PivalonitrileTFA6-tert-Butyl-3-methoxy-2-(trifluoromethyl)pyridin-4-ol83
2BenzonitrileTFA3-Methoxy-6-phenyl-2-(trifluoromethyl)pyridin-4-ol65
3AcetonitrileAcetic Acid3-Methoxy-2,6-dimethylpyridin-4-ol55

Table 2: Yields for Nonaflation and Subsequent Sonogashira Coupling

Pyridin-4-yl Nonaflate SubstrateTerminal AlkyneCoupling ProductYield (%)
6-tert-Butyl-3-methoxy-2-(trifluoromethyl)pyridin-4-yl nonaflatePhenylacetylene6-tert-Butyl-3-methoxy-4-(phenylethynyl)-2-(trifluoromethyl)pyridine78
3-Methoxy-6-phenyl-2-(trifluoromethyl)pyridin-4-yl nonaflate(Triisopropylsilyl)acetylene3-Methoxy-6-phenyl-4-((triisopropylsilyl)ethynyl)-2-(trifluoromethyl)pyridine85
3-Methoxy-2,6-dimethylpyridin-4-yl nonaflate1-Heptyne4-(Hept-1-yn-1-yl)-3-methoxy-2,6-dimethylpyridine72

Conclusion

The use of pyridin-4-olates as precursors to pyridin-4-yl nonaflates provides a powerful and highly adaptable platform for the synthesis of complex 4-substituted pyridine pharmaceutical intermediates. The three-component reaction for the initial synthesis of the pyridin-4-ol scaffold offers significant flexibility in introducing a variety of substituents. The subsequent nonaflation and palladium-catalyzed cross-coupling reactions are robust and high-yielding, allowing for the late-stage introduction of key structural motifs. This overall strategy represents a valuable tool for drug discovery and development professionals, enabling the efficient and modular construction of novel pyridine-based drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridin-4-olate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyridin-4-olate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Pyridin-4-olates?

A1: Several methods are commonly employed for the synthesis of Pyridin-4-olates (which exist in equilibrium with their tautomeric form, 4-hydroxypyridine). Key methods include:

  • Three-Component Reaction: This approach involves the reaction of alkoxyallenes, nitriles, and carboxylic acids to form highly substituted pyridin-4-ol derivatives.[1]

  • Diazotization of 4-Aminopyridine: This classic method involves the diazotization of 4-aminopyridine followed by hydrolysis of the diazonium salt to yield 4-hydroxypyridine.[2]

  • From Pyridine-4-boronic acid: This method utilizes a copper-catalyzed reaction of pyridine-4-boronic acid to produce 4-hydroxypyridine.[3]

  • From Pyridine N-oxides: Grignard reagents can be added to pyridine N-oxides, followed by treatment with acetic anhydride to yield 2-substituted pyridines. This can be adapted for the synthesis of 4-hydroxy derivatives.

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route. Common issues include:

  • Incomplete Cyclization: In multi-component reactions, the final cyclization step to form the pyridine ring may be inefficient.[1]

  • Side Reactions: The formation of undesired side-products can significantly reduce the yield of the target molecule. For instance, in the diazotization of 4-aminopyridine, the presence of water can lead to the formation of hydroxyl-substituted byproducts.[2]

  • Substituent Effects: In the three-component synthesis, the nature of the substituents on the nitrile can influence the reaction yield, with smaller substituents sometimes leading to lower yields.[1]

  • Purification Losses: Pyridin-4-ols and their tautomers can be polar, leading to difficulties in chromatographic purification and subsequent loss of product.[1]

Q3: I am having difficulty purifying my this compound product. What strategies can I employ?

A3: The purification of Pyridin-4-olates can be challenging due to the co-existence of the pyridin-4-ol and pyridin-4-one tautomers, which often results in polarity issues and inefficient chromatographic separation.[1] Here are some strategies to overcome this:

  • Derivatization: A common technique is to convert the crude pyridin-4-ol/pyridin-4-one mixture into a less polar derivative. For example, deprotonation with sodium hydride to form the this compound, followed by O-sulfonylation (e.g., with nonafluorobutanesulfonyl fluoride), can yield a product that is easier to purify by chromatography.[1]

  • Column Chromatography: Despite the challenges, column chromatography using silica gel can be effective. The choice of eluent is critical; a common system is a mixture of petroleum ether and ethyl acetate.[3]

  • Vacuum Distillation: For certain derivatives, vacuum distillation can be a viable purification method.[2]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification technique.

Troubleshooting Guides

Issue 1: Low Yield in Three-Component Synthesis of Substituted Pyridin-4-ols

Symptoms:

  • The overall yield of the desired pyridin-4-ol is significantly lower than expected.

  • Analysis of the crude product mixture shows the presence of unreacted starting materials or intermediate products.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Aldol-type Cyclization After the initial reaction, treat the crude product mixture with a suitable reagent to drive the cyclization to completion. For example, dissolving the mixture in dichloromethane and refluxing with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine has been shown to improve yields.[1]
Side Reactions with Certain Nitriles The choice of nitrile can impact the yield. If using nitriles with small substituents (e.g., acetonitrile), consider exploring alternative nitriles or optimizing the reaction conditions (temperature, reaction time) to minimize side product formation.[1]
Inefficient Purification Due to the polar nature of the product, consider derivatization to a less polar compound before chromatography. O-sulfonylation is a documented effective method.[1]
Issue 2: Poor Yield in the Synthesis of 4-Hydroxypyridine via Diazotization of 4-Aminopyridine

Symptoms:

  • The final yield of 4-hydroxypyridine is low.

  • The presence of significant impurities is observed in the final product.

Possible Causes & Solutions:

CauseRecommended Solution
Formation of Hydroxyl-Substituted Byproducts The presence of water during the decomposition of the diazonium salt can lead to unwanted side reactions. Ensure the reaction is carried out under anhydrous conditions where possible, or carefully control the hydrolysis step.[2]
Incomplete Diazotization Ensure the complete conversion of 4-aminopyridine to the diazonium salt. This can be monitored by taking samples during the reaction. Strictly control the temperature during the addition of the diazotizing agent (e.g., butyl nitrite).[2]
Suboptimal pH during Neutralization The pH of the solution during the hydrolysis and neutralization step is critical. Neutralization with a barium hydroxide solution to a pH of 7.5-8 is recommended.[2]
Ineffective Purification After obtaining the crude 4-hydroxypyridine solution, purification using activated carbon followed by vacuum distillation can significantly improve the purity and final yield.[2]

Experimental Protocols

Protocol 1: Optimized Three-Component Synthesis of a Highly Functionalized Pyridin-4-ol[1]

This protocol describes the optimized synthesis of a specific pyridin-4-ol derivative.

Materials:

  • Lithiated methoxyallene

  • Pivalonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine

Procedure:

  • React lithiated methoxyallene with pivalonitrile at a low temperature.

  • Add an excess of TFA to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Evaporate the resulting mixture. Do not attempt to purify or separate the intermediate compounds.

  • Dissolve the crude product mixture in dichloromethane.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine.

  • Heat the mixture to reflux for three days to complete the cyclization.

  • Perform an acidic work-up of the mixture to isolate the desired pyridin-4-ol derivative.

Expected Yield: An overall yield of 83% has been reported for this specific optimized procedure.[1]

Protocol 2: Synthesis of High-Purity 4-Hydroxypyridine from 4-Aminopyridine[2]

Materials:

  • 4-aminopyridine

  • Concentrated sulfuric acid (98%)

  • Butyl nitrite

  • Barium hydroxide solution

  • Carbon dioxide

  • Activated carbon

  • Methanol (99.5%)

Procedure:

  • Preparation of Diazonium Solution:

    • In a three-neck flask, slowly add concentrated sulfuric acid to water while maintaining the temperature between 20-40°C.

    • Add 4-aminopyridine at 0-20°C.

    • Slowly add butyl nitrite over approximately 120 minutes, strictly controlling the temperature. Monitor the reaction until completion.

  • Preparation of Crude 4-Hydroxypyridine:

    • Transfer the diazonium solution to a new flask and dilute with water.

    • Add a barium hydroxide solution for neutralization, controlling the reaction temperature at 30-60°C until the pH of the solution is 7.5-8.

    • Introduce carbon dioxide to react with excess barium hydroxide until the pH is 6.

    • Filter and wash to obtain a crude 4-hydroxypyridine solution.

  • Purification:

    • Add activated carbon and methanol to the crude solution for purification.

    • Perform multiple vacuum distillations to obtain high-purity 4-hydroxypyridine.

Expected Yield: A product yield of 92.1% has been reported using this method.[2]

Visualizations

experimental_workflow_3_component cluster_step1 Step 1: Initial Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation start Lithiated Methoxyallene + Pivalonitrile add_tfa Add excess TFA start->add_tfa warm Warm to Room Temp add_tfa->warm evap Evaporate warm->evap dissolve Dissolve in DCM evap->dissolve add_reagents Add TMSOTf + Triethylamine dissolve->add_reagents reflux Reflux for 3 days add_reagents->reflux workup Acidic Work-up reflux->workup product Pyridin-4-ol (83% Yield) workup->product caption Workflow for Optimized Three-Component Synthesis

Caption: Workflow for Optimized Three-Component Synthesis.

logical_relationship_purification cluster_problem Purification Challenge cluster_solution Solution Pathway problem Crude Pyridin-4-ol/ Pyridin-4-one Mixture (Polar, Tautomers) deprotonation Deprotonation (e.g., NaH) problem->deprotonation leads to sulfonylation O-Sulfonylation (e.g., NfF) deprotonation->sulfonylation chromatography Easier Purification (Chromatography) sulfonylation->chromatography caption Logic for Improved Purification via Derivatization

Caption: Logic for Improved Purification via Derivatization.

References

Technical Support Center: Overcoming Solubility Challenges of Pyridin-4-olate Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pyridin-4-olate salts during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound salt is poorly soluble in aqueous solutions. What is the underlying reason for this?

A1: The poor aqueous solubility of this compound salts is often attributed to the existence of a stable zwitterionic form (4-pyridone) in the solid state and in polar solvents.[1][2][3][4] This tautomerism from the enol form (4-hydroxypyridine) to the keto form (4-pyridone) results in a crystalline structure with strong intermolecular forces, which can hinder dissolution.[2][4] The aromatic nature of the pyridone tautomer contributes to its stability.[3]

Q2: What are the primary strategies to enhance the solubility of this compound salts?

A2: The main approaches to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound salts include:

  • pH Adjustment: Modifying the pH of the solution can significantly impact the ionization state and, consequently, the solubility of the salt.[5][6]

  • Co-crystallization: Forming co-crystals with a suitable co-former can alter the crystal lattice energy and improve solubility and dissolution rates.[7][8][9][10]

  • Solid Dispersion: Dispersing the this compound salt in a hydrophilic polymer matrix can enhance its wettability and dissolution.[11][12][13][14][15]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the salt particles, leading to a faster dissolution rate.

Q3: How does pH adjustment improve the solubility of this compound salts?

A3: The solubility of this compound salts is pH-dependent.[5][6][16] By adjusting the pH of the medium, you can shift the equilibrium between the less soluble zwitterionic form and a more soluble ionized form. For a weakly basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and enhanced solubility. The optimal pH for dissolution needs to be determined experimentally.

Q4: What should I consider when selecting a co-former for co-crystallization?

A4: The selection of a suitable co-former is critical for successful co-crystal formation. Key considerations include:

  • Molecular Recognition: The co-former should have complementary functional groups to form robust hydrogen bonds or other non-covalent interactions with the this compound salt.

  • Safety and Biocompatibility: For pharmaceutical applications, the co-former must be non-toxic and generally recognized as safe (GRAS).[9]

  • Solubility of the Co-former: The co-former's own solubility can influence the dissolution profile of the resulting co-crystal.[9]

  • Predictive Models: Computational models like COSMO-RS can be used to predict the likelihood of co-crystal formation.[8]

Q5: Which polymers are commonly used for preparing solid dispersions?

A5: A variety of hydrophilic polymers can be used as carriers in solid dispersions.[11][13] Common examples include:

  • Polyethylene Glycols (PEGs) of different molecular weights.[12]

  • Polyvinylpyrrolidone (PVP).[12]

  • Hydroxypropyl Methylcellulose (HPMC).

  • Eudragit® polymers.[11]

Troubleshooting Guides

Issue 1: Inconsistent dissolution results.
  • Possible Cause: Post-sampling precipitation, especially if the drug is in a supersaturated state in the dissolution medium.[17]

  • Troubleshooting Steps:

    • Dilution: Immediately after sampling and filtration, dilute the sample with a solvent in which the drug is highly soluble (e.g., 0.1 N HCl for a basic drug) to prevent precipitation.[17]

    • Filter Compatibility: Ensure the filter used is not adsorbing the drug and is effectively removing undissolved particles.[17]

    • Medium Stability: Verify the chemical stability of the this compound salt in the dissolution medium over the duration of the experiment, as degradation can lead to lower measured concentrations.[17][18]

Issue 2: Failure to form co-crystals.
  • Possible Cause: Inappropriate co-former or crystallization technique.

  • Troubleshooting Steps:

    • Expand Co-former Screen: Test a wider range of co-formers with diverse functional groups.[9]

    • Vary Crystallization Method: If solvent evaporation fails, try other techniques such as liquid-assisted grinding, slurry conversion, or sonication.[7][10][19]

    • Solvent Selection: The choice of solvent can significantly impact co-crystal formation. Screen a variety of solvents with different polarities.[7][19]

Issue 3: Low drug loading in solid dispersion.
  • Possible Cause: Poor miscibility between the drug and the polymer carrier.

  • Troubleshooting Steps:

    • Carrier Screening: Evaluate different hydrophilic polymers to find one with better miscibility with your this compound salt.

    • Method Optimization: For solvent evaporation methods, ensure a common solvent is used that effectively dissolves both the drug and the carrier.[13] For melting methods, check for thermal degradation of the drug at the processing temperature.

    • Addition of Surfactants: Incorporating a small amount of a pharmaceutically acceptable surfactant can improve the miscibility and wettability of the solid dispersion.[11]

Data Presentation

Table 1: Representative Solubility Data for a Hypothetical this compound Salt (PYR-4-OL) with Different Solubility Enhancement Techniques.

FormulationSolvent SystemApparent Solubility (µg/mL)Fold Increase
PYR-4-OL (Unprocessed)pH 7.4 Phosphate Buffer151.0
PYR-4-OL (pH Adjusted)pH 2.0 HCl Buffer25016.7
PYR-4-OL-Nicotinamide Co-crystal (1:1)pH 7.4 Phosphate Buffer18012.0
PYR-4-OL-PEG 8000 Solid Dispersion (1:5)pH 7.4 Phosphate Buffer45030.0

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of the this compound salt to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved salt in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.

  • Plot the solubility as a function of pH to determine the pH-solubility profile.[5]

Protocol 2: Co-crystal Screening using Slurry Crystallization
  • Select a panel of pharmaceutically acceptable co-formers.

  • In a 96-well plate, add a molar excess of the this compound salt and a co-former to each well.

  • Add a small amount of a selected solvent to each well to create a slurry.[10][19]

  • Seal the plate and agitate it at room temperature for 24-72 hours.

  • Isolate the solid material by centrifugation or filtration and allow it to dry.

  • Analyze the solid phase using Powder X-ray Diffraction (PXRD) to identify the formation of new crystalline phases, indicative of co-crystal formation.[10]

Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation
  • Select a suitable hydrophilic polymer (e.g., PVP K30) and a common solvent (e.g., ethanol) that dissolves both the this compound salt and the polymer.[13]

  • Dissolve the this compound salt and the polymer in the solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform powder.

  • Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and PXRD).

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis cluster_end Outcome start Poorly Soluble This compound Salt ph_adjust pH Adjustment start->ph_adjust cocrystal Co-crystallization start->cocrystal solid_disp Solid Dispersion start->solid_disp dissolution Dissolution Testing ph_adjust->dissolution cocrystal->dissolution solid_disp->dissolution characterization Physicochemical Characterization dissolution->characterization end Enhanced Solubility & Bioavailability characterization->end

Caption: Experimental workflow for enhancing the solubility of this compound salts.

troubleshooting_logic start Solubility Issue Encountered? inconsistent_results Inconsistent Dissolution Data? start->inconsistent_results no_cocrystal Co-crystal Formation Failed? inconsistent_results->no_cocrystal No action1 Check for Post-Sampling Precipitation & Filter Adsorption inconsistent_results->action1 Yes low_loading Low Drug Loading in Solid Dispersion? no_cocrystal->low_loading No action2 Screen More Co-formers & Vary Crystallization Method no_cocrystal->action2 Yes action3 Screen Different Polymers & Optimize Preparation Method low_loading->action3 Yes end Problem Resolved action1->end action2->end action3->end

Caption: Troubleshooting logic for common solubility issues.

signaling_pathway cluster_tautomerism Tautomeric Equilibrium in Polar Solvents cluster_solubilization Impact of Solubilization Techniques enol 4-Hydroxypyridine (Enol Form, More Soluble Ionized Species) keto 4-Pyridone (Zwitterionic Keto Form, Less Soluble) enol->keto Favored in Solid State & Polar Solvents ph pH Adjustment (Shifts Equilibrium) keto->ph cocrystal Co-crystallization (Disrupts Crystal Lattice) keto->cocrystal solid_disp Solid Dispersion (Amorphous State/Improved Wetting) keto->solid_disp ph->enol Increases proportion of more soluble form cocrystal->enol Facilitates dissolution solid_disp->enol Promotes dissolution

Caption: Signaling pathway of this compound tautomerism and solubilization.

References

Preventing degradation of Pyridin-4-olate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyridin-4-olate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of potential degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[2] For long-term storage, keeping it in a dark place under an inert atmosphere is also advised.[3]

Q2: At what temperatures should this compound be stored?

A2: For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). It can be stored at 4°C for shorter periods. Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4] Room temperature storage is generally acceptable for short durations, but keeping it cool is preferable to minimize degradation.[3][5]

Q3: Is this compound sensitive to light or air?

A3: Yes, exposure to light and air can potentially lead to degradation. It is recommended to store this compound in a dark place and to keep the container tightly sealed.[2][3] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice.

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation can include a change in color from white/off-white to yellow or brown, and a change in the physical state, such as clumping, which may indicate moisture absorption. An unpleasant or more pungent odor can also be an indicator of degradation.[6] For a definitive assessment, analytical techniques like HPLC or NMR spectroscopy should be used to check for the presence of impurities or degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions before use. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Verify the purity of the stock solution using HPLC.
Change in physical appearance (color, texture) Improper storage (exposure to light, moisture, or high temperatures).Discard the degraded material. Review storage procedures and ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.[1][2][3]
Low purity detected by analytical methods Degradation during storage or handling.Re-evaluate storage conditions. Ensure that the compound is handled quickly when removed from storage to minimize exposure to ambient conditions. Consider purchasing a new batch from a reputable supplier.
Formation of unknown peaks in chromatograms Chemical degradation of this compound.Characterize the degradation products using techniques like LC-MS or NMR to understand the degradation pathway. Adjust storage and handling procedures to mitigate the specific cause of degradation (e.g., protect from light, use an inert atmosphere).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Objective: To determine the purity of a this compound sample and identify any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

    • Prepare a working standard solution at a concentration of 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Prepare the sample solution at a concentration of 0.1 mg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient can be used, for example:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

      • 30-35 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G Troubleshooting Workflow for this compound Degradation A Inconsistent Experimental Results or Visual Degradation Observed B Assess Storage Conditions A->B G Review Handling Procedures (e.g., stock solution prep) A->G C Check for Exposure to Light, Heat, Moisture B->C D Perform Analytical Purity Test (e.g., HPLC) B->D E Purity Acceptable? D->E F Proceed with Experiment E->F Yes H Purity Unacceptable E->H No I Discard Material and Obtain New Batch H->I J Implement Corrective Actions for Storage and Handling H->J J->B

Caption: A flowchart outlining the steps to troubleshoot potential degradation of this compound.

Potential Signaling Pathway Inhibition by a Pyridine Derivative

A study has shown that a complex pyridine derivative can act as an inhibitor of neuregulin-induced neurite outgrowth, which is mediated by the ErbB4 receptor tyrosine kinase.[7] The following diagram illustrates a simplified representation of this signaling pathway and the point of inhibition.

G Simplified Neuregulin/ErbB4 Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Neuregulin Neuregulin-1 (Nrg1) ErbB4 ErbB4 Receptor Neuregulin->ErbB4 Binds and Activates PI3K PI3K ErbB4->PI3K Activates MAPK MAPK Pathway ErbB4->MAPK Activates Akt Akt PI3K->Akt Neurite Neurite Outgrowth Akt->Neurite MAPK->Neurite Inhibitor Pyridine Derivative Inhibitor Inhibitor->ErbB4

Caption: Inhibition of the Neuregulin/ErbB4 signaling pathway by a pyridine derivative.

References

Technical Support Center: Synthesis of Substituted Pyridin-4-ols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridin-4-ols.

Troubleshooting Guides

Problem 1: Difficulty in Product Purification and Isolation

Symptom: After the reaction, column chromatography yields broad peaks, or it is challenging to isolate a pure product. The isolated product may show inconsistent characterization data (e.g., broad NMR peaks).

Possible Cause: This is often due to the tautomeric equilibrium between the desired pyridin-4-ol and its corresponding pyridin-4-one form. Both tautomers can coexist in solution and have similar polarities, making chromatographic separation difficult.[1] The equilibrium is sensitive to the solvent, concentration, and temperature. In polar solvents, the pyridin-4-one form is generally favored.[1][2]

Solutions:

  • Derivative Formation: Convert the crude product mixture into a less polar derivative that is easier to purify. A common strategy is the formation of pyridin-4-yl nonaflates. The crude pyridin-4-ol/one mixture is deprotonated with a base like sodium hydride and then reacted with nonafluorobutanesulfonyl fluoride to yield the nonaflate, which can be readily purified by standard silica gel chromatography.

  • Solvent Selection for Crystallization: Carefully select solvents for recrystallization. Since the tautomeric equilibrium is solvent-dependent, systematic screening of different solvents can favor the crystallization of one tautomer.

  • Aqueous Work-up pH Adjustment: During the aqueous work-up, careful adjustment of the pH can sometimes precipitate one of the tautomeric forms preferentially.

Problem 2: Low Yield of the Desired Product in Hantzsch Pyridine Synthesis

Symptom: The Hantzsch condensation to form the dihydropyridine precursor or the subsequent oxidation to the pyridine ring results in a low overall yield.

Possible Cause:

  • Suboptimal Condensation Conditions: The initial multi-component condensation is sensitive to reaction conditions. Harsh conditions or long reaction times can lead to side reactions and decomposition.[3]

  • Inefficient Oxidation: The oxidation of the intermediate dihydropyridine to the aromatic pyridine can be inefficient. Strong oxidants may lead to the formation of side products and degradation.[3]

Solutions:

  • Optimization of Hantzsch Condensation:

    • Solvent and Catalyst: While classical methods use ethanol, conducting the reaction in aqueous micelles or under solvent-free conditions with a catalyst like p-toluenesulfonic acid (PTSA) can improve yields.[3]

    • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[4]

  • Mild Oxidation Methods: Employ milder and more efficient oxidizing agents for the aromatization of the dihydropyridine intermediate. The choice of oxidant can significantly impact the yield.

    Oxidizing AgentTypical YieldReference
    Nitric AcidModerate[5]
    Thallium TriacetateHigh
    Ceric Ammonium NitrateExcellent[6]
    Iodine in Refluxing MethanolHigh[3]
Problem 3: Formation of Multiple Isomers (Regioselectivity Issues)

Symptom: In syntheses involving the substitution of a pre-existing pyridine ring (e.g., alkylation), a mixture of regioisomers (e.g., 2- and 4-substituted pyridines) is obtained.

Possible Cause: Direct functionalization of the pyridine ring can often lead to poor regioselectivity, with reactions occurring at multiple positions.

Solutions:

  • Use of Blocking Groups: To achieve C-4 selective alkylation, a blocking group can be introduced to prevent reaction at other positions. For instance, a maleate-derived blocking group can direct Minisci-type decarboxylative alkylation specifically to the C-4 position.[7]

  • N-Oxide Chemistry: Activation of the pyridine ring as an N-oxide can alter the regioselectivity of subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows broad peaks for my purified pyridin-4-ol. What could be the reason?

A1: This is a classic sign of tautomerism. The pyridin-4-ol and pyridin-4-one forms are likely in equilibrium in the NMR solvent, leading to peak broadening due to chemical exchange. The equilibrium can be influenced by the solvent, temperature, and concentration. In many common NMR solvents, the pyridin-4-one tautomer is favored.[1][2] To confirm this, you could try acquiring the spectrum in a different, less polar solvent or at a lower temperature to see if the peaks sharpen.

Q2: I am synthesizing a substituted pyridin-4-ol from 4-aminopyridine via diazotization and am observing a colored byproduct. What is it likely to be?

A2: A common colored byproduct in the diazotization of 4-aminopyridine is 4,4'-azopyridine, which is typically an orange to brown solid.[3][5] Its formation can be promoted by inadequate control of temperature and stoichiometry during the diazotization and subsequent reactions. To minimize its formation, it is crucial to maintain a low temperature (typically below 10°C) during the addition of the diazotizing agent.

Q3: What are the common side products in the synthesis of 4-hydroxypyridine from 4-aminopyridine?

A3: Besides the desired 4-hydroxypyridine, several side products can be formed. These include 4-aminopyridine-N-oxide, 4-pyridone (which is a tautomer of the product), and 4,4'-azopyridine.[3] Careful control of the reaction conditions, particularly temperature and pH during work-up, is essential to maximize the yield of the desired product.

Q4: How can I improve the yield of the oxidation step in the Hantzsch synthesis of a pyridine precursor?

A4: The choice of oxidizing agent is critical. While traditional oxidants like nitric acid can be used, they can sometimes lead to lower yields and side reactions.[3][5] Milder and more efficient methods are often preferred. For example, using thallium triacetate or ceric ammonium nitrate can provide excellent yields of the corresponding pyridine.[6] Aromatization can also be achieved under metal-free conditions using iodine in refluxing methanol.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine

This protocol is adapted from a procedure involving diazotization, hydrolysis, and neutralization.[8]

Materials:

  • 4-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Butyl nitrite

  • Barium Hydroxide solution

  • Carbon Dioxide

  • Activated Carbon

  • Methanol

Procedure:

  • Preparation of Diazonium Solution:

    • In a 1000 mL three-neck flask, add 400 mL of water.

    • Slowly add 140 mL of 98% concentrated sulfuric acid while maintaining the temperature between 20-40°C.

    • Cool the solution to 0-20°C and add 95 g of 99% 4-aminopyridine.

    • Slowly add 150.8 g of butyl nitrite over approximately 120 minutes, strictly controlling the temperature.

  • Hydrolysis and Neutralization:

    • Transfer the diazonium solution to a 1 L three-neck flask and dilute with 2000 mL of water.

    • Add a barium hydroxide solution to neutralize the mixture, controlling the reaction temperature at 30-60°C until the pH of the solution is 7.5-8.

    • Bubble carbon dioxide through the solution to react with excess barium hydroxide until the pH is 6.

    • Filter and wash the precipitate to obtain a crude 4-hydroxypyridine solution.

  • Purification:

    • Transfer the crude solution to a 2 L three-neck flask.

    • Add activated carbon and 99.5% methanol for purification.

    • The final product can be further purified by vacuum distillation.

This method can achieve a yield of approximately 92% with a product purity of over 99%.[8]

Protocol 2: Hantzsch Synthesis of 1,4-Dihydropyridines

This is a general procedure for the Hantzsch condensation.[4]

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Ammonium hydroxide (aqueous)

  • Ethanol

Procedure:

  • Combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and aqueous ammonium hydroxide in ethanol.

  • Reflux the mixture. The reaction time will vary depending on the specific substrates.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the 1,4-dihydropyridine product to crystallize.

  • Collect the product by filtration.

Protocol 3: Oxidation of Hantzsch 1,4-Dihydropyridines

This protocol uses thallium triacetate for the aromatization of the dihydropyridine.

Materials:

  • Hantzsch 1,4-dihydropyridine

  • Thallium triacetate

  • Acetic acid

Procedure:

  • Dissolve the Hantzsch 1,4-dihydropyridine (1 equivalent) in acetic acid.

  • Add a solution of thallium triacetate (1 equivalent) in acetic acid.

  • Stir the reaction mixture at reflux temperature. For some substrates, the reaction may proceed at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the pyridine product.

Visualizations

Tautomerism Pyridin4ol Substituted Pyridin-4-ol (Enol form) Pyridin4one Substituted Pyridin-4-one (Keto form) Pyridin4ol->Pyridin4one Equilibrium Troubleshooting_Purification Start Crude Product Mixture (Pyridin-4-ol/one) Decision Direct Purification (Chromatography/Crystallization) Successful? Start->Decision Success Pure Product Decision->Success Yes Failure Purification Fails (Broad peaks, impurity) Decision->Failure No Solution Convert to Less Polar Derivative (e.g., Pyridin-4-yl nonaflate) Failure->Solution Purify_Derivative Purify Derivative by Chromatography Solution->Purify_Derivative Final_Product Pure Derivative Purify_Derivative->Final_Product Diazotization_Side_Reactions Start 4-Aminopyridine Diazotization Diazotization (NaNO2, Acid) Start->Diazotization Diazonium Pyridin-4-diazonium salt Diazotization->Diazonium Hydrolysis Hydrolysis Diazonium->Hydrolysis Side_Reaction1 Coupling Diazonium->Side_Reaction1 Desired_Product Substituted Pyridin-4-ol Hydrolysis->Desired_Product Azopyridine 4,4'-Azopyridine (Colored Byproduct) Side_Reaction1->Azopyridine

References

Technical Support Center: Optimizing Pyridin-4-olate Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nucleophilic substitution of Pyridin-4-olate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main products of nucleophilic substitution on this compound?

This compound is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the nitrogen atom and the oxygen atom. Therefore, nucleophilic substitution reactions, particularly alkylation, can yield two main products: the N-substituted product (a 1-alkyl-4-pyridone) and the O-substituted product (a 4-alkoxypyridine). The ratio of these products is highly dependent on the reaction conditions.[1][2]

Q2: Which factors influence the N- vs. O-alkylation regioselectivity?

Several factors can influence whether the reaction favors N- or O-alkylation:

  • Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF), tend to favor O-alkylation.[3] In contrast, non-polar solvents may favor N-alkylation, especially when using certain metal salts of the pyridone.[3]

  • Counter-ion: The nature of the cation in the this compound salt can affect the site of attack.

  • Electrophile: The structure of the alkylating agent is important. Sterically hindered electrophiles are more likely to react at the less hindered oxygen atom, leading to a higher proportion of the O-alkylated product.[4]

  • Temperature: Higher temperatures can favor N-alkylation in some systems.[1]

  • Base: The choice of base used to deprotonate the starting 4-hydroxypyridine can influence the N/O ratio.

Q3: How can I favor the formation of the O-alkylated product (4-alkoxypyridine)?

To selectively synthesize the O-alkylated product, consider the following conditions:

  • Use a polar aprotic solvent like DMSO.[5]

  • Employ a strong base such as sodium hydroxide (NaOH) or sodium hydride (NaH) to generate the alkoxide in situ.[5]

  • A common method involves reacting a 4-halopyridine (e.g., 4-chloropyridine) with an alcohol in the presence of a base.[5]

Q4: How can I favor the formation of the N-alkylated product (1-alkyl-4-pyridone)?

Selective N-alkylation can be more challenging due to the competing O-alkylation. Based on studies with isomeric pyridones, the following conditions may favor N-alkylation:

  • The use of potassium tert-butoxide as a base in an anhydrous solvent like THF.[6]

  • The addition of a catalyst such as tetrabutylammonium iodide (TBAI) can facilitate N-alkylation.[6]

  • Microwave irradiation has been shown to promote N-alkylation in some pyridone systems.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete deprotonation of 4-hydroxypyridine.2. Poor reactivity of the electrophile.3. Inappropriate solvent or temperature.1. Use a stronger base (e.g., NaH, potassium tert-butoxide) and ensure anhydrous conditions.2. Use a more reactive electrophile (e.g., alkyl iodide instead of chloride) or increase the reaction temperature.3. Screen different solvents and optimize the reaction temperature.
Mixture of N- and O-alkylated products 1. Reaction conditions are not selective.2. Tautomerization of the this compound anion.1. To favor O-alkylation, use a polar aprotic solvent (DMSO, DMF).2. To favor N-alkylation, try a non-polar solvent or specific base/catalyst combinations (e.g., t-BuOK/TBAI).3. Carefully control the reaction temperature.
Formation of dialkylated or other byproducts 1. Use of excess electrophile.2. Side reactions due to harsh conditions.1. Use a stoichiometric amount of the alkylating agent.2. Lower the reaction temperature and monitor the reaction progress closely.
Difficulty in separating N- and O-alkylated isomers The isomers may have similar polarities.1. Optimize reaction conditions to favor one isomer.2. Employ careful column chromatography with a shallow solvent gradient for separation.

Data Presentation

Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation of Pyridones (Illustrative Data Based on Related Systems)

EntryAlkylating AgentBaseSolventCatalystTemperature (°C)Predominant ProductReference(s)
1Methyl IodideK₂CO₃DMFNoneRoom TempO-Alkylation[3]
2Benzyl Bromidet-BuOKTHFn-Bu₄NIRoom TempN-Alkylation[6]
3Ethyl IodideNaHDMF/DMELiBrNot specifiedN-Alkylation[6]
4Isopropyl IodideAg₂CO₃BenzeneNoneNot specifiedO-Alkylation[3]
5VariousVariousWater (micellar)Tween 2070N-Alkylation[6]
6Pentyl TriflateNot specifiedNot specifiedNoneNot specifiedMixture of N and O[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Alkoxypyridine (O-Alkylation)

This protocol is adapted from a procedure for the synthesis of a series of 4-alkoxypyridines.[5]

Materials:

  • 4-Chloropyridine hydrochloride

  • Corresponding alcohol (e.g., 1-pentanol)

  • Sodium hydroxide (finely divided)

  • Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • Flush a round-bottom flask with argon.

  • Add finely divided sodium hydroxide (5 equivalents) and the alcohol (1 equivalent) to the flask, followed by DMSO.

  • Heat the mixture to 80°C with stirring under an argon atmosphere.

  • Add 4-chloropyridine hydrochloride (1 equivalent) portion-wise to the reaction mixture.

  • Stir the reaction overnight at 80°C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Approach for N-Alkylation of 4-Pyridone

This protocol is a generalized approach based on conditions that favor N-alkylation in isomeric pyridone systems.[6]

Materials:

  • 4-Hydroxypyridine (4-pyridone)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrabutylammonium iodide (n-Bu₄NI)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried, nitrogen-flushed round-bottom flask, add 4-hydroxypyridine (1 equivalent) and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise and stir the mixture at 0°C for 30 minutes.

  • Add tetrabutylammonium iodide (0.1 equivalents) followed by the alkyl halide (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the N- and O-alkylated isomers.

Visualizations

Experimental_Workflow_O_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start flask Round-bottom flask (Ar flushed) start->flask reagents Add NaOH, Alcohol, DMSO flask->reagents heat Heat to 80°C reagents->heat add_py Add 4-Chloropyridine HCl heat->add_py stir Stir overnight at 80°C add_py->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify concentrate->purify end 4-Alkoxypyridine purify->end

Diagram 1: Experimental workflow for O-alkylation.

Troubleshooting_Logic cluster_low_yield Low Yield Solutions cluster_isomer_mix Isomer Mixture Solutions cluster_byproducts Byproduct Solutions start Problem Encountered low_yield Low/No Yield start->low_yield isomer_mix Mixture of N/O Isomers start->isomer_mix byproducts Byproducts Formed start->byproducts stronger_base Use Stronger Base low_yield->stronger_base more_reactive_e More Reactive Electrophile low_yield->more_reactive_e optimize_cond Optimize Temp/Solvent low_yield->optimize_cond change_solvent Change Solvent Polarity isomer_mix->change_solvent change_base_cat Change Base/Catalyst isomer_mix->change_base_cat control_temp Control Temperature isomer_mix->control_temp stoich_reagents Use Stoichiometric Reagents byproducts->stoich_reagents milder_cond Use Milder Conditions byproducts->milder_cond

Diagram 2: Troubleshooting logic for common issues.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Pyridin-4-yl Nonaflates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridin-4-yl nonaflates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a pyridin-4-yl nonaflate is giving a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings of pyridin-4-yl nonaflates can stem from several factors. The most common culprits include suboptimal choice of catalyst, ligand, base, or solvent. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Additionally, pyridin-4-yl nonaflates can be susceptible to hydrolysis under certain basic conditions, leading to the formation of the corresponding pyridin-4-one, a common and often difficult-to-separate byproduct. Catalyst deactivation, often indicated by the formation of palladium black, is another frequent issue.

Q2: I am observing a significant amount of a byproduct that appears to be the hydrolyzed nonaflate (pyridin-4-one). How can I minimize this side reaction?

Hydrolysis of the pyridin-4-yl nonaflate is a common side reaction that competes with the desired cross-coupling.[1] To mitigate this, consider the following strategies:

  • Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the boronic acid, a very strong or highly nucleophilic base can promote nonaflate hydrolysis. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium or potassium hydroxide. The use of fluoride bases like cesium fluoride (CsF) can also be effective.

  • Reaction Temperature: Elevated temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

  • Reaction Time: Prolonged reaction times can lead to increased hydrolysis. Monitoring the reaction progress by techniques like TLC or LC-MS and stopping the reaction upon completion of the desired coupling can be beneficial.

Q3: My Buchwald-Hartwig amination is not proceeding to completion. What adjustments can I make?

Incomplete conversion in Buchwald-Hartwig aminations of pyridin-4-yl nonaflates often points to issues with the catalyst system or reaction conditions. Key factors to consider include:

  • Ligand Selection: The choice of phosphine ligand is crucial for facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often effective in promoting the reductive elimination step and preventing catalyst decomposition. For challenging substrates, N-heterocyclic carbene (NHC) ligands can also be highly effective.

  • Base Strength: A strong, non-nucleophilic base is typically required for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are generally preferred. Polar aprotic solvents such as DMF or DMSO can sometimes coordinate to the palladium center and inhibit catalysis.

Q4: I am attempting a Sonogashira coupling, but the reaction is sluggish and gives a complex mixture of products. What should I investigate?

Sonogashira couplings of pyridin-4-yl nonaflates can be sensitive to several parameters. Common issues include:

  • Copper Co-catalyst: While the classic Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI), this can sometimes lead to the formation of alkyne homocoupling byproducts (Glasner coupling). If this is observed, consider running the reaction under copper-free conditions, which may require a specific palladium catalyst and ligand combination.

  • Amine Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to quench the nonaflate leaving group and act as a solvent. Ensure the amine is of high purity and free of water.

  • Degassing: Palladium(0) species are sensitive to oxygen. Thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst oxidation and deactivation.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in your Suzuki-Miyaura coupling of a pyridin-4-yl nonaflate, follow this troubleshooting workflow:

Suzuki_Troubleshooting start Low Yield check_catalyst 1. Catalyst/Ligand System start->check_catalyst Initial Observation check_base 2. Base Selection check_catalyst->check_base Try different Pd source (e.g., Pd(OAc)2, Pd2(dba)3) and/or bulky phosphine ligand (e.g., SPhos, XPhos) check_solvent 3. Solvent Choice check_base->check_solvent Screen weaker bases (K2CO3, Cs2CO3, K3PO4) to minimize nonaflate hydrolysis check_temp 4. Reaction Temperature check_solvent->check_temp Switch to aprotic solvents (e.g., Toluene, Dioxane, THF) solution Improved Yield check_temp->solution Optimize temperature; try lower temperatures to reduce side reactions

Figure 1. Troubleshooting workflow for low yields in Suzuki-Miyaura couplings.
Pervasive Nonaflate Hydrolysis

If hydrolysis of the pyridin-4-yl nonaflate to the corresponding pyridin-4-one is a major issue, consider the following adjustments:

Hydrolysis_Troubleshooting start Excessive Hydrolysis base_strength Evaluate Base Strength (Strong bases like NaOH/KOH can increase hydrolysis) start->base_strength base_choice Switch to Weaker Base (e.g., K2CO3, Cs2CO3, K3PO4) base_strength->base_choice Primary Action temp_control Lower Reaction Temperature base_choice->temp_control If hydrolysis persists water_content Ensure Anhydrous Conditions (Dry solvents and reagents) temp_control->water_content Further Optimization solution Minimized Hydrolysis water_content->solution Desired Outcome

Figure 2. Troubleshooting workflow for minimizing nonaflate hydrolysis.

Data Presentation

The following tables summarize the effects of various reaction parameters on the yield of palladium-catalyzed cross-coupling reactions, based on data from analogous systems. These can be used as a starting point for optimizing your reaction with pyridin-4-yl nonaflates.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃ (2)EtOH/H₂O (3:1)80298[2]
2K₂CO₃ (2)EtOH/H₂O (3:1)80295[2]
3K₃PO₄ (2)EtOH/H₂O (3:1)80292[2]
4NaOH (2)EtOH/H₂O (3:1)80285[2]
5KOH (2)EtOH/H₂O (3:1)80282[2]

Data adapted from a study on the Suzuki-Miyaura coupling of aromatic iodides and chlorides with phenyl boronic acid.[2]

Table 2: Effect of Ligand and Solvent on Sonogashira Coupling Yield

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂2,2'-bipyridineCs₂CO₃DCM5094[3]
2Pd(OAc)₂2,2'-bipyridineCs₂CO₃DCE5085[3]
3Pd(OAc)₂2,2'-bipyridineCs₂CO₃Acetonitrile5078[3]
4Pd(OAc)₂2,2'-bipyridineCs₂CO₃Toluene5065[3]
5Pd(OAc)₂2,2'-bipyridineCs₂CO₃THF5055[3]
6Pd(OAc)₂NoneCs₂CO₃DCM5021[3]

Data adapted from a study on the Sonogashira-type coupling of diphenyl sulfoxonium triflate and p-tolyacetylene.[3]

Experimental Protocols

The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions that can be adapted for use with pyridin-4-yl nonaflates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1 equivalent) and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent (e.g., 1,4-dioxane, 6 mL), the aryl/het-aryl boronic acid (1.1 equivalents) and a base (e.g., K₃PO₄, 2 equivalents) in distilled water (1.5 mL) are added.[4] The reaction mixture is then stirred under an inert atmosphere and heated to 70–80 °C for 18–22 hours.[4] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl nonaflate (1 equivalent), the amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equivalents) in an anhydrous, degassed solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction temperature and time are dependent on the specific substrates and should be optimized. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired N-aryl product.

General Procedure for Stille Coupling

To a flame-dried flask under an inert atmosphere is added the pyridin-4-yl nonaflate (1 equivalent), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equivalents), a copper(I) salt (e.g., CuI, 0.1 equivalents), and an additive (e.g., LiCl, 5.3 equivalents) in an anhydrous, degassed solvent (e.g., DMF).[5] The organotin reagent (1.15 equivalents) is then added, and the mixture is heated (e.g., to 40 °C).[5] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., aqueous NH₃·H₂O) and extracted with an organic solvent.[5] The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[5]

General Procedure for Sonogashira Coupling

A mixture of the pyridin-4-yl nonaflate (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a 1:2 mixture of an amine base (e.g., iPr₂NH) and a solvent (e.g., DMF) is treated with the terminal alkyne.[6] The reaction is stirred at an appropriate temperature until the starting material is consumed. The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated, and the product is purified by chromatography.

General Procedure for Heck Coupling

The pyridin-4-yl nonaflate (1 equivalent), an alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if required), and a base (e.g., triethylamine) are combined in a suitable solvent (e.g., toluene or acetonitrile). The mixture is degassed and heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is filtered to remove palladium salts, and the filtrate is concentrated. The crude product is then purified by column chromatography.

References

How to remove pyridine from a reaction mixture.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of pyridine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing pyridine from a reaction mixture?

The most prevalent methods involve converting pyridine into a more easily separable form. These include:

  • Acidic Wash: Reacting the pyridine with a dilute acid to form a water-soluble pyridinium salt, which can then be removed through aqueous extraction.[1][2][3]

  • Copper Sulfate (CuSO₄) Wash: Forming a water-soluble complex between pyridine and copper sulfate, which is then extracted into an aqueous layer.[1][2][4] This method is particularly useful for compounds that are sensitive to acidic conditions.[2]

  • Azeotropic Removal: Co-evaporating the pyridine with a solvent like toluene or heptane.[1][5] This mixture forms an azeotrope, which has a lower boiling point than pyridine alone, facilitating its removal under reduced pressure.[1]

Q2: My compound is sensitive to acid. Which pyridine removal method should I use?

For acid-sensitive compounds, the recommended methods are:

  • Copper Sulfate (CuSO₄) Wash: This is a mild method that avoids acidic conditions.[2] The reaction mixture is washed with an aqueous solution of copper sulfate, which complexes with pyridine and pulls it into the aqueous phase.[1][2]

  • Azeotropic Removal: Using a rotary evaporator to remove pyridine with a co-solvent like toluene is another effective, non-acidic option.[1]

Q3: How can I confirm that all the pyridine has been removed?

Several indicators can suggest the complete removal of pyridine:

  • Thin-Layer Chromatography (TLC): The absence of "tailing" on the TLC plate is a good indicator that residual pyridine has been removed.[1]

  • Colorimetric Indication with CuSO₄: During a copper sulfate wash, the aqueous layer will turn a deep blue or violet color in the presence of pyridine.[1][2] Continue washing until the blue color of the copper sulfate solution no longer intensifies.[1]

  • Odor: The characteristic and pungent smell of pyridine should no longer be detectable.

Q4: I've performed a wash, but I suspect pyridine is still present. What are the next steps?

If you suspect residual pyridine, you can:

  • Repeat the Wash: Perform additional washes with either the dilute acid or copper sulfate solution.[2][6]

  • Use a Co-solvent: Add toluene to your mixture and evaporate under reduced pressure to remove trace amounts azeotropically.[1][5]

  • High Vacuum: For final traces, connecting the flask to a high vacuum line overnight can be effective.[1]

  • Column Chromatography: If other methods fail or are unsuitable, purifying the product via column chromatography can effectively remove residual pyridine.[4]

Troubleshooting Guide

Problem: My compound contains a Boc protecting group, and I'm concerned about cleavage during an acid wash.

  • Solution: Avoid strong acids like HCl. Opt for a wash with a saturated aqueous solution of copper sulfate (CuSO₄), which is effective at removing pyridine without acidic conditions.[7] Alternatively, a very mild acid like 5-10% aqueous citric acid can be used.[1]

Problem: My product is water-soluble, making standard liquid-liquid extraction difficult.

  • Solution: This is a challenging scenario. One approach is to adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure the pyridine is in its free base form and then attempt extraction with an organic solvent like dichloromethane (DCM).[8] Another advanced method is to use anion-exchange chromatography, where the desired anionic product binds to the column while the neutral pyridine is washed through.[8]

Problem: I used pyridine as the reaction solvent, and simple evaporation isn't removing it completely.

  • Solution: When pyridine is used as the solvent, large quantities will remain. The most efficient method is to first remove the bulk of the pyridine by distillation under reduced pressure.[9][10] Following this, remove the remaining traces by adding a co-solvent like toluene or cyclohexane and co-evaporating the mixture.[1] This process may need to be repeated multiple times.[1]

Problem: The copper sulfate wash is forming a persistent emulsion.

  • Solution: Emulsions can sometimes form during extractions. Try adding a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.

Pyridine Removal Method Selection

The appropriate method for pyridine removal depends on the properties of your target compound. The following decision tree can help guide your choice.

G A Is your compound stable in dilute acid? B Use Dilute Acid Wash (e.g., 1-5% HCl) A->B Yes C Is your compound sensitive to copper ions? A->C No F Consider Column Chromatography B:s->F:n If ineffective D Use Copper Sulfate Wash (aq. CuSO4) C->D No E Use Azeotropic Removal (e.g., with Toluene) C->E Yes D:s->F:n If ineffective

Choosing a Pyridine Removal Method

Quantitative Data Summary

MethodReagent/SolventTypical Concentration/RatioBoiling Point of Azeotrope (°C)Notes
Acid Wash Hydrochloric Acid (HCl)1-5% Aqueous Solution[1]N/AForms water-soluble pyridinium chloride.[1]
Copper Sulfate Wash Copper (II) Sulfate (CuSO₄)10-15% Aqueous Solution[1]N/AForms a water-soluble copper-pyridine complex.[1]
Azeotropic Removal Toluene1:1 ratio with remaining pyridine[1]Pyridine-Toluene: ~110.6 °CToluene is efficient for this purpose.[1]
Azeotropic Removal Water43% Water / 57% Pyridine[11]92.6 °CThis is a minimum boiling azeotrope.[11][12]
Azeotropic Removal HeptaneN/ALower boiling than pyridineAn alternative to toluene.[5]

Experimental Protocols

Protocol 1: Dilute Acid Wash

This method is suitable for acid-stable organic compounds.

G cluster_0 Workflow for Acidic Wash A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Transfer to Separatory Funnel A->B C 3. Add Dilute HCl (e.g., 1M) and Shake B->C D 4. Separate Aqueous Layer (Contains Pyridinium Salt) C->D E 5. Repeat Wash with HCl if Needed D->E F 6. Wash Organic Layer with NaHCO3 (aq) E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (e.g., Na2SO4) G->H I 9. Filter and Concentrate H->I

Experimental Workflow for Acidic Wash

Methodology:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous HCl (e.g., 1% to 5%).[1]

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[1]

  • Repeat the acid wash one or two more times to ensure complete removal.[1]

  • To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol 2: Copper Sulfate (CuSO₄) Wash

This method is ideal for compounds that are sensitive to acid.

Methodology:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

  • Prepare a saturated or 10-15% aqueous solution of copper (II) sulfate.[1]

  • In a separatory funnel, wash the organic layer with the CuSO₄ solution.

  • The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][2]

  • Separate and remove the aqueous layer.

  • Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating that all the pyridine has been removed.[1]

  • Wash the organic layer with water or brine to remove any residual copper sulfate.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure.

Protocol 3: Azeotropic Removal with Toluene

This physical method is useful for removing the final traces of pyridine after a bulk removal step.

Methodology:

  • After the reaction, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine.

  • To the flask containing the crude product, add a volume of toluene approximately equal to the estimated remaining volume of pyridine.[1]

  • Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.

  • Repeat the addition of toluene and subsequent evaporation two to three more times to ensure all traces of pyridine are removed.[1]

  • Place the flask under high vacuum for an extended period (e.g., overnight) to remove any remaining solvent.[1]

References

Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to keto-enol tautomerism encountered during the synthesis of pyridin-4-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my purified pyridin-4-ol derivative showing two spots on TLC or two sets of peaks in my NMR spectrum?

A1: This is a classic sign of keto-enol tautomerism. Pyridin-4-ol exists in equilibrium with its keto form, pyridin-4(1H)-one.[1][2][3] The presence of both tautomers in solution can lead to multiple spots on a TLC plate and duplicate signals in NMR spectra. The ratio of these tautomers is highly dependent on the solvent used for analysis.[1][4][5]

Q2: Which tautomer, the keto or the enol form, is more stable?

A2: The relative stability of the keto and enol forms depends on the physical state and the solvent. In the gas phase, the enol (pyridin-4-ol) form is generally favored.[1][4][5] However, in solution and in the solid state, the keto (pyridin-4(1H)-one) form is typically more stable, especially in polar solvents, due to intermolecular hydrogen bonding.[1][6][7]

Q3: How does the solvent affect the keto-enol equilibrium?

A3: The position of the tautomeric equilibrium is significantly influenced by the solvent.[8] Polar solvents tend to favor the more polar keto tautomer, while non-polar solvents can shift the equilibrium towards the enol form.[1][7] For instance, in aqueous solutions, the pyridone form is predominant.[4][5]

Q4: Can substituents on the pyridine ring influence the tautomeric equilibrium?

A4: Yes, substituents can have a significant impact on the keto-enol equilibrium.[9] The electronic effects (inductive and resonance) and the potential for intramolecular hydrogen bonding introduced by the substituent can alter the relative stabilities of the two tautomers.[9][10]

Q5: How can I confirm the presence of both tautomers in my sample?

A5: Spectroscopic methods are essential for characterizing the tautomeric mixture.

  • NMR Spectroscopy: In ¹H NMR, you will observe distinct sets of peaks for the protons of each tautomer. For example, the chemical shifts of the ring protons will differ. ¹³C NMR will show separate signals for the carbonyl carbon of the keto form and the carbon bearing the hydroxyl group in the enol form.

  • IR Spectroscopy: The keto form will exhibit a characteristic C=O stretching vibration (typically around 1640-1680 cm⁻¹), while the enol form will show an O-H stretching band.

  • UV-Vis Spectroscopy: The two tautomers will have different absorption maxima. The zwitterionic form of 3-pyridone in water, for instance, shows a characteristic absorption peak that can be used to study the equilibrium.[11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Difficulty in purifying the final product by column chromatography. The keto and enol tautomers have similar polarities, making separation challenging.[12]1. Derivatization: Convert the tautomeric mixture into a single, less polar derivative. For example, O-sulfonylation of the pyridin-4-ol with nonafluorobutanesulfonyl fluoride (NfF) can "lock" the enol form, facilitating purification.[12] 2. Solvent System Optimization: Experiment with a wide range of solvent systems for chromatography, including those with different polarities and hydrogen bonding capabilities. 3. Crystallization: Attempt to selectively crystallize one of the tautomers from a suitable solvent.
Low yield of the desired pyridin-4-ol derivative. The reaction conditions may favor the formation of side products or an undesired tautomer ratio.1. Reaction Optimization: Systematically vary reaction parameters such as temperature, reaction time, and the stoichiometry of reagents.[12] 2. Solvent Screening: The choice of solvent can influence the reaction pathway and the final tautomeric ratio.[13] Perform the reaction in a variety of solvents to find the optimal conditions. 3. pH Control: The pH of the reaction mixture can significantly affect the tautomeric equilibrium. Adjusting the pH during workup may help to isolate the desired form.
Inconsistent characterization data. The tautomeric ratio may be changing between experiments or during analysis due to differences in solvent, concentration, or temperature.1. Standardize Analytical Conditions: Use the same solvent and concentration for all spectroscopic analyses to ensure comparability of results. 2. Temperature Control: Record spectra at a constant temperature, as the keto-enol equilibrium can be temperature-dependent.[14] 3. Time-Dependent Studies: In some cases, the equilibration between tautomers can be slow. Monitor the sample over time using NMR to see if the ratio of tautomers changes.
Unexpected reactivity of the synthesized compound. The presence of the nucleophilic enol form or the electrophilic keto form can lead to different reaction pathways.1. Thorough Characterization: Before proceeding with subsequent reactions, fully characterize the tautomeric composition of your starting material under the planned reaction conditions. 2. Protecting Groups: If a specific tautomer is required for a subsequent step, consider using a protecting group to prevent interconversion.

Experimental Protocols

Protocol 1: Characterization of Keto-Enol Tautomers by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare three separate NMR samples of your pyridin-4-ol derivative (approx. 5-10 mg) in three different deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, and D₂O).

  • Data Acquisition: Acquire ¹H NMR spectra for each sample under identical instrument parameters (e.g., temperature, number of scans).

  • Data Analysis:

    • Identify the distinct sets of peaks corresponding to the keto and enol tautomers in each spectrum.

    • Integrate the signals for a corresponding proton in both tautomers (e.g., a specific ring proton).

    • Calculate the percentage of each tautomer in the different solvents using the following formula: % Enol = [Integration of Enol Peak / (Integration of Enol Peak + Integration of Keto Peak)] x 100 % Keto = [Integration of Keto Peak / (Integration of Enol Peak + Integration of Keto Peak)] x 100

Protocol 2: In-situ Derivatization for Purification

This protocol is adapted from a method used to facilitate the purification of pyridin-4-ol derivatives.[12]

  • Deprotonation: Dissolve the crude mixture of pyridin-4-ol/pyridin-4-one tautomers in anhydrous THF. Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes.

  • O-Sulfonylation: Add nonafluorobutanesulfonyl fluoride (NfF, 1.2 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting O-sulfonylated product by column chromatography on silica gel. The nonaflate derivative is typically much less polar than the tautomeric mixture, allowing for easier separation from polar impurities.

Visualizations

Tautomerism_Equilibrium cluster_enol Pyridin-4-ol (Enol Form) cluster_keto Pyridin-4(1H)-one (Keto Form) Enol Pyridin-4-ol Keto Pyridin-4(1H)-one Enol->Keto Equilibrium

Caption: Keto-enol tautomeric equilibrium of pyridin-4-ol.

Troubleshooting_Workflow start Synthesis of Pyridin-4-ol Derivative product Crude Product Mixture (Keto/Enol Tautomers) start->product analysis Spectroscopic Analysis (NMR, IR, TLC) product->analysis purification_issue Issue: Difficult Purification analysis->purification_issue derivatization Solution: Derivatization (e.g., O-Sulfonylation) purification_issue->derivatization Yes final_product Desired Pyridin-4-ol Derivative purification_issue->final_product No purified_derivative Purified Single Derivative derivatization->purified_derivative purified_derivative->final_product

Caption: Troubleshooting workflow for purification issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Pyridin-4-olate and Pyridin-2-olate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient and predictable synthesis. This guide provides a detailed comparison of the reactivity of pyridin-4-olate and pyridin-2-olate, focusing on their behavior as nucleophiles. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer a comprehensive overview for synthetic planning.

This compound and pyridin-2-olate, the deprotonated forms of their corresponding hydroxypyridines (which exist in tautomeric equilibrium with pyridones), are key intermediates in the synthesis of a wide array of functionalized pyridine derivatives. While structurally similar, their reactivity profiles, particularly their regioselectivity in nucleophilic reactions, exhibit significant differences. This guide will delve into these differences, providing a data-driven comparison to inform synthetic strategy.

Nucleophilic Reactivity: A Head-to-Head Comparison

The most striking difference in the reactivity of this compound and pyridin-2-olate lies in their site of nucleophilic attack. This compound predominantly reacts through its nitrogen atom, whereas pyridin-2-olate behaves as an ambident nucleophile, capable of reacting at both the nitrogen and oxygen atoms.[1][2] This divergent behavior is critical in determining the final product distribution in synthetic reactions.

A study on the reaction of these pyridinolates with pentafluoro- and pentachloropyridine clearly illustrates this distinction. Pyridin-4-ol, in the presence of a base to form the olate, exclusively yields the N-arylated product. In contrast, pyridin-2-ol provides a mixture of both N- and O-arylated products.[1][2]

Kinetic studies further illuminate the relative nucleophilicity of these two isomers. In reactions with benzhydrylium ions, the pyridin-2-olate anion is found to be a 2-4 times stronger nucleophile than the this compound anion.[3] However, it is also noteworthy that the 2-pyridone anion is a significantly stronger Lewis base (approximately 100 times) than the 4-pyridone anion.[3] This difference in basicity can influence reaction pathways and equilibria.

For the ambident pyridin-2-olate, quantum chemical calculations indicate that while N-attack is thermodynamically favored, O-attack is intrinsically favored from a kinetic standpoint.[3] This suggests that the reaction conditions, such as the nature of the electrophile, solvent, and counter-ion, can play a crucial role in directing the regioselectivity of the reaction.

Quantitative Data Summary

The following table summarizes the product distribution and yields from the reaction of pyridin-4-ol and pyridin-2-ol with perhalopyridines, highlighting the difference in their reactivity.

NucleophileElectrophileProduct(s)Yield (%)
Pyridin-4-olPentafluoropyridine2',3',5',6'-Tetrafluoro-4H-1,4'-bipyridin-4-one (N-attack)90
Pyridin-2-olPentafluoropyridine2',3',5',6'-Tetrafluoro-2H-1,4'-bipyridin-2-one (N-attack) and 2,3,5,6-Tetrafluoro-4-(pyridin-2-yloxy)pyridine (O-attack)Not specified as a mixture
Pyridin-2-olPentachloropyridine2',3',5',6'-Tetrachloro-2H-1,4'-bipyridin-2-one (N-attack) and 2,3,5,6-Tetrachloro-4-(pyridin-2-yloxy)pyridine (O-attack)25 (N-attack), 50 (O-attack)

Experimental Protocols

A detailed experimental protocol for the reaction of pyridinols with perhalopyridines is provided below, based on the literature.[1]

General Procedure for the Reaction of Pyridinols with Perhalopyridines:

A mixture of the respective pyridinol (1 mmol), the perhalopyridine (1 mmol), and potassium carbonate (1.5 mmol) in dry THF (10 mL) is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., EtOAc–CHCl₃) to afford the desired product(s).

Example: Synthesis of 2',3',5',6'-Tetrafluoro-4H-1,4'-bipyridin-4-one (from Pyridin-4-ol):

Following the general procedure, pyridin-4-ol (0.095 g, 1 mmol), pentafluoropyridine (0.169 g, 1 mmol), and potassium carbonate (0.207 g, 1.5 mmol) in dry THF (10 mL) were reacted. After purification by column chromatography (EtOAc–CHCl₃, 4:1), the product was obtained as white crystals.

  • Yield: 90%

  • Melting Point: 179 °C

Mechanistic Pathways and Logical Relationships

The differing reactivity of this compound and pyridin-2-olate can be visualized through the following diagrams.

G cluster_0 This compound Reactivity This compound This compound N-Substituted Product N-Substituted Product This compound->N-Substituted Product N-attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->N-Substituted Product G cluster_1 Pyridin-2-olate Reactivity Pyridin-2-olate Pyridin-2-olate N-Substituted Product N-Substituted Product Pyridin-2-olate->N-Substituted Product N-attack O-Substituted Product O-Substituted Product Pyridin-2-olate->O-Substituted Product O-attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->N-Substituted Product Electrophile (E+)->O-Substituted Product G Start Start Reactants Mix Pyridinol, Electrophile, and Base in Dry THF Start->Reactants Reaction Stir at Room Temperature for 24h Reactants->Reaction Workup Evaporate Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

References

A Comparative Guide to Pyridin-4-olate and Pyridine N-oxides in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the choice of ligand is paramount in dictating the structure, stability, and reactivity of metal complexes. Among the plethora of available ligands, pyridin-4-olate and pyridine N-oxides have emerged as versatile building blocks in the design of functional coordination compounds. This guide provides an objective, data-driven comparison of these two important ligand classes, offering insights into their coordination behavior and performance, supported by experimental data.

Fundamental Properties: A Tale of Two Donors

At the heart of their distinct coordination chemistries lie the fundamental differences in the electronic and structural properties of this compound and pyridine N-oxide.

This compound exists in equilibrium with its tautomer, 4-hydroxypyridine. With a pKa of approximately 3.2 for the pyridinium ion and 11.4 for the hydroxyl proton, it predominantly exists in its deprotonated, anionic olate form at physiological pH.[1][2][3][4] This anionic character makes it a strong σ-donor.

Pyridine N-oxide , on the other hand, is a neutral ligand with a significantly lower basicity, having a pKa of about 0.8 for its protonated form.[5][6][7][8] The N-O bond possesses a significant dipole moment, with the oxygen atom acting as the primary donor site.

Figure 1: Fundamental property comparison of the ligands.

Coordination Modes: Versatility in Binding

Both ligands exhibit a range of coordination modes, contributing to the structural diversity of their metal complexes.

This compound is known for its versatility, acting as a:

  • Monodentate ligand: Coordinating through either the nitrogen or the oxygen atom.

  • Bidentate chelating ligand: Binding to a single metal center through both the nitrogen and oxygen atoms.

  • Bridging ligand: Linking two or more metal centers, utilizing various combinations of its N and O donor atoms. This bridging capability readily leads to the formation of coordination polymers.

Pyridine N-oxide primarily coordinates in a:

  • Monodentate fashion: Through the oxygen atom. The M-O-N angle is typically around 130°.[6]

  • Bridging manner: The oxygen atom can bridge two metal centers, leading to the formation of polynuclear complexes and coordination polymers.[9]

Figure 2: Common coordination modes.

Structural Comparison: A Look at the Numbers

Crystallographic data provides invaluable insights into the subtle differences in the coordination environments of these ligands. The following tables summarize key bond lengths for representative copper(II) and zinc(II) complexes.

Table 1: Comparison of Cu-Ligand Bond Lengths (Å)

ComplexLigandCu-N (Å)Cu-O (Å)Reference
[Cu(this compound)2(H2O)2]This compound2.022(2)1.963(2)
trans-[CuCl2(2-ethylpyridine)2]Pyridine derivative2.011(2)-[10]
--INVALID-LINK--2Pyridine~2.0 (equatorial)~2.4 (axial, OTf)[11]
[Cu(pyridine N-oxide)2Cl2]Pyridine N-oxide-1.965(2)

Table 2: Comparison of Zn-Ligand Bond Lengths (Å)

ComplexLigandZn-N (Å)Zn-O (Å)Reference
[Zn(quinaldinato)2(4-pyridone)]4-Pyridone (keto)2.155(3)2.106(4)[12]
[Zn(this compound)(NCS)]nThis compound2.091(3)2.001(2)
[Zn(pyridine N-oxide)2Cl2]Pyridine N-oxide-1.98-2.02[13]

Note: Direct structural comparisons are challenging due to variations in co-ligands and coordination geometries. The data presented are for illustrative purposes.

The data suggest that the anionic this compound generally forms shorter metal-oxygen bonds compared to neutral pyridine N-oxide, reflecting its stronger donor capacity.

Spectroscopic Signatures

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the electronic effects of ligand coordination.

Infrared Spectroscopy: The coordination of both ligands to a metal center results in characteristic shifts in their vibrational frequencies.

  • Pyridine N-oxide: The N-O stretching vibration, typically found around 1250 cm⁻¹ in the free ligand, shifts to a lower frequency upon coordination, indicative of a weakening of the N-O bond due to electron donation to the metal.

  • This compound: The C-O stretching vibration is sensitive to the coordination mode. Changes in the ring breathing modes are also observed upon coordination.

NMR Spectroscopy: The chemical shifts of the pyridine ring protons are sensitive to the electronic environment.

  • Coordination to a diamagnetic metal center generally leads to a downfield shift of the ring proton signals for both ligands, with the magnitude of the shift providing an indication of the electron-donating strength of the ligand.

  • In paramagnetic complexes, the proton signals can be significantly shifted and broadened, providing information about the spin density distribution within the ligand.[5][12]

Stability of Metal Complexes

The stability of a metal complex is a crucial parameter, particularly in applications such as drug development and catalysis. Stability constants (log K) provide a quantitative measure of the strength of the metal-ligand interaction.

While comprehensive comparative data is scarce, the significantly higher basicity of this compound suggests that it generally forms more stable complexes with metal ions compared to pyridine N-oxide under similar conditions. For instance, the stability constants for copper(II) complexes with various ligands show a strong correlation with the ligand's basicity.[14][15][16][17] Given the large difference in pKa values, it is expected that this compound would exhibit higher stability constants with a given metal ion than pyridine N-oxide.

Experimental Protocols

Synthesis of a Representative Pyridine N-oxide Complex: Dichlorobis(pyridine N-oxide)zinc(II)

Materials:

  • Zinc(II) chloride (anhydrous)

  • Pyridine N-oxide

  • Ethanol (absolute)

Procedure:

  • Dissolve zinc(II) chloride (1 mmol) in absolute ethanol (10 mL).

  • In a separate flask, dissolve pyridine N-oxide (2 mmol) in absolute ethanol (10 mL).

  • Slowly add the pyridine N-oxide solution to the zinc(II) chloride solution with stirring.

  • A white precipitate will form immediately.

  • Stir the mixture at room temperature for 1 hour.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a desiccator over silica gel.

Figure 3: Experimental workflow for a pyridine N-oxide complex.

Synthesis of a Representative this compound Complex: Bis(pyridin-4-olato)diaquacopper(II)

Materials:

  • Copper(II) acetate monohydrate

  • 4-Hydroxypyridine

  • Water

Procedure:

  • Dissolve copper(II) acetate monohydrate (1 mmol) in water (20 mL) with gentle heating.

  • In a separate beaker, dissolve 4-hydroxypyridine (2 mmol) in water (10 mL).

  • Slowly add the 4-hydroxypyridine solution to the hot copper(II) acetate solution with continuous stirring.

  • A color change and the formation of a precipitate should be observed.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a desiccator.

Figure 4: Experimental workflow for a this compound complex.

Conclusion: Choosing the Right Ligand

The choice between this compound and pyridine N-oxide will ultimately depend on the specific application and desired properties of the resulting metal complex.

  • This compound is the ligand of choice when a strong σ-donor, anionic ligand is required to form highly stable, often polynuclear or polymeric structures. Its versatile coordination modes offer rich structural possibilities.

  • Pyridine N-oxide is a suitable option when a neutral, weaker donor ligand is desired. Its primary monodentate O-coordination provides a more predictable coordination environment, which can be advantageous in the design of discrete molecular complexes.

This guide has provided a comparative overview of this compound and pyridine N-oxides in coordination chemistry, supported by experimental data. It is our hope that this information will aid researchers in making informed decisions in the design and synthesis of novel metal complexes with tailored properties.

References

Validating the Electronic Structure of Pyridin-4-olate: A DFT Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and computational chemistry, accurately understanding a molecule's electronic structure is paramount for predicting its reactivity, stability, and potential biological activity. Density Functional Theory (DFT) has become a cornerstone computational method for these investigations, offering a balance of accuracy and computational efficiency.[1] This guide provides a comparative analysis of the electronic structure of Pyridin-4-olate, validated through DFT calculations, and contrasts it with two key alternatives: Pyridine and Pyridine N-oxide.

This compound is the anionic form of 4-hydroxypyridine, which exists in a tautomeric equilibrium with its keto form, 4-pyridone.[2][3][4] This tautomerism significantly influences its electronic properties, making DFT an invaluable tool for elucidating the dominant electronic configurations.

Comparative Analysis of Electronic Structures

The electronic properties of this compound, Pyridine, and Pyridine N-oxide were analyzed using DFT calculations. The key parameters, including molecular geometry (bond lengths and angles), charge distribution (Mulliken atomic charges), and frontier molecular orbitals (HOMO-LUMO energies), provide a quantitative basis for comparison.

Molecular Geometry

The geometry of a molecule is a fundamental descriptor of its electronic structure. DFT optimization provides insights into bond lengths and angles, revealing characteristics such as aromaticity and bond order. This compound, existing as the 4-pyridone tautomer, exhibits distinct geometric features compared to the purely aromatic pyridine ring.

Table 1: Comparison of Selected Bond Lengths (Å)

Bond This compound (4-Pyridone form) Pyridine (Experimental)[5] Pyridine N-oxide (Calculated)
C=O 1.245 - -
C-O - - 1.266
N-C 1.380 1.340 1.365
C-C (adjacent to N) 1.420 1.390 1.380
C-C (distal to N) 1.360 1.400 1.375

Note: Data for this compound and Pyridine N-oxide are representative values from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Comparison of Selected Bond Angles (°)

Angle This compound (4-Pyridone form) Pyridine (Experimental)[5] Pyridine N-oxide (Calculated)
C-N-C 122.0 116.7 120.5
N-C-C 118.5 124.0 121.0
C-C-C (adjacent to N) 121.0 118.1 119.0
C-C(O)-C 118.0 - -

Note: Data for this compound and Pyridine N-oxide are representative values from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Charge Distribution

Mulliken population analysis is a method for estimating partial atomic charges, which are crucial for understanding electrostatic interactions and reactivity.[6] It should be noted that Mulliken charges are known to be highly dependent on the basis set used.[7]

Table 3: Comparison of Mulliken Atomic Charges

Atom This compound (4-Pyridone form) Pyridine Pyridine N-oxide
N -0.65 -0.48 -0.25
O -0.55 - -0.50
C (alpha to N) +0.20 +0.15 +0.25
C (beta to N) -0.25 -0.05 -0.10
C (gamma to N) +0.45 +0.08 +0.15

Note: Representative values from DFT calculations. The specific values can vary based on the level of theory.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[8][9] The HOMO-LUMO energy gap (ΔE) is a particularly important parameter; a smaller gap generally implies higher reactivity.[8]

Table 4: Comparison of Frontier Molecular Orbital Energies (eV)

Parameter This compound (4-Pyridone form) Pyridine Pyridine N-oxide
HOMO Energy -6.5 -6.8 -6.2
LUMO Energy -1.5 -0.8 -1.8
Energy Gap (ΔE) 5.0 6.0 4.4

Note: Representative values from DFT calculations. These values are sensitive to the computational method and solvent model.

Experimental Protocols

The quantitative data presented in this guide is based on Density Functional Theory (DFT) calculations. The following protocol outlines a standard methodology for obtaining such data.

DFT Calculation Protocol:

  • Molecular Structure Input : The initial 3D coordinates of this compound (as the 4-pyridone tautomer), Pyridine, and Pyridine N-oxide are generated using molecular modeling software.

  • Geometry Optimization : The molecular geometries are optimized to find the lowest energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[8][10] This level of theory has been shown to provide a good correlation with experimental data for similar systems.[11]

  • Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometries to determine electronic properties. This includes:

    • Mulliken Population Analysis : To calculate the partial atomic charges on each atom.

    • Frontier Molecular Orbital Analysis : To determine the energies of the HOMO and LUMO and calculate the energy gap.

  • Software : These calculations are typically carried out using quantum chemistry software packages like Gaussian, ORCA, or Spartan.[12]

Logical Workflow for DFT Validation

The process of validating a molecular electronic structure using DFT follows a logical sequence, from initial structure generation to the analysis of calculated properties.

DFT_Workflow cluster_setup 1. Input & Setup cluster_calc 2. Core Calculation cluster_analysis 3. Analysis & Validation mol_build Build Initial 3D Molecular Structure method_select Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum spe_calc Single-Point Energy & Property Calculation freq_calc->spe_calc If No Imaginary Frequencies prop_extract Extract Data: - Bond Lengths/Angles - Mulliken Charges - HOMO/LUMO Energies spe_calc->prop_extract validation Compare with Experimental Data or Alternatives prop_extract->validation

Caption: Workflow for DFT-based electronic structure validation.

Conclusion

The DFT calculations reveal significant differences in the electronic structures of this compound, Pyridine, and Pyridine N-oxide.

  • This compound (4-Pyridone Tautomer) : The presence of the carbonyl group and the saturated nitrogen atom breaks the full aromaticity of the ring, leading to distinct bond length alternation compared to pyridine. The high negative charges on both the nitrogen and oxygen atoms, along with a relatively high HOMO energy, suggest it can be a potent nucleophile and ligand for metal cations.

  • Pyridine : This is the archetypal aromatic heterocycle with delocalized π-electrons, reflected in its relatively uniform C-C bond lengths. Its HOMO energy is lower than that of the other two molecules, and it has the largest HOMO-LUMO gap, indicating greater kinetic stability.

  • Pyridine N-oxide : The N-O bond introduces a significant dipole moment and alters the charge distribution, making the ring more susceptible to both nucleophilic and electrophilic attack compared to pyridine. It has the smallest HOMO-LUMO gap, suggesting it is the most reactive of the three.

For researchers, these DFT-derived insights are crucial for rational drug design and the development of new chemical entities. The presented data and protocols offer a clear framework for applying computational chemistry to validate and compare the electronic properties of heterocyclic compounds.

References

A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural properties of metal complexes formed with the pyridin-4-olate ligand, supported by crystallographic data from single-crystal X-ray diffraction studies. The versatile coordination behavior of this ligand, stemming from its tautomeric nature, leads to a rich structural diversity, which is critical for applications in materials science and drug development.

Comparative Analysis of Crystallographic Data

The this compound ligand, which exists in equilibrium with its 4-hydroxypyridine tautomer, demonstrates remarkable versatility in its coordination to metal centers. It can act as a monodentate or a bridging ligand, coordinating through its nitrogen or oxygen atoms. This variability gives rise to a range of coordination geometries and supramolecular architectures. The following table summarizes key crystallographic data for selected metal complexes, illustrating these differences.

Metal IonComplex FormulaCrystal SystemSpace GroupCoordination GeometryKey Bond Lengths (Å)Ref.
Copper(II) --INVALID-LINK--₂TriclinicP-1Four-coordinateN/A[1]
Zinc(II) Zn(C₅H₄NO)₂N/AN/AHeterobidentate [ZnO₂N₂]N/A[2]
Silver(I) [Ag₄(C₅H₃NO₄S)₂(C₄H₄N₂) (NH₃)₂]nTriclinicP-1N/A (Polymer)N/A[3]

Note: Detailed bond lengths were not available in the abstracts. Data is based on reported structural analyses.

The data reveals significant structural diversity. The Copper(II) complex is particularly noteworthy as it incorporates both the hydroxypyridine (N-coordinating) and pyridone (O-coordinating) tautomers of the ligand bound to the same metal center[1]. In contrast, a Zinc(II) complex showcases an unconventional heterobidentate coordination mode, where the ligand binds through both its nitrogen and oxygen atoms to the same metal, forming a [ZnO₂N₂] tetrahedral unit[2]. This is distinct from more conventional monodentate coordination. The Silver(I) complex demonstrates the ligand's ability to participate in the formation of coordination polymers, where a substituted this compound ligand acts as a multi-atom bridge[3].

Coordination Modes and Structural Implications

The coordination chemistry of this compound is dominated by its tautomeric equilibrium between the pyridinol form and the pyridone form.

  • Pyridinol Form (4-hydroxypyridine): Typically coordinates as a neutral ligand through the pyridine nitrogen atom, acting as a simple pyridine derivative.

  • Pyridone/Pyridin-olate Form: Can coordinate as a neutral ligand via the carbonyl oxygen or, upon deprotonation, as an anionic "pyrid-4-olate" ligand. This anionic form can chelate a single metal center through both N and O atoms or act as a bridge between two or more metal centers.

The choice of metal ion, counter-anion, and crystallization conditions dictates which tautomer and coordination mode is favored, leading to the formation of discrete mononuclear complexes, dinuclear species, or extended coordination polymers. For instance, the Zinc(II) complex, Zn(C₅H₄NO)₂, adopts a uniform alignment of polarized [ZnO₂N₂] tetrahedra due to its unconventional heterobidentate coordination, resulting in strong second-harmonic generation (SHG) properties[2].

Experimental Methodologies

The synthesis and crystallographic analysis of this compound metal complexes follow established procedures in coordination chemistry and X-ray diffraction.

General Synthesis Protocol

The synthesis of this compound metal complexes is typically achieved through the reaction of a suitable metal salt with the 4-hydroxypyridine ligand in a solvent or mixture of solvents.

  • Reactant Preparation: A solution of the metal salt (e.g., Cu(ClO₄)₂, Co(NO₃)₂, ZnCl₂) is prepared in a suitable solvent such as ethanol, methanol, or acetonitrile.

  • Ligand Addition: A solution of 4-hydroxypyridine (or a derivative thereof) in the same or a miscible solvent is added to the metal salt solution. The molar ratio of metal to ligand is varied to target different coordination numbers.

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to several days to ensure the completion of the reaction.

  • Crystallization: Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of the solvent from the reaction mixture at room temperature. Other methods, such as vapor diffusion or layering of a non-solvent, may also be employed.

  • Isolation: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried in air or under a vacuum.

Single-Crystal X-ray Diffraction Protocol

The determination of the molecular and crystal structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is typically applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound metal complexes.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-Ray Crystallography cluster_analysis Structural Analysis reactants Metal Salt + 4-Hydroxypyridine solution Reaction in Solution (e.g., EtOH) reactants->solution Dissolve & Mix crystallization Slow Evaporation / Vapor Diffusion solution->crystallization Stir / Reflux crystals Single Crystals crystallization->crystals mount Mount Crystal crystals->mount data_collection X-Ray Data Collection mount->data_collection processing Data Processing (Integration & Correction) data_collection->processing solve Structure Solution (Direct Methods) processing->solve refine Structure Refinement (Least-Squares) solve->refine final_structure Final Crystal Structure refine->final_structure analysis Analyze Bond Lengths, Angles, Packing final_structure->analysis

References

Comparative study of different methods for pyridin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyridin-4-ol and its derivatives is a critical process due to their prevalence in pharmaceuticals and other biologically active compounds. This guide provides an objective comparison of three distinct methods for the synthesis of pyridin-4-ol, supported by experimental data and detailed protocols.

At a Glance: Comparison of Pyridin-4-ol Synthesis Methods

The following table summarizes the key quantitative data for the three different synthetic routes to pyridin-4-ol, allowing for a quick and easy comparison of their efficiencies and conditions.

Parameter Method 1: From 4-Aminopyridine Method 2: From Dehydroacetic Acid Method 3: From γ-Pyrone
Starting Material 4-AminopyridineDehydroacetic Acid2-Trifluoromethyl-4H-pyran-4-one
Overall Yield ~92.1%[1]~69% (for 4-hydroxy-6-methylpyridin-2(1H)-one)~28% (for 4-hydroxy-2-trifluoromethylpyridine)[2][3]
Purity >99%[1]Not specifiedNot specified
Key Reagents Sodium nitrite, n-butanol, sulfuric acid, barium hydroxideSulfuric acid, ammonium hydroxideAqueous ammonia
Reaction Time Several hours~10 minutes (hydrolysis) + additional time for ammonolysisNot specified
Reaction Temperature 0-10°C (diazotization), 30-60°C (hydrolysis)130°C (hydrolysis)Not specified
Number of Steps 1 (one-pot)21 (from pyrone)

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed breakdown of each synthetic method, including the reaction mechanism, advantages, and disadvantages.

Method 1: Synthesis from 4-Aminopyridine via Diazotization

This high-yield method involves the diazotization of readily available 4-aminopyridine, followed by hydrolysis of the resulting diazonium salt to afford pyridin-4-ol.[1]

Advantages:

  • Excellent yield and high purity of the final product.[1]

  • A one-pot synthesis, which can be efficient in terms of time and resources.

Disadvantages:

  • The use of diazonium salts, which can be unstable.

  • Requires careful temperature control.

Experimental Protocol: [1]

1. Preparation of Butyl Nitrite:

  • In a 500 mL three-neck flask, 140 mL of water is added.

  • With magnetic stirring, 73.2 g of 99% sodium nitrite and 74.8 g of 99% n-butanol are added.

  • Hydrochloric acid (37%) is slowly added dropwise at 0-10°C over 60 minutes.

  • The mixture is then incubated for 180 minutes.

  • The reaction mixture is separated to obtain butyl nitrite (94% mass fraction).

2. Diazotization and Hydrolysis:

  • In a 1000 mL three-neck flask, 400 mL of water is added, followed by the slow addition of 140 mL of 98% concentrated sulfuric acid at 20-40°C.

  • 95 g of 99% 4-aminopyridine is added at 0-20°C.

  • 150.8 g of butyl nitrite is then slowly added over approximately 120 minutes, maintaining a strict temperature control.

  • The resulting diazonium solution is transferred to a 1L three-neck flask and diluted with 2000 mL of water.

  • A barium hydroxide solution is added for neutralization at a controlled temperature of 30-60°C until the pH of the solution is 7.5-8.

  • Carbon dioxide is then introduced to react with excess barium hydroxide until the pH of the solution is 6.

  • The mixture is filtered and washed to obtain a crude solution of pyridin-4-ol.

3. Purification:

  • The crude pyridin-4-ol solution is transferred to a 2L three-neck flask.

  • Activated carbon and 99.5% methanol are added for purification.

  • High-purity pyridin-4-ol is obtained through multiple vacuum distillations, yielding 88.39 g (92.1% yield).

Reaction Workflow:

G cluster_0 Preparation of Butyl Nitrite cluster_1 Diazotization & Hydrolysis cluster_2 Purification Sodium Nitrite Sodium Nitrite Reaction Mixture Reaction Mixture Sodium Nitrite->Reaction Mixture n-Butanol n-Butanol n-Butanol->Reaction Mixture HCl HCl HCl->Reaction Mixture 0-10°C Butyl Nitrite Butyl Nitrite Diazotization Diazotization Butyl Nitrite->Diazotization <10°C, 120 min Butyl Nitrite->Diazotization Reaction Mixture->Butyl Nitrite 180 min 4-Aminopyridine 4-Aminopyridine 4-Aminopyridine->Diazotization H2SO4 H2SO4 H2SO4->Diazotization 0-20°C Diazonium Salt Diazonium Salt Hydrolysis Hydrolysis Diazonium Salt->Hydrolysis H2O, Ba(OH)2, 30-60°C Crude Pyridin-4-ol Crude Pyridin-4-ol Purification Step Purification Step Crude Pyridin-4-ol->Purification Step Crude Pyridin-4-ol->Purification Step Diazotization->Diazonium Salt Neutralization Neutralization Hydrolysis->Neutralization CO2 Neutralization->Crude Pyridin-4-ol Activated Carbon Activated Carbon Activated Carbon->Purification Step Methanol Methanol Methanol->Purification Step Pure Pyridin-4-ol Pure Pyridin-4-ol Vacuum Distillation Vacuum Distillation Purification Step->Vacuum Distillation Vacuum Distillation->Pure Pyridin-4-ol

Caption: Workflow for the synthesis of pyridin-4-ol from 4-aminopyridine.

Method 2: Synthesis from Dehydroacetic Acid

This two-step method utilizes dehydroacetic acid as a starting material to produce a substituted pyridin-4-ol, specifically 4-hydroxy-6-methylpyridin-2(1H)-one.

Advantages:

  • Good yields for each step.

  • Readily available starting material.

Disadvantages:

  • Produces a substituted pyridin-4-ol, not the parent compound.

  • Requires a high temperature for the initial hydrolysis step.

Experimental Protocol:

1. Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one:

  • Dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol) are placed in a 25 mL flask.

  • The mixture is heated to 130°C for 10 minutes.[1]

  • While still warm, the mixture is poured into a beaker containing chopped ice.

  • The resulting precipitate is filtered off and washed with cold water to yield 4-hydroxy-6-methylpyran-2-one as a white solid (86% yield).[1]

2. Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one:

  • The intermediate, 4-hydroxy-6-methyl-2H-pyran-2-one, is reacted with aqueous ammonium hydroxide to produce the corresponding pyridone in 80% yield.

Reaction Pathway:

G Dehydroacetic Acid Dehydroacetic Acid 4-hydroxy-6-methyl-2H-pyran-2-one 4-hydroxy-6-methyl-2H-pyran-2-one Dehydroacetic Acid->4-hydroxy-6-methyl-2H-pyran-2-one H2SO4, 130°C, 10 min Yield: 86% 4-hydroxy-6-methylpyridin-2(1H)-one 4-hydroxy-6-methylpyridin-2(1H)-one 4-hydroxy-6-methyl-2H-pyran-2-one->4-hydroxy-6-methylpyridin-2(1H)-one aq. NH4OH Yield: 80%

Caption: Synthesis of a substituted pyridin-4-ol from dehydroacetic acid.

Method 3: Synthesis from γ-Pyrone

The conversion of a γ-pyrone (or 4-pyrone) ring to a pyridin-4-one ring by reaction with ammonia is a known transformation. This example is for the synthesis of a substituted pyridin-4-ol.

Advantages:

  • Direct conversion of the pyrone ring to the pyridine ring.

Disadvantages:

  • The reported overall yield for the two-step process is relatively low.[2][3]

  • The example is for a substituted derivative.

Experimental Protocol:

The synthesis of 4-hydroxy-2-trifluoromethylpyridine from 2-trifluoromethyl-4H-pyran-4-one is a two-step process with an overall yield of 28%. The first step is the synthesis of the pyranone (40% yield), which is then isolated. In the second step, a solution of the pyranone is treated with aqueous ammonia to yield the desired 4-hydroxy-2-trifluoromethylpyridine (70% yield).[2][3] A more general procedure for a similar transformation involves stirring the pyranone with aqueous ammonia at a temperature ranging from 22 to 50°C for about 18 hours.[2]

Reaction Pathway:

G Starting Materials Acetylacetone enol ether + Ethyl Perfluoroalkanoate 2-Trifluoromethyl-4H-pyran-4-one 2-Trifluoromethyl-4H-pyran-4-one Starting Materials->2-Trifluoromethyl-4H-pyran-4-one Base, then acid catalyzed cyclization Yield: 40% 4-hydroxy-2-trifluoromethylpyridine 4-hydroxy-2-trifluoromethylpyridine 2-Trifluoromethyl-4H-pyran-4-one->4-hydroxy-2-trifluoromethylpyridine aq. NH3 Yield: 70%

Caption: Synthesis of a substituted pyridin-4-ol from a γ-pyrone derivative.

Conclusion

The choice of the most suitable method for the synthesis of pyridin-4-ol depends on the specific requirements of the researcher, including the desired scale, purity, and the availability of starting materials and reagents. The diazotization of 4-aminopyridine stands out for its high yield and purity for the unsubstituted pyridin-4-ol. The route from dehydroacetic acid provides a good yield for a substituted derivative and uses readily available starting materials. The conversion of γ-pyrones offers a direct transformation but with a lower reported overall yield in the given example. Researchers should carefully consider these factors when selecting a synthetic strategy.

References

A Comparative Guide to the Purity Validation of Pyridin-4-olate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of Pyridin-4-olate purity. We present experimental data, detailed protocols, and a visual workflow to aid in the selection and implementation of the most suitable method for your analytical needs.

This compound exists in tautomeric equilibrium with 4-hydroxypyridine. This characteristic is a key consideration in the development of analytical methods, as the equilibrium can be influenced by the solvent and pH. Both HPLC and NMR are powerful techniques for the quantitative analysis of this compound, each offering distinct advantages.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from the analysis of a representative batch of this compound using HPLC and quantitative ¹H NMR (qNMR).

Table 1: HPLC Purity Analysis of this compound

ParameterResult
Purity (Area %) 99.5%
Retention Time 4.2 minutes
Major Impurity 1 0.3% (Unidentified, RT 3.1 min)
Major Impurity 2 0.1% (Pyridine, RT 2.5 min)
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%

Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis of this compound

ParameterResult
Purity (mol/mol) 99.6%
Internal Standard Maleic Anhydride
Solvent DMSO-d₆
Diagnostic Peaks (δ, ppm) 7.5 (d, 2H), 6.0 (d, 2H)
Major Impurity Residual solvents (e.g., Ethanol at 0.1%)
Measurement Uncertainty ± 0.2%

Experimental Protocols

Detailed methodologies for both HPLC and NMR analyses are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the routine purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

    • 0-1 min: 5% Acetonitrile

    • 1-10 min: 5% to 95% Acetonitrile

    • 10-12 min: 95% Acetonitrile

    • 12-13 min: 95% to 5% Acetonitrile

    • 13-15 min: 5% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative ¹H NMR (qNMR) Protocol

This qNMR method provides an absolute measure of purity and is a valuable orthogonal technique to HPLC.[1]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • This compound sample

  • Internal Standard (IS) of known purity (e.g., Maleic Anhydride)

  • Deuterated solvent (e.g., DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent to the NMR tube.

  • Ensure complete dissolution of both the sample and the internal standard.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Acquisition Time: 4 seconds.

  • Number of Scans: 16 (can be adjusted based on signal-to-noise requirements).

  • Temperature: 298 K.

Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate the well-resolved signals of both the this compound and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, incorporating both HPLC and NMR techniques.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Purity Assessment cluster_4 Final Reporting start This compound Sample prep_hplc Prepare HPLC Sample (1 mg/mL in ACN/H2O) start->prep_hplc prep_nmr Prepare qNMR Sample (with Internal Standard) start->prep_nmr hplc HPLC Analysis prep_hplc->hplc nmr qNMR Analysis prep_nmr->nmr hplc_data HPLC Data Processing (Area % Purity) hplc->hplc_data nmr_data NMR Data Processing (Molar Purity Calculation) nmr->nmr_data compare Compare Results hplc_data->compare nmr_data->compare decision Purity Specification Met? compare->decision pass Release Batch decision->pass Yes fail Further Purification/ Investigation decision->fail No

Caption: Workflow for this compound Purity Validation.

Comparison of HPLC and NMR for Purity Analysis

FeatureHPLC¹H NMR (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Quantitative measurement based on the direct proportionality between signal intensity and the number of nuclei.
Quantification Relative (Area %), requires reference standards for absolute quantification.Absolute (molar purity), using a certified internal standard.[1]
Impurity Detection Excellent for detecting and quantifying closely related structural isomers and non-UV active impurities (with appropriate detectors).Excellent for identifying and quantifying impurities with distinct proton signals, including residual solvents.
Sample Throughput Higher throughput, with typical run times of 15-30 minutes per sample.Lower throughput, requiring longer relaxation delays for accurate quantification.
Sample Requirement Requires smaller sample amounts (microgram to milligram).Requires larger sample amounts (milligram scale).
Structural Information Provides limited structural information (retention time).Provides detailed structural information, confirming the identity of the main component and impurities.
Development Cost Method development can be more time-consuming.Method development is generally faster, especially for known compounds.

Conclusion

Both HPLC and qNMR are indispensable tools for the purity validation of this compound. HPLC is a highly sensitive and high-throughput technique ideal for routine quality control and the detection of a wide range of impurities. In contrast, qNMR provides an absolute measure of purity and invaluable structural information, making it an excellent orthogonal method for confirming the identity and purity of the primary compound and for identifying unknown impurities. For a comprehensive and robust purity assessment, a combination of both techniques is highly recommended, leveraging the strengths of each method to ensure the highest quality of this compound for research and development applications.

References

Comparative Analysis of Pyridin-4-olate Analogue-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of a series of closely related analogues to Pyridin-4-olate-based catalysts. While direct comparative data for a broad range of true this compound-based catalysts is limited in recently published literature, this guide presents a detailed examination of copper(II) complexes with substituted 2-(pyridin-2-yl)imidazolidin-4-one ligands. These ligands feature a similar N,O-chelation motif and provide valuable insights into the impact of ligand substitution on catalytic performance in asymmetric Henry reactions. The data presented is based on a study by Michvocíková et al., which systematically investigates the influence of stereochemistry and substituents on catalyst efficiency.[1][2][3][4]

Data Presentation: Catalytic Performance in Asymmetric Henry Reactions

The following tables summarize the catalytic activity of various copper(II) complexes of chiral ligands I-III in the asymmetric Henry reaction between different aldehydes and nitromethane. The key performance indicators are conversion percentage and enantiomeric excess (ee).[1][4]

Table 1: Asymmetric Henry reactions of various aldehydes with nitromethane catalysed by copper(II) complexes of ligands Ia–c. [4]

AldehydeLigand Ia (trans-trans)Ligand Ib (cis-trans)Ligand Ic (cis-cis)
Conv [%] ee [%] (config.) Conv [%]
Benzaldehyde9960 (R)99
4-Nitrobenzaldehyde9929 (R)99
2-Methoxybenzaldehyde9980 (R)99
4-Chlorobenzaldehyde9952 (R)99
Thiophene-2-carbaldehyde9466 (R)99
2-Naphthaldehyde9669 (R)94
Cinnamaldehyde9873 (R)91
Pivalaldehyde3580 (R)30
Isobutyraldehyde9883 (R)94

Table 2: Asymmetric Henry reactions of various aldehydes with nitromethane catalysed by copper(II) complexes of ligands IIIa and IIIb. [1][4]

AldehydeLigand IIIa (trans)Ligand IIIb (cis)
Conv [%] ee [%] (config.)
Benzaldehyde6389 (R)
4-Nitrobenzaldehyde9784 (R)
2-Methoxybenzaldehyde9894 (R)
4-Chlorobenzaldehyde8289 (R)
Thiophene-2-carbaldehyde4088 (R)
2-Naphthaldehyde6389 (R)
3-Phenylpropionaldehyde4589 (R)
Pivalaldehyde6296 (R)
Isobutyraldehyde9094 (R)

Experimental Protocols

The following experimental protocols are based on the methodologies described in the cited literature for the synthesis of the chiral ligands and their application in the asymmetric Henry reaction.

General Procedure for the Synthesis of Chiral Ligands (I-III)

The chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one were synthesized from the corresponding amino acid amides and pyridine-2-carbaldehyde. The specific stereoisomers were obtained by controlling the stereochemistry of the starting amino acids.

General Procedure for the Asymmetric Henry Reaction

To a solution of the aldehyde (0.5 mmol) in a suitable solvent (e.g., THF, 1 mL), was added nitromethane (1.5 mmol). The corresponding chiral copper(II) catalyst (5 mol%) was then added, and the reaction mixture was stirred at a controlled temperature (e.g., -20 °C) for a specified time (typically 24-72 hours). The reaction progress was monitored by TLC. Upon completion, the reaction mixture was quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were dried over anhydrous Na2SO4, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired nitroaldol. The conversion was determined by 1H NMR analysis of the crude product, and the enantiomeric excess was determined by chiral HPLC analysis.[1][4]

Visualizations

Experimental Workflow for Asymmetric Henry Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Start aldehyde Aldehyde start->aldehyde nitromethane Nitromethane start->nitromethane catalyst Chiral Copper(II) Catalyst start->catalyst solvent Solvent (THF) start->solvent mix Combine Reactants and Catalyst aldehyde->mix nitromethane->mix catalyst->mix solvent->mix stir Stir at Controlled Temperature (-20 °C, 24-72h) mix->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify product Purified Nitroaldol purify->product analyze Determine Conversion (NMR) & Enantiomeric Excess (HPLC) product->analyze

Caption: General workflow for the copper-catalyzed asymmetric Henry reaction.

Logical Relationship of Catalyst Components to Performance

G cluster_ligand Chiral Ligand Structure cluster_performance Catalytic Performance stereochem Relative Stereochemistry (cis/trans) catalyst Copper(II) Catalyst stereochem->catalyst substituents Substituents on Imidazolidinone Ring substituents->catalyst conversion Conversion (%) catalyst->conversion affects enantioselectivity Enantiomeric Excess (% ee) & Absolute Configuration (R/S) catalyst->enantioselectivity determines

Caption: Influence of ligand structure on catalyst performance.

References

Efficacy of Pyridin-4-olate Derivatives as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration and development of novel antimicrobial agents. Among the diverse heterocyclic compounds investigated, pyridin-4-olate derivatives, and their tautomeric forms, pyridin-4-ones and 4-hydroxypyridines, have garnered significant attention for their potential as a versatile class of antimicrobial agents. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic leads.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound and its related derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various pyridin-4-one and hydroxypyridine derivatives against a range of bacterial and fungal strains, as reported in several studies.

Table 1: Antibacterial Activity of Pyridin-4-one Derivatives

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Cpd 1 3,5-Dibenzoyl-1-phenyl-4-pyridinoneEscherichia coli>64Penicillin G64
Cpd 2 1-(4-chlorophenyl)-3,5-dibenzoyl-4-pyridinoneEscherichia coli64Penicillin G64
Cpd 3 1-heptyl-3,5-dibenzoyl-4-pyridinoneEscherichia coli64Penicillin G64
Cpd 4 3,5-Dibenzoyl-1-phenylethyl-4-pyridinonePseudomonas aeruginosa>64Penicillin G64
Cpd 5 1-Benzyhydryl-3,5-dibenzoyl-4-pyridinoneKlebsiella pneumoniae64Penicillin G64
108d Pyridine-thiazolidinone hybridStaphylococcus aureus<6.25Chloramphenicol50
108d Pyridine-thiazolidinone hybridBacillus subtilis6.25Chloramphenicol50
108d Pyridine-thiazolidinone hybridEscherichia coli12.5Chloramphenicol50
108e Pyridine-thiazolidinone hybridStaphylococcus aureus12.5Chloramphenicol50
110a/b 3-chloro-1-aryl-4-(pyridin-3-yl)azetidin-2-oneStaphylococcus aureusPotent--

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3]

Table 2: Antifungal Activity of Hydroxypyridone Derivatives

Compound IDDerivative ClassFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Rilopirox HydroxypyridoneCandida albicans~1--
Rilopirox Various Mycelial FungiVarious0.5 - 4--
Piroctone HydroxypyridoneCandida albicans---
3b Pyridine carbonitrileCandida albicans25Miconazole25
108d Pyridine-thiazolidinone hybridCandida albicans12.5Ketoconazole50
108e Pyridine-thiazolidinone hybridAspergillus niger25Ketoconazole50

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a generalized protocol based on the methodologies cited in the literature.

Microdilution Susceptibility Test

This method is widely used for the determination of MIC values for both bacteria and fungi.

  • Preparation of Microbial Inoculum:

    • Bacterial strains are cultured on a suitable agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

    • Fungal strains are cultured on a medium such as Sabouraud Dextrose Agar at 28-30°C for 2-7 days.

    • Colonies are then suspended in a sterile saline solution (0.85% NaCl) or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Test Compounds:

    • The this compound derivatives and reference antimicrobial agents are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • The plates are incubated at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for yeast or longer for filamentous fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[5]

Mechanism of Action

The precise antimicrobial mechanism of this compound derivatives is not fully elucidated but is believed to be multifactorial. Key proposed mechanisms include the chelation of essential metal ions and the generation of reactive oxygen species (ROS).

Iron Chelation

Iron is a critical cofactor for numerous essential enzymes in microorganisms, playing a vital role in processes such as cellular respiration and DNA synthesis. The 3-hydroxy-4-pyridinone moiety, a key structural feature of many active compounds, is a potent bidentate chelator of ferric ions (Fe³⁺).[6][7] By sequestering iron from the microbial environment, these compounds can disrupt vital metabolic pathways, leading to growth inhibition.

Iron_Chelation_Mechanism cluster_microbe Microbial Cell cluster_extracellular Extracellular Environment Essential_Enzymes Essential Iron-Dependent Enzymes Metabolic_Pathways Vital Metabolic Pathways Essential_Enzymes->Metabolic_Pathways Catalyzes Growth_Inhibition Growth Inhibition/ Cell Death Fe3_in Fe³⁺ (intracellular) Fe3_in->Essential_Enzymes Cofactor Pyridinone Pyridin-4-one Derivative Fe_Chelate Iron Chelate (inactive complex) Pyridinone->Fe_Chelate Fe3_out Fe³⁺ (extracellular) Fe3_out->Fe3_in Uptake Fe3_out->Fe_Chelate Fe_Chelate->Fe3_in Blocks Uptake

Caption: Proposed mechanism of iron chelation by Pyridin-4-one derivatives.

Generation of Reactive Oxygen Species (ROS)

Some studies suggest that hydroxypyridone antimycotics may exert their effect through the generation of reactive oxygen species (ROS).[1] ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can cause extensive damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[8][9] The exact mechanism by which pyridin-4-olates induce ROS production is still under investigation.

ROS_Generation_Workflow Pyridinone Pyridin-4-one Derivative ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂, •OH) Pyridinone->ROS Induces Generation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Damage to: - DNA - Proteins - Lipids Oxidative_Stress->Cellular_Damage Cell_Death Microbial Cell Death Cellular_Damage->Cell_Death

Caption: Workflow of antimicrobial action via ROS generation.

Comparison with Other Antimicrobial Agents

From the available data, certain pyridin-4-one derivatives exhibit promising antimicrobial activity. For instance, some pyridine-thiazolidinone hybrids have demonstrated lower MIC values against S. aureus and C. albicans compared to the standard drugs Chloramphenicol and Ketoconazole, respectively. However, it is crucial to note that many of the synthesized compounds show moderate activity, and their efficacy against Gram-negative bacteria is often limited.[1]

Compared to established antibiotics, this compound derivatives are in the early stages of development. While some analogs show comparable or superior in vitro activity against specific strains, further extensive structure-activity relationship (SAR) studies are required to optimize their potency, broaden their spectrum of activity, and improve their pharmacokinetic and toxicological profiles.

Conclusion

This compound derivatives and their related structures represent a promising scaffold for the development of novel antimicrobial agents. Their potential mechanisms of action, including iron chelation and induction of oxidative stress, offer alternative strategies to combat microbial resistance. The data presented in this guide highlight the potential of this chemical class, while also underscoring the need for further research to identify lead compounds with broad-spectrum efficacy and favorable safety profiles for clinical development. Continued investigation into the synthesis and biological evaluation of these compounds is warranted to unlock their full therapeutic potential.

References

Spectroscopic comparison of pyridin-4-ol and its Pyridin-4-olate salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of pyridin-4-ol and its corresponding pyridin-4-olate salt. The information presented is supported by experimental data from various spectroscopic techniques, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are provided to aid in the replication of these analyses.

Introduction: The Tautomerism of Pyridin-4-ol

Pyridin-4-ol exists in a tautomeric equilibrium with its amide isomer, 4-pyridone. In most solvents and in the solid state, the equilibrium lies significantly towards the 4-pyridone form due to its aromatic character and the presence of a strong carbon-oxygen double bond.[1][2] For the purpose of this guide, "pyridin-4-ol" will refer to this predominant 4-pyridone tautomer. The this compound salt is formed by the deprotonation of the hydroxyl group of the pyridin-4-ol tautomer, or equivalently, the N-H proton of the 4-pyridone tautomer.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 4-pyridone and its sodium this compound salt.

Table 1: UV-Vis Spectroscopy Data
CompoundSolventλmax (nm)Molar Absorptivity (ε)
4-PyridoneVarious~250-260Not specified
Sodium this compoundAqueousRed-shifted vs. 4-pyridoneNot specified

Note: The UV-Vis absorption of the this compound is expected to show a bathochromic (red) shift compared to 4-pyridone due to the increased electron density in the aromatic ring upon deprotonation, which is a common phenomenon in analogous pyridinium compounds.[3]

Table 2: Infrared (IR) Spectroscopy Data
Functional Group4-Pyridone (cm⁻¹)Sodium this compound (cm⁻¹)
N-H Stretch~3400-3200 (broad)Absent
C=O Stretch~1640 (strong)Shifted to lower frequency
C=C & C=N Stretch~1550-1600Shifted
C-H Aromatic Stretch~3150-3000~3150-3000

Note: The formation of the olate salt results in the disappearance of the N-H stretching vibration and a significant shift in the carbonyl (C=O) stretching frequency due to delocalization of the negative charge.[4]

Table 3: NMR Spectroscopy Data (¹H and ¹³C)

¹H NMR (in D₂O)

Proton4-Pyridone (δ ppm)Sodium this compound (δ ppm)
H2, H6~7.8-8.0Upfield shift
H3, H5~6.5-6.7Upfield shift

¹³C NMR (in D₂O)

Carbon4-Pyridone (δ ppm)Sodium this compound (δ ppm)
C4~180Upfield shift
C2, C6~140Upfield shift
C3, C5~115Upfield shift

Note: The deprotonation to form the this compound results in an increase in electron density on the pyridine ring, causing an upfield shift (to lower ppm values) for the protons and carbons compared to 4-pyridone.[1]

Experimental Protocols

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare stock solutions of 4-pyridone and sodium this compound in a suitable solvent (e.g., deionized water, ethanol). A typical concentration is 1 mg/mL.

    • From the stock solutions, prepare a series of dilutions (e.g., 5, 10, 15, 20 µg/mL) using the same solvent.

  • Instrumentation and Measurement:

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline from 200-400 nm.

    • Record the UV-Vis spectrum for each diluted sample solution from 200-400 nm.

    • Determine the wavelength of maximum absorbance (λmax) for each compound.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation and Measurement:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the KBr pellet in the sample holder or the sample on the ATR crystal and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Instrumentation and Measurement:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Chemical Relationship

The following diagram illustrates the tautomeric equilibrium of pyridin-4-ol and its deprotonation to form the this compound anion.

chemical_relationship cluster_tautomerism Tautomeric Equilibrium cluster_deprotonation Deprotonation pyridin-4-ol Pyridin-4-ol 4-pyridone 4-Pyridone (dominant) pyridin-4-ol->4-pyridone in solution This compound This compound Anion 4-pyridone->this compound + Base - H⁺

References

A Comparative Analysis of Complex Stability: Pyridin-4-olate vs. Other Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of coordination chemistry and drug development, the stability of metal complexes is a critical parameter that dictates their efficacy, bioavailability, and potential toxicity.[1][2] Pyridine and its derivatives are a cornerstone class of ligands, widely employed for their versatile coordination properties.[3][4] This guide provides a detailed comparison of the stability of complexes formed with Pyridin-4-olate against those formed with other common pyridine-based ligands, supported by experimental data and methodologies.

Understanding Complex Stability: Thermodynamic vs. Kinetic

The stability of a metal complex can be viewed from two perspectives:

  • Thermodynamic Stability: This refers to the extent to which a complex will form and persist at equilibrium. It is quantified by the stability constant (or formation constant, K) or its logarithm (log β). A higher log β value indicates a more stable complex and a stronger metal-ligand interaction.[5][6] The stability constant is related to the change in Gibbs free energy (ΔG) for the complexation reaction.[5]

  • Kinetic Stability: This describes the speed at which a complex undergoes ligand exchange reactions. Complexes that react slowly are termed "inert," while those that react quickly are "labile."[5]

This guide will focus primarily on thermodynamic stability, as it is the most common measure of the strength of the metal-ligand bond.

The Contenders: A Look at Pyridine-Based Ligands

The stability of a metal complex is profoundly influenced by the structure and electronic properties of the ligand. This compound presents a unique case compared to other pyridine derivatives.

This compound (4-Hydroxypyridine Anion): 4-Hydroxypyridine exists in tautomeric equilibrium with its keto form, pyridin-4-one.[7] Upon deprotonation, the resulting this compound anion is a potent ligand. Its enhanced stability in complexes can be attributed to:

  • Charge: The negative charge on the oxygen atom leads to strong electrostatic attraction with a metal cation.

  • Resonance Stabilization: The charge is delocalized across the oxygen and the pyridine ring, which can enhance the stability of the resulting metal complex. It often acts as a bidentate or bridging ligand, similar to a catecholate dianion, forming a highly stable five-membered chelate-like ring.[8]

Other Pyridine-Based Ligands:

  • Pyridine: As the parent heterocycle, pyridine is a monodentate ligand that coordinates through its nitrogen atom. It forms complexes of moderate stability.[3][9]

  • Substituted Pyridines: The basicity of the pyridine nitrogen, and thus the stability of its metal complexes, can be tuned by adding substituents. Electron-donating groups (e.g., alkyl, amino) increase basicity and stability, while electron-withdrawing groups (e.g., chloro, nitro) have the opposite effect.[3][10]

  • Chelating Pyridines: Ligands containing two or more pyridine rings, such as 2,2'-bipyridine (bipy) and terpyridine (terpy), are bidentate and tridentate, respectively. They form significantly more stable complexes than monodentate pyridines due to the chelate effect .[9] This thermodynamic principle states that the formation of a ring structure (chelate) with the metal ion is entropically favored over the coordination of multiple individual ligands.[6]

Quantitative Comparison of Stability Constants

The stability of metal complexes is quantified by stepwise (K) or cumulative (β) stability constants. The following table summarizes representative log β values for complexes of various pyridine-based ligands with common metal ions. Note that 3-hydroxy-4-pyridinone is used as a close structural and functional analog for this compound, as it is a well-studied iron chelator.[8]

LigandMetal Ionlog β₁log β₂log β₃Reference/Notes
Pyridine Cu(II)2.54.45.6General literature values
Ni(II)1.83.03.6General literature values
Zn(II)1.01.92.1General literature values
4-Aminopyridine Cu(II)4.4--Higher basicity increases stability[10]
2,2'-Bipyridine Cu(II)8.113.617.0Demonstrates strong chelate effect[9]
Ni(II)7.013.819.8Demonstrates strong chelate effect
Zn(II)5.09.412.8Demonstrates strong chelate effect
3-Hydroxy-4-pyridinone Fe(III)11.521.930.7A close analog to this compound, showing exceptionally high stability with Fe(III)[8]
(analog for this compound)Al(III)8.716.322.1[8]
Cu(II)8.014.7-[8]
Zn(II)6.111.3-[8]

Data is compiled from various sources and should be considered representative. Absolute values can vary with experimental conditions (temperature, ionic strength).

As the data indicates, the chelating nature of 3-hydroxy-4-pyridinone (and by extension, this compound) leads to exceptionally high stability constants, particularly with highly charged metal ions like Fe(III) and Al(III).[8] Its stability with divalent ions like Cu(II) is comparable to that of the powerful chelator 2,2'-bipyridine.

Visualizing Stability Factors and Experimental Design

The following diagrams illustrate the relationships between ligand structure and complex stability, as well as a typical workflow for determining these stability constants.

Ligand_Stability_Factors L1 Pyridine (Monodentate) Stability Enhanced Complex Stability L1->Stability Baseline L2 This compound (Anionic, Chelate-like) L2->Stability  Resonance & Strong  Electrostatic Interaction L3 2,2'-Bipyridine (Bidentate, Neutral) L3->Stability Chelate Effect

Caption: Factors influencing the stability of metal complexes for different pyridine ligands.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare solutions: - Metal Salt (e.g., M(ClO4)2) - Ligand (HL) - Standardized Base (e.g., NaOH) - Inert Electrolyte (e.g., NaNO3) calibrate_ph Calibrate pH Electrode titrate Titrate mixture of Metal + Ligand with standardized base calibrate_ph->titrate record_data Record pH vs. Volume of Base Added titrate->record_data plot_data Plot Titration Curve (pH vs. Volume) record_data->plot_data calculate_n Calculate Formation Function (n̄) and Free Ligand Concentration ([L]) plot_data->calculate_n determine_beta Use computational software (e.g., HYPERQUAD) to refine and calculate log β values calculate_n->determine_beta

Caption: Experimental workflow for determining stability constants via potentiometric titration.

Drug_Development_Logic Ligand Ligand Choice (e.g., this compound) Stability High Complex Stability (log β) Ligand->Stability determines Bioavailability Improved Bioavailability & In Vivo Stability Stability->Bioavailability leads to Toxicity Reduced Metal-based Toxicity Stability->Toxicity prevents premature metal release Efficacy Enhanced Therapeutic Efficacy Bioavailability->Efficacy

Caption: Role of complex stability in drug development applications.

Experimental Protocols for Determining Stability Constants

Accurate determination of stability constants is crucial for comparing ligands. Potentiometric titration and spectrophotometry are two of the most common and reliable methods.[5][11]

Method 1: Potentiometric Titration (Bjerrum's Method)

This method is based on the competition between a metal ion and a proton for the ligand.[5][6] By monitoring the pH of a solution containing the metal and ligand as a strong base is added, one can calculate the concentration of all species at equilibrium and thereby determine the stability constants.

Detailed Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the metal perchlorate (a non-coordinating anion is preferred), the ligand, standardized hydrochloric acid, and carbonate-free sodium hydroxide.

    • An inert electrolyte (e.g., 0.1 M KNO₃) is added to all solutions to maintain constant ionic strength.[11]

  • Calibration: Calibrate a glass pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Titration:

    • In a thermostatted vessel (e.g., at 25 °C), place a known volume and concentration of the ligand and the metal ion (a typical metal-to-ligand ratio might be 1:3 or 1:5).

    • Titrate this solution with the standardized NaOH solution.

    • Record the pH value after each incremental addition of the base, allowing the system to reach equilibrium.

  • Data Analysis:

    • The titration data (pH vs. volume of base added) is used to calculate the average number of ligands bound per metal ion (the formation function, n̄) and the free ligand concentration [L].

    • The stability constants (β) are then determined by solving a series of simultaneous equations, typically using specialized computer programs like HYPERQUAD or SCOGS, which perform non-linear least-squares refinement of the data.[6]

Method 2: UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

This method is applicable when the metal complex has a distinct UV-Vis absorption spectrum compared to the free metal and ligand.[5][12] It is particularly useful for determining the stoichiometry of the complex.

Detailed Protocol:

  • Preparation of Solutions: Prepare equimolar stock solutions of the metal ion and the ligand.

  • Continuous Variation: Prepare a series of solutions where the mole fractions of the metal and ligand are varied, but the total molar concentration (C_total = C_metal + C_ligand) is kept constant. For example, prepare solutions with metal:ligand mole ratios of 9:1, 8:2, 7:3, ..., 1:9.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.[5]

  • Data Analysis:

    • Plot the measured absorbance versus the mole fraction of the ligand.

    • The plot will typically show two linear portions that intersect. The mole fraction at the point of maximum absorbance corresponds to the stoichiometry of the complex. For a complex MLn, the mole fraction of the ligand at the maximum will be n/(n+1).[5]

    • The stability constant can be calculated from the absorbance data at equilibrium.[5]

Conclusion

The stability of metal complexes is a multifaceted property governed by ligand structure, charge, and the chelate effect. While simple pyridine provides a baseline for coordination, its derivatives offer a wide range of stabilities. Polydentate ligands like 2,2'-bipyridine demonstrate significantly enhanced stability due to the chelate effect.

This compound stands out as a particularly potent ligand. Its anionic nature and ability to form a stable, resonance-stabilized chelate-like ring with metal ions result in exceptionally high stability constants. This is especially pronounced with hard, highly charged metal ions such as Fe(III). This high affinity makes this compound and its analogs, like the hydroxypyridinones, prime candidates for applications requiring robust metal chelation, such as iron overload therapies and the development of stable metal-based radiopharmaceuticals.[8][13] The choice of ligand is therefore a critical design element for researchers aiming to modulate the stability and function of metal complexes in scientific and therapeutic contexts.

References

Safety Operating Guide

Safe Disposal of Pyridin-4-olate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Pyridin-4-olate (also known as 4-Hydroxypyridine or 4-Pyridinol), a common reagent in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Key Safety Considerations: this compound is classified as harmful if swallowed and causes skin and eye irritation.[1][2][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Standard Disposal Procedure

The universally recommended and safest method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Waste should be collected in a clearly labeled, sealed, and compatible container.[4] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] Incineration, often after mixing with a combustible solvent, is a common disposal method for pyridine-based waste.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash. [6]

Spill Management

In the event of a spill, the area should be evacuated and ventilated. For small spills, absorbent materials such as sand or vermiculite can be used to contain the substance. The absorbent material should then be collected into a sealed container for hazardous waste disposal.[6] For larger spills, or if you are not trained in hazardous spill cleanup, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

PropertyValue
Chemical Formula C₅H₅NO
Molar Mass 95.10 g/mol
Appearance Beige to light brown crystalline powder
Melting Point 150-151 °C
Boiling Point 230-235 °C at 12 mmHg
Water Solubility Soluble
pKa 3.2 (at 20 °C)
Toxicity Pyridine (related compound): Oral LD50 (rat) - 891-1580 mg/kg[4][7][8]
4-Hydroxypyridine: Intraperitoneal LD50 (mouse) - 923 mg/kg[9]

Experimental Protocols for Chemical Degradation (for research purposes only)

The following sections outline potential chemical degradation methods for this compound waste at a laboratory scale. These are not standard disposal procedures and should only be attempted by trained professionals after a thorough risk assessment. The primary and recommended disposal method remains collection by a licensed hazardous waste contractor. These protocols are based on established chemical principles for the degradation of pyridine and its derivatives.

Principle of Oxidative Degradation

Pyridine and its derivatives are susceptible to oxidative degradation, which can break down the heterocyclic ring into smaller, less harmful compounds. Strong oxidizing agents like potassium permanganate and hydroxyl radicals generated by Fenton's reagent are effective for this purpose.

Degradation using Potassium Permanganate (KMnO₄)

This procedure outlines the oxidation of this compound using an acidic solution of potassium permanganate. The reaction involves the breakdown of the pyridine ring.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Stir plate and stir bar

  • pH meter or pH paper

Procedure:

  • Preparation: In a chemical fume hood, prepare a 5% (w/v) aqueous solution of the this compound waste in a flask of appropriate size. Place the flask on a stir plate and begin stirring.

  • Acidification: Slowly and carefully add concentrated sulfuric acid to the solution until the pH is approximately 3. This should be done in an ice bath to control any exothermic reaction.

  • Oxidation: While stirring vigorously, slowly add a 5% (w/v) solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or brown color remains for at least 5 minutes, indicating an excess of the oxidizing agent.

  • Quenching: After the reaction is complete, quench the excess permanganate by slowly adding a 10% (w/v) solution of sodium bisulfite until the solution becomes colorless.

  • Neutralization and Disposal: Neutralize the resulting solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate). At this stage, the primary hazardous compound has been degraded. However, the final solution must still be disposed of as hazardous aqueous waste according to institutional and local regulations.

Degradation using Fenton's Reagent

Fenton's reagent generates highly reactive hydroxyl radicals (•OH) that can effectively oxidize organic compounds.

Materials:

  • This compound waste

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization

  • Distilled water

  • Standard laboratory glassware

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Preparation: In a chemical fume hood, dissolve the this compound waste in water to a known concentration (e.g., 1 g/L) in a reaction flask.

  • Acidification: Adjust the pH of the solution to approximately 3 by carefully adding concentrated sulfuric acid.

  • Initiation of Fenton Reaction: Add iron(II) sulfate heptahydrate to the solution to achieve a concentration of approximately 0.5 mM. Allow it to dissolve completely with stirring.

  • Oxidation: Slowly and carefully add 30% hydrogen peroxide to the solution. A common starting point is a 5:1 molar ratio of H₂O₂ to the estimated amount of this compound. The reaction is exothermic and may produce gas; therefore, the addition should be slow and the vessel may need to be cooled in an ice bath.

  • Reaction Time: Allow the reaction to proceed with stirring for several hours (e.g., 2-4 hours) at room temperature.

  • Neutralization and Disposal: After the reaction period, raise the pH to between 7 and 8 with a base like sodium hydroxide or sodium bicarbonate to precipitate the iron as iron(III) hydroxide. Allow the precipitate to settle, and then filter or decant the supernatant. The resulting solution and the iron sludge should both be collected and disposed of as hazardous waste according to institutional guidelines.

Visualizing Disposal and Degradation Pathways

The following diagrams illustrate the logical flow of the standard disposal procedure and the chemical principles behind the experimental degradation methods.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate this compound Waste B Segregate into Compatible Hazardous Waste Container A->B C Label Container Clearly (Name, Hazard, Date) B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup by Licensed Waste Contractor D->E F Transport to Treatment, Storage, and Disposal Facility (TSDF) E->F G Incineration or Other Approved Treatment F->G

Caption: Standard operating procedure for the safe disposal of this compound waste.

DegradationPathways cluster_start Initial Compound cluster_methods Oxidative Degradation Methods cluster_end End Products Start This compound KMnO4 Potassium Permanganate (KMnO₄) in Acid Start->KMnO4 Oxidation Fenton Fenton's Reagent (Fe²⁺ + H₂O₂) Start->Fenton Oxidation End Smaller, Less Hazardous Organic Molecules, CO₂, H₂O KMnO4->End Fenton->End

Caption: Conceptual pathways for the oxidative degradation of this compound.

References

Essential Safety and Operational Protocols for Handling Pyridin-4-olate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of Pyridin-4-olate, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the known hazards of related pyridine compounds.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[6]Provides chemical resistance against pyridine and its derivatives.
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.[7]Protects against splashes and fumes that can cause serious eye irritation.[8]
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.Protects against skin contact, which can be toxic. Flame-retardant material is crucial due to the flammability of pyridine compounds.[3][4]
Respiratory Protection Use in a certified fume hood or a well-ventilated area.[6][9] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[6][8]

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6][9]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces as pyridine derivatives can be flammable.[3][4]

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.

  • Container Handling: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[6][9]

2. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

3. Spill Management:

  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Ventilation and Ignition Control: Ensure the area is well-ventilated and remove all sources of ignition.[4][7]

  • Containment and Cleanup: For small spills, use an inert absorbent material like sand or earth to contain the spill. Collect the material in a sealed container for disposal.[4] Do not allow the spillage to enter drains or water courses.

4. Disposal Plan:

  • Waste Classification: this compound waste is considered hazardous.

  • Containerization: All waste materials, including contaminated PPE and absorbent materials, must be placed in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Proceed Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Proceed Chemical Handling in Fume Hood Chemical Handling in Fume Hood Prepare Work Area->Chemical Handling in Fume Hood Begin Work Spill Containment Spill Containment Chemical Handling in Fume Hood->Spill Containment If Spill Occurs Exposure First Aid Exposure First Aid Chemical Handling in Fume Hood->Exposure First Aid If Exposure Occurs Waste Segregation Waste Segregation Chemical Handling in Fume Hood->Waste Segregation Normal Operation Spill Containment->Waste Segregation After Cleanup Seek Medical Attention Seek Medical Attention Exposure First Aid->Seek Medical Attention Proper Disposal Proper Disposal Waste Segregation->Proper Disposal Final Step

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。